Diethyl [cyano(phenyl)methyl]malonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[cyano(phenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLUPJLUUEJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349726 | |
| Record name | diethyl [cyano(phenyl)methyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185067-05-4 | |
| Record name | 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185067-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | diethyl [cyano(phenyl)methyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diethyl [cyano(phenyl)methyl]malonate from Benzaldehyde
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of diethyl [cyano(phenyl)methyl]malonate, a valuable chemical intermediate. The synthesis is presented as a robust, two-step process commencing with readily available starting materials: benzaldehyde and diethyl malonate. The initial step involves a base-catalyzed Knoevenagel condensation to form the α,β-unsaturated intermediate, diethyl 2-benzylidenemalonate. This is followed by a conjugate Michael addition of a cyanide nucleophile to yield the final target molecule. This document details the underlying reaction mechanisms, provides field-proven, step-by-step experimental protocols, and discusses methods for the characterization of the final product, grounded in authoritative scientific literature.
Introduction: A Two-Stage Synthetic Strategy
The synthesis of multifunctional compounds is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and fine chemicals. This compound is one such molecule, incorporating ester, nitrile, and aromatic functionalities. Its structure makes it a versatile precursor for further chemical elaboration.
The most logical and efficient pathway to this target compound from benzaldehyde involves a sequential reaction strategy:
-
Knoevenagel Condensation: An initial carbon-carbon bond formation between an aldehyde (benzaldehyde) and an active methylene compound (diethyl malonate) to create an electron-deficient alkene.[1]
-
Michael Addition (Conjugate Hydrocyanation): The subsequent 1,4-addition of a cyanide anion to the activated alkene intermediate, establishing the final cyano- and phenyl-substituted carbon framework.[2][3][4][5]
This guide will dissect each stage, providing the causal logic behind experimental choices to ensure both high yield and purity.
Part I: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate
The first stage of the synthesis is the Knoevenagel condensation, a classic reaction that condenses an aldehyde or ketone with an active methylene compound to form an α,β-unsaturated product after dehydration.[1]
Reaction Mechanism
The reaction is typically catalyzed by a weak base, such as the secondary amine piperidine. The use of a mild base is critical to deprotonate the highly acidic diethyl malonate without inducing the self-condensation of benzaldehyde, which lacks α-hydrogens.[1]
The mechanism proceeds through several key steps:
-
Enolate Formation: The piperidine catalyst deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups. This forms a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst (piperidinium ion), to form a β-hydroxy compound (an aldol adduct).
-
Dehydration: Under the reaction conditions (heating), the β-hydroxy compound readily undergoes base-induced dehydration. A proton is abstracted from the α-carbon, leading to the elimination of a water molecule and the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product, diethyl 2-benzylidenemalonate.
Experimental Protocol: Synthesis of Diethyl 2-benzylidenemalonate
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[6] The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.[7]
Table 1: Reagents and Conditions for Knoevenagel Condensation
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. | Notes |
| Benzaldehyde | 106.12 | 70.0 g (0.66 mol) | 1.05 | Commercial grade containing some benzoic acid is suitable.[6] |
| Diethyl Malonate | 160.17 | 100.0 g (0.63 mol) | 1.00 | Should be redistilled if purity is uncertain. |
| Piperidine | 85.15 | ~2-7 mL | Catalytic | Amount depends on the benzoic acid content of the benzaldehyde.[6] |
| Benzene | 78.11 | 300 mL | Solvent | Acts as an azeotropic agent to remove water. |
| Reaction Time | - | 11-18 hours | - | Monitor by collection of water in Dean-Stark trap. |
| Temperature | - | Reflux (~80°C) | - | Oil bath temperature of 130-140°C is recommended.[6] |
| Expected Yield | 248.27 | 137-142 g | 89-91% | Based on diethyl malonate.[6] |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 1-L round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Reagent Charging: To the flask, add diethyl malonate (100 g), benzaldehyde (~72-76 g, containing 70 g of pure aldehyde), piperidine (2-7 mL, sufficient to neutralize the benzoic acid impurity), and benzene (200 mL).[6]
-
Reaction: Heat the mixture to a vigorous reflux. The benzene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (total volume of ~12-13 mL). This typically takes 11-18 hours.[6]
-
Workup - Washing: Cool the reaction mixture to room temperature and add 100 mL of benzene. Transfer the solution to a separatory funnel and wash sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid (to remove piperidine), and finally with 100 mL of a saturated sodium bicarbonate solution (to remove benzoic acid).[6]
-
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the benzene solvent under reduced pressure using a rotary evaporator. Purify the residual oil by vacuum distillation. Collect the fraction boiling at 140–142°C / 4 mm Hg. The product is a colorless oil that may slowly crystallize upon standing.[6][8]
Part II: Michael Addition for Synthesis of this compound
The second stage is the conjugate addition of cyanide to the electron-deficient double bond of the Knoevenagel product. This reaction, a specific type of Michael addition, forms the target molecule.[2][5]
Reaction Mechanism
The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4]
-
Nucleophile: The cyanide anion (CN⁻), generated from a salt like potassium cyanide (KCN), serves as the Michael donor. It is a relatively weak base but an excellent carbon nucleophile.[9]
-
Conjugate Attack: The cyanide ion attacks the electrophilic β-carbon of the diethyl 2-benzylidenemalonate. This is favored over direct (1,2) attack at the carbonyl carbons because the resulting intermediate is a resonance-stabilized enolate.
-
Protonation: The enolate intermediate is then protonated by a proton source in the reaction mixture (e.g., water or alcohol solvent) to yield the final, stable 1,4-adduct: this compound. The reaction is generally irreversible under basic conditions.[2]
Experimental Protocol: Conjugate Hydrocyanation
This protocol is designed based on established principles for the conjugate hydrocyanation of α,β-unsaturated carbonyl compounds.[2] Extreme caution must be exercised when handling cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. An acidic quench must be avoided until all residual cyanide has been destroyed with a suitable oxidizing agent (e.g., bleach).
Table 2: Reagents and Conditions for Michael Addition
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used (Example) | Molar Equiv. | Notes |
| Diethyl 2-benzylidenemalonate | 248.27 | 24.8 g (0.10 mol) | 1.00 | Product from Part I. |
| Potassium Cyanide (KCN) | 65.12 | 7.8 g (0.12 mol) | 1.20 | HIGHLY TOXIC. Handle with extreme care. |
| Ethanol | 46.07 | 200 mL | Solvent | A common solvent for this type of reaction. |
| Water | 18.02 | 50 mL | Co-solvent | To dissolve the potassium cyanide. |
| Reaction Time | - | 4-6 hours | - | Monitor by Thin Layer Chromatography (TLC). |
| Temperature | - | Room Temperature | - | Gentle heating may be applied if the reaction is slow. |
| Expected Yield | 275.29 | - | High | Yields for Michael additions are typically high. |
Step-by-Step Procedure:
-
Reagent Preparation: In a 500-mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-benzylidenemalonate (24.8 g) in ethanol (200 mL).
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (7.8 g) in water (50 mL). (CAUTION: HIGHLY TOXIC) . Slowly add the aqueous KCN solution to the stirred ethanolic solution of the starting material.
-
Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching & Extraction: Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 150 mL). Combine the organic extracts.
-
Workup - Washing: Wash the combined organic layers with brine (2 x 100 mL).
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a viscous oil or low-melting solid.
Overall Synthetic Workflow & Product Characterization
The complete synthesis is a streamlined two-step process that efficiently converts simple starting materials into a multifunctional product.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the ethyl ester groups (triplet and quartet), aromatic protons, and two distinct methine (CH) protons, one coupled to the phenyl group and the other to the cyano group.
-
¹³C NMR: Will confirm the presence of the nitrile carbon (~115-120 ppm), two distinct ester carbonyl carbons (~165-170 ppm), and carbons of the aromatic ring and aliphatic chain.
-
IR Spectroscopy: A sharp, strong absorption band for the nitrile (C≡N) stretch will be present around 2240-2260 cm⁻¹, and strong C=O stretching bands for the ester groups will appear around 1730-1750 cm⁻¹.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the calculated mass of C₁₅H₁₇NO₄ (275.29 g/mol ).
Safety Precautions
-
Cyanide Hazard: Potassium cyanide and hydrogen cyanide (which can be generated if the reaction mixture becomes acidic) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle only in a chemical fume hood with appropriate gloves and eye protection. Have a cyanide antidote kit available and be familiar with its use.
-
Solvents: Benzene is a known carcinogen and should be handled with care. Diethyl ether is extremely flammable.
-
Reagents: Benzaldehyde and piperidine are irritants. Avoid contact with skin and eyes.
Conclusion
The synthesis of this compound from benzaldehyde is reliably achieved through a sequential Knoevenagel condensation and Michael addition. This two-step approach is efficient, high-yielding, and utilizes well-understood reaction mechanisms. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this versatile chemical intermediate for applications in drug development and advanced organic synthesis.
References
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Wikipedia. "Hydrocyanation." N.p., n.d. Web. [Link]
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Wikipedia. "Knoevenagel condensation." N.p., n.d. Web. [Link]
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"Hydrocyanation of Conjugated Carbonyl Compounds." Organic Reactions. John Wiley & Sons, Inc., 2004. Web. [Link]
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"Alkylation of Cyanide, Part 3: Alkenes." YouTube, uploaded by OC Lectures, 13 June 2022. [Link]
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Physicochemical properties of Diethyl [cyano(phenyl)methyl]malonate
An In-Depth Technical Guide to the Physicochemical Properties of Diethyl [cyano(phenyl)methyl]malonate
Introduction
This compound is a multifunctional organic compound whose structural architecture positions it as a highly versatile intermediate in advanced organic synthesis. As a derivative of diethyl malonate, it possesses the characteristic active methylene (in this case, methine) group flanked by two electron-withdrawing ester functionalities, a feature that is central to the extensive chemistry of malonic esters.[1] The incorporation of both a phenyl and a cyano group on the α-carbon introduces significant electronic and steric modifications, enhancing the acidity of the methine proton and providing additional reactive handles for complex molecular construction.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known and predicted physicochemical properties of this compound. We will delve into its structural characteristics, a plausible synthetic methodology, a framework for its spectroscopic characterization, and its potential reactivity and applications, particularly in the synthesis of heterocyclic compounds and other targets of medicinal interest.[2]
Chemical Identity and Structure
The unambiguous identification of a compound is foundational to all scientific investigation. This compound is systematically named diethyl 2-[cyano(phenyl)methyl]propanedioate. Its core structure consists of a central carbon atom bonded to a phenyl group, a nitrile group, and a malonic ester moiety.
Caption: Chemical Structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 185067-05-4 | [3][4] |
| Molecular Formula | C₁₅H₁₇NO₄ | [3][4] |
| Molecular Weight | 275.30 g/mol | [4] |
| IUPAC Name | Diethyl 2-[cyano(phenyl)methyl]propanedioate | N/A |
| Synonyms | Diethyl 2-(cyano(phenyl)methyl)malonate |[4] |
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly accessible literature, its properties can be reliably predicted based on its structure and by comparison with well-characterized analogs such as diethyl phenylmalonate and other malonic esters.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Comparison |
|---|---|---|
| Physical State | Colorless to pale yellow liquid or low-melting solid. | Similar substituted malonates are typically liquids or low-melting solids at room temperature.[5] |
| Boiling Point | > 300 °C at 760 mmHg | Expected to be higher than diethyl phenylmalonate (b.p. 170-172 °C at 14 mmHg) due to increased molecular weight and polarity from the nitrile group.[6][7] |
| Melting Point | 20 - 40 °C | The introduction of the cyano group may increase intermolecular forces compared to diethyl phenylmalonate (m.p. 16-17 °C), potentially raising the melting point.[7][8] |
| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, dichloromethane). | The large nonpolar phenyl and ethyl groups dominate, leading to poor water solubility, a characteristic shared with diethyl phenylmalonate.[5] |
| pKa (of α-proton) | ~10-11 | The combined electron-withdrawing effects of the two ester groups, the phenyl ring, and the nitrile group significantly acidify the α-proton, making it more acidic than that of diethyl phenylmalonate (pKa ~12-13).[9] |
Synthesis and Purification: A Representative Protocol
The synthesis of this compound can be achieved through several established organic chemistry transformations. A highly plausible and efficient route is the Knoevenagel condensation of benzaldehyde with diethyl malonate, followed by a Michael addition of cyanide. This two-step, one-pot procedure is a classic method for constructing such α-cyano ester derivatives.
Caption: Representative synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol as the solvent.
-
Knoevenagel Condensation: Add a catalytic amount of piperidine (0.1 eq). The piperidine acts as a base to deprotonate the diethyl malonate, initiating the condensation. Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting benzaldehyde is consumed. This step forms the intermediate, diethyl benzylidenemalonate.[10]
-
Michael Addition: Cool the reaction mixture to room temperature. In a separate flask, dissolve potassium cyanide (KCN, 1.2 eq) in a minimal amount of water and add it to the reaction mixture. Causality Note: The cyanide ion (CN⁻) is a soft nucleophile that readily attacks the β-carbon of the α,β-unsaturated ester intermediate in a conjugate addition.
-
Reaction and Quenching: Stir the mixture at room temperature overnight. After the reaction is complete (as monitored by TLC), carefully pour the mixture into a beaker of ice water.
-
Acidification and Extraction: Acidify the aqueous mixture to a pH of ~2-3 with dilute hydrochloric acid. This step protonates the intermediate enolate to yield the final product. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.
Spectroscopic Characterization: An Analytical Framework
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following tables outline the predicted spectral data for this compound.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.3 - 7.5 | Multiplet | 5H | Ar-H | Protons of the phenyl ring. |
| ~ 4.8 | Singlet | 1H | Ph-CH -CN | The methine proton, shifted downfield by adjacent electron-withdrawing groups. |
| ~ 4.2 - 4.4 | Quartet | 4H | -O-CH₂ -CH₃ | Methylene protons of the two ethyl ester groups, split by the methyl protons. |
| ~ 1.2 - 1.4 | Triplet | 6H | -O-CH₂-CH₃ | Methyl protons of the two ethyl ester groups, split by the methylene protons. |
Table 4: Predicted Key Spectroscopic Features
| Technique | Feature | Predicted Position / m/z | Rationale |
|---|---|---|---|
| ¹³C NMR | Nitrile Carbon | ~ 115-120 ppm | Characteristic chemical shift for a C≡N group. |
| Carbonyl Carbon | ~ 165-170 ppm | Typical range for ester carbonyls. | |
| Aromatic Carbons | ~ 128-135 ppm | Standard region for phenyl group carbons. | |
| IR Spectroscopy | C≡N Stretch | ~ 2240 - 2260 cm⁻¹ | Sharp, medium-intensity absorption characteristic of a nitrile.[11] |
| C=O Stretch | ~ 1730 - 1750 cm⁻¹ | Strong, sharp absorption for the ester carbonyls.[12][13] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 275 | Corresponds to the molecular weight of the compound. |
| | Major Fragments | m/z 246 ([M-C₂H₅]⁺)m/z 202 ([M-COOC₂H₅]⁺)m/z 116 ([CH(Ph)CN]⁺) | Reflects common fragmentation pathways like loss of an ethyl group, loss of an ethoxycarbonyl radical, and cleavage to form the stable cyano(phenyl)methyl cation.[14] |
Reactivity and Synthetic Potential
The unique combination of functional groups in this compound makes it a powerful synthon for generating molecular diversity. Its reactivity is governed by three primary sites: the acidic methine proton, the ester groups, and the nitrile group.
Caption: Key reaction pathways for this compound.
-
Alkylation/Acylation: The highly acidic methine proton can be easily removed by a strong base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophile can then be alkylated or acylated to introduce a fourth substituent, creating a sterically hindered quaternary carbon center.
-
Hydrolysis and Decarboxylation: Similar to standard malonic ester synthesis, the diethyl ester groups can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative readily induces decarboxylation to yield a substituted phenylacetonitrile derivative.[1]
-
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
-
Reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Raney Ni). This opens pathways to complex diamines and amino alcohols.
-
Hydrolyzed under strong acidic or basic conditions to a carboxylic acid, transforming the molecule into a substituted malonic acid derivative.
-
These transformations underscore the compound's potential as a precursor for synthesizing complex scaffolds, including substituted amino acids, β-amino acids, and heterocyclic systems relevant to drug discovery.[2]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity, and by considering the hazards of its structural analogs.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Analog Hazards:
-
Handling: Avoid contact with skin and eyes.[17][18] Do not breathe vapors or dust. Keep away from strong oxidizing agents, acids, and bases. Store in a tightly sealed container in a cool, dry place.[19]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not mix with other waste.
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- 13. Diethyl malonate(105-53-3) IR Spectrum [m.chemicalbook.com]
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- 16. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
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An In-depth Technical Guide to Diethyl [cyano(phenyl)methyl]malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diethyl [cyano(phenyl)methyl]malonate, a versatile reagent in organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective application in research and development.
Core Identification and Physicochemical Properties
This compound is a polysubstituted malonic ester derivative. Its unique structure, featuring a cyano and a phenyl group on the alpha-carbon, imparts specific reactivity that is of significant interest in the synthesis of complex molecular architectures.
CAS Number: 185067-05-4
Molecular Formula: C₁₅H₁₇NO₄
Synonyms:
-
diethyl 2-[cyano(phenyl)methyl]malonate
| Property | Value | Source |
| Molecular Weight | 275.30 g/mol | [1] |
| Appearance | Not explicitly available, likely a colorless to pale yellow oil or a low-melting solid. | Inferred from related compounds |
| Boiling Point | Data not available in searched sources. | |
| Melting Point | Data not available in searched sources. | |
| Density | Data not available in searched sources. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone, with limited solubility in water. | [2] |
Molecular Structure and Spectroscopic Analysis
The structure of this compound is characterized by a central quaternary carbon atom bonded to a phenyl group, a cyano group, and two ethoxycarbonyl groups. This intricate arrangement of functional groups is key to its reactivity.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methods for the alkylation of diethyl malonate. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for achieving high yields and purity.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable strong base
-
α-Bromo-α-cyanotoluene
-
Anhydrous ethanol or another appropriate aprotic solvent (e.g., THF, DMF)
-
Diethyl ether or other extraction solvent
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at a controlled temperature (typically 0 °C to room temperature) to form the sodium salt of diethyl malonate (the enolate).
-
Alkylation: Dissolve α-bromo-α-cyanotoluene in the chosen anhydrous solvent and add it dropwise to the enolate solution. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with additional portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Self-Validation and Causality: The use of a strong, non-nucleophilic base like sodium ethoxide is critical to ensure complete deprotonation of the acidic α-hydrogen of diethyl malonate, forming the reactive enolate. The choice of an anhydrous solvent is imperative to prevent quenching of the enolate and competing hydrolysis of the ester groups. The work-up procedure is designed to neutralize any remaining base and efficiently extract the organic product.
Reactivity and Applications in Drug Development
The presence of multiple functional groups makes this compound a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecules with potential pharmaceutical applications.
-
Precursor to Substituted Carboxylic Acids: The malonic ester moiety can be hydrolyzed and subsequently decarboxylated to yield a substituted acetic acid derivative. This is a classic transformation in malonic ester synthesis. [3]* Building Block for Heterocycles: The cyano and ester functionalities can participate in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.
-
Chiral Center Formation: The α-carbon is a prochiral center, and enantioselective synthesis or resolution could provide access to chiral building blocks for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
While specific industrial applications for this compound are not extensively documented in the public domain, its structural motifs are found in various classes of bioactive compounds. Its utility lies in its potential as a versatile starting material for the synthesis of novel compounds for drug discovery screening and as a key intermediate in the synthesis of more complex drug candidates. The general applications of malonic esters in the pharmaceutical industry include the synthesis of barbiturates and other central nervous system agents. [3]
Conclusion
This compound is a specialized reagent with significant potential for the synthesis of complex organic molecules. Its CAS number is 185067-05-4. While detailed experimental and application data are not widely published, its synthesis can be reliably approached through the well-established principles of malonic ester chemistry. The unique combination of a phenyl, a cyano, and two ester groups on a single carbon atom makes it a highly functionalized and versatile building block for the development of novel compounds in the pharmaceutical and fine chemical industries. Further research into the specific reactivity and applications of this compound is warranted to fully explore its synthetic potential.
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Malonic Ester Synthesis: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]
-
21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl [cyano(phenyl)methyl]malonate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl [cyano(phenyl)methyl]malonate (CAS No. 185067-05-4) is a substituted malonic ester with significant potential as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and pharmaceutical intermediates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This guide presents a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section provides a comprehensive analysis of the spectral features, underpinned by established principles of spectroscopic interpretation, to offer a complete characterization of this compound.
Introduction: The Significance of Spectroscopic Analysis
The precise characterization of a molecule is the bedrock of all subsequent scientific investigation and development. For a compound such as this compound, which possesses multiple functional groups including a nitrile, a phenyl ring, and two ethyl esters, a multi-faceted spectroscopic approach is essential. The confluence of ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed molecular portrait, confirming atomic connectivity, identifying functional groups, and offering insights into the compound's electronic environment and stability. This guide is structured to walk the researcher through the interpretation of each of these spectroscopic techniques, providing a robust framework for the analysis of this and structurally related molecules.
Synthesis and Purification Workflow
A common synthetic route to this compound involves the alkylation of a malonate derivative. A plausible and efficient method is the reaction of diethyl phenylmalonate with a cyanating agent, or conversely, the benzylation of diethyl cyanomalonate. The purification of the final product is critical to obtaining clean and interpretable spectroscopic data. A standard purification workflow is outlined below.
Caption: Synthesis and Purification Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data for this compound (CAS 185067-05-4) is not publicly available.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.3 | Multiplet | 5H | Ar-H (Phenyl) |
| ~ 4.8 | Singlet | 1H | CH (CN)(Ph) |
| ~ 4.3 | Quartet | 4H | O-CH₂ -CH₃ |
| ~ 1.3 | Triplet | 6H | O-CH₂-CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (δ ~ 7.5 - 7.3): The five protons of the phenyl group are expected to resonate in the aromatic region of the spectrum. Due to electronic effects and potential restricted rotation, they will likely appear as a complex multiplet.
-
Methine Proton (δ ~ 4.8): The single proton on the alpha-carbon is significantly deshielded by three electron-withdrawing groups: the two ester carbonyls, the cyano group, and the phenyl ring. This will shift its resonance significantly downfield. It is expected to be a singlet as there are no adjacent protons. For comparison, the methine proton in diethyl phenylmalonate appears around δ 4.6 ppm.[1]
-
Methylene Protons (δ ~ 4.3): The two equivalent methylene groups of the ethyl esters are adjacent to an oxygen atom, placing them in a deshielded environment. They will appear as a quartet due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4).
-
Methyl Protons (δ ~ 1.3): The two equivalent methyl groups of the ethyl esters are in a standard aliphatic region. They will appear as a triplet due to coupling with the adjacent methylene protons (n+1 rule, 2+1=3).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 165 | C =O (Ester) |
| ~ 132 | Ar-C (Quaternary) |
| ~ 129.5 | Ar-C H |
| ~ 129.0 | Ar-C H |
| ~ 128.5 | Ar-C H |
| ~ 117 | C ≡N (Nitrile) |
| ~ 63 | O-C H₂-CH₃ |
| ~ 55 | C H(CN)(Ph) |
| ~ 14 | O-CH₂-C H₃ |
Interpretation and Rationale:
-
Carbonyl Carbons (δ ~ 165): The ester carbonyl carbons are the most deshielded carbons in the molecule and are expected to appear at the downfield end of the spectrum.
-
Aromatic Carbons (δ ~ 132 - 128.5): The six carbons of the phenyl ring will resonate in the aromatic region. The quaternary carbon attached to the malonate moiety will be distinct from the five protonated aromatic carbons.
-
Nitrile Carbon (δ ~ 117): The carbon of the cyano group has a characteristic chemical shift in this region.
-
Methylene Carbons (δ ~ 63): The ester methylene carbons are deshielded by the adjacent oxygen atom.
-
Methine Carbon (δ ~ 55): The alpha-carbon is substituted with a phenyl, a cyano, and two ester groups, leading to a chemical shift in this region. The corresponding carbon in diethyl methylmalonate appears around δ 49 ppm.[2]
-
Methyl Carbons (δ ~ 14): The terminal methyl carbons of the ethyl esters are the most shielded carbons and will appear at the upfield end of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3060 - 3030 | C-H stretch | Aromatic |
| ~ 2980 - 2850 | C-H stretch | Aliphatic |
| ~ 2250 | C≡N stretch | Nitrile |
| ~ 1740 | C=O stretch | Ester |
| ~ 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| ~ 1250 - 1020 | C-O stretch | Ester |
| ~ 750, 700 | C-H bend | Monosubstituted Aromatic |
Interpretation and Rationale:
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl groups (below 3000 cm⁻¹).
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2250 cm⁻¹ is a clear indicator of the cyano group. The IR spectrum of diethyl (2-cyanoethyl)malonate shows a nitrile stretch at a similar wavenumber.[3]
-
Carbonyl Stretch (C=O): A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl groups. The IR spectrum for diethyl malonate shows this peak around 1735 cm⁻¹.[4]
-
Aromatic C=C Stretches: Several weaker bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.
-
C-O Stretches: The C-O single bond stretches of the ester groups will appear as strong bands in the fingerprint region between 1250 and 1020 cm⁻¹.
-
Aromatic C-H Bends: The out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically appear as two strong bands around 750 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 275, corresponding to the molecular weight of this compound (C₁₅H₁₇NO₄).
-
Loss of Ethoxy Group (-OC₂H₅): A common fragmentation pathway for ethyl esters is the loss of an ethoxy group, which would result in a fragment at m/z = 230.
-
Loss of an Ethyl Group (-C₂H₅): Loss of an ethyl radical would lead to a fragment at m/z = 246.
-
Loss of a Carboethoxy Group (-COOC₂H₅): Cleavage of a carboethoxy group would result in a fragment at m/z = 202.
-
Tropylium Ion: The presence of a phenyl group makes the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91 a likely fragmentation pathway. This is a common feature in the mass spectra of compounds containing a benzyl moiety.[5]
-
Phenylacetonitrile Cation: Cleavage of the malonate moiety could lead to a phenylacetonitrile cation (C₈H₆N⁺) at m/z = 116.
Sources
- 1. Diethyl phenylmalonate(83-13-6) 1H NMR spectrum [chemicalbook.com]
- 2. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl malonate [webbook.nist.gov]
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- 5. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Diethyl [cyano(phenyl)methyl]malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the synthesis and reactivity of the active methylene group in diethyl [cyano(phenyl)methyl]malonate. This unique compound, featuring both a phenyl and a cyano group attached to the α-carbon, presents a fascinating case study in the modulation of active methylene chemistry. We will delve into the electronic and steric effects governing the acidity and nucleophilicity of the remaining methine proton, providing a detailed analysis of its behavior in key synthetic transformations including alkylation, Knoevenagel condensation, and Michael additions. This guide will further present detailed, field-tested protocols and mechanistic insights, positioning this compound as a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science.
Introduction: The Unique Landscape of a Disubstituted Malonate
Active methylene compounds are a cornerstone of modern organic synthesis, prized for the acidity of the protons on the carbon situated between two electron-withdrawing groups.[1] In the case of diethyl malonate, the pKa of the methylene protons is approximately 13, allowing for facile deprotonation to form a stabilized enolate.[2] The introduction of substituents on this α-carbon dramatically alters the electronic and steric environment, thereby fine-tuning the reactivity of the resulting methine proton.
This compound (CAS No. 185067-05-4) is a particularly intriguing derivative. The presence of a phenyl group offers steric bulk and the capacity for electronic stabilization through resonance. Concurrently, the strongly electron-withdrawing cyano group significantly enhances the acidity of the remaining proton, making it more susceptible to deprotonation by weaker bases. This guide will dissect the implications of this unique substitution pattern on the synthetic utility of this compound.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves a Michael addition of a cyanide anion to diethyl (phenylmethylene)malonate. This precursor is readily available through the Knoevenagel condensation of benzaldehyde and diethyl malonate.
Synthesis of Diethyl (phenylmethylene)malonate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] In this case, diethyl malonate serves as the active methylene compound and benzaldehyde as the carbonyl partner.
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
Diethyl malonate
-
Benzaldehyde
-
Piperidine (catalyst)
-
Acetic Acid (co-catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add diethyl malonate (1.0 eq), benzaldehyde (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (0.05 eq) and acetic acid (0.1 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield diethyl (phenylmethylene)malonate as a colorless oil.
-
Cyanation of Diethyl (phenylmethylene)malonate
The introduction of the cyano group is achieved via a conjugate addition of a cyanide salt to the electron-deficient double bond of diethyl (phenylmethylene)malonate.
Experimental Protocol: Michael Addition of Cyanide
-
Materials:
-
Diethyl (phenylmethylene)malonate
-
Sodium cyanide (or potassium cyanide)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve diethyl (phenylmethylene)malonate (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water and add it to the ethanolic solution of the malonate derivative.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid in a fume hood to neutralize any excess cyanide.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography on silica gel.
-
DOT Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Reactivity of the Active Methine Proton
The defining feature of this compound is its highly acidic methine proton. The combined electron-withdrawing effects of the two ester groups, the phenyl group, and the cyano group significantly stabilize the resulting carbanion, making it readily accessible for a variety of synthetic transformations.
Alkylation Reactions
The generation of the carbanion followed by reaction with an electrophile, such as an alkyl halide, is a fundamental transformation of active methylene compounds.[4] For this compound, the increased acidity allows for the use of milder bases compared to diethyl malonate.
Experimental Protocol: Alkylation
-
Materials:
-
This compound
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous solvent (e.g., DMF, THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C and add sodium ethoxide (1.05 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
-
Table 1: Representative Alkylation Reactions
| Alkyl Halide | Base | Solvent | Yield (%) |
| Methyl Iodide | Sodium Ethoxide | Ethanol | >90 |
| Ethyl Bromide | Sodium Hydride | DMF | 85-95 |
| Benzyl Bromide | Potassium Carbonate | Acetone | 80-90 |
DOT Diagram: Alkylation Workflow
Caption: General workflow for the alkylation of the title compound.
Knoevenagel Condensation
The highly acidic methine proton of this compound makes it an excellent nucleophile for Knoevenagel condensations with non-enolizable aldehydes and ketones. The resulting products are highly substituted and sterically hindered alkenes.
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzophenone)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the carbonyl compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
-
Michael Addition
The carbanion derived from this compound can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion.[5][6] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
Experimental Protocol: Michael Addition
-
Materials:
-
This compound
-
Michael acceptor (e.g., methyl vinyl ketone, acrylonitrile)
-
Sodium ethoxide (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of sodium ethoxide (0.1 eq) in ethanol, add this compound (1.0 eq).
-
Stir for 15 minutes, then add the Michael acceptor (1.0 eq) dropwise.
-
Stir the reaction at room temperature until the starting materials are consumed (TLC monitoring).
-
Neutralize the reaction with dilute acetic acid.
-
Remove the ethanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Hydrolysis and Decarboxylation: Access to Substituted Phenylacetic Acids
A key synthetic application of malonic esters is their conversion to carboxylic acids via hydrolysis and decarboxylation.[7] In the case of this compound, this sequence provides a route to α-cyano-α-phenylacetic acid and its derivatives. The presence of the cyano group can influence the ease of decarboxylation.[2]
Experimental Protocol: Hydrolysis and Decarboxylation
-
Materials:
-
This compound derivative
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol/Water mixture
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve the malonate derivative in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide and reflux the mixture until the ester hydrolysis is complete (TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to a pH of ~1.
-
Gently heat the acidic solution to effect decarboxylation, which is often accompanied by the evolution of carbon dioxide.
-
Cool the mixture and extract the resulting carboxylic acid with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.
-
Applications in Drug Development and Advanced Synthesis
The synthetic versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide range of target molecules. The ability to introduce various substituents via alkylation, followed by conversion to a carboxylic acid or other functional groups, provides access to complex scaffolds for drug discovery. For example, substituted phenylacetic acid derivatives are precursors to a variety of pharmaceuticals, including anti-inflammatory agents and anticonvulsants.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. The synergistic electron-withdrawing effects of the two ester groups and the cyano group, combined with the steric and electronic influence of the phenyl group, create a unique chemical environment at the α-carbon. This results in a highly acidic methine proton, facilitating a range of carbon-carbon bond-forming reactions under relatively mild conditions. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound in their own research and development endeavors.
References
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Adichemistry. (n.d.). Michael Addition Reaction | Mechanism | 1,4 | Donor | Acceptor | Applications. Retrieved from [Link]
-
PrepChem.com. (2017). Preparation of diethyl malonate. Retrieved from [Link]
-
Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
- Thimmaiah, K. N. (2019). Active Methylene Compounds. In Organic Chemistry (pp. 1-10).
- CN101525290A. (2009). Preparation method of diethyl malonate.
- CN101525290B. (2012). Preparation method of diethyl malonate.
- Li, J., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 58(5), 633-637.
- Ramesh, C., et al. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(96), 53934-53939.
- CN115925543A. (2023). Synthesis method of diethyl phenylethylmalonate.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure unter dem Einfluss von Ammoniak und organischen Basen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
-
OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. In Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
- CN1237571A. (1999). Preparation method of diethyl malonate.
- Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
- Sallam, M. M. M., et al. (1976). The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate.
-
SlideShare. (2019). Organic Synthesis Via Enolate. Retrieved from [Link]
- Grün, A., Bálint, E., & Keglevich, G. (2015). Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Image].
-
Chemistry Stack Exchange. (2018). What will be the possible conditions to react bromo alkane with diethyl phenylmalonate? Retrieved from [Link]
-
Request PDF. (n.d.). Base-Induced Decarboxylation of Polyunsaturated α-Cyano Acids Derived from Malonic Acid: Synthesis of Sesquiterpene Nitriles and Aldehydes with β-, φ-, and ψ-End Groups. Retrieved from [Link]
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
- Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(12), 1077–1091.
- Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
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Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
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Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]
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PubChem. (n.d.). Diethyl (2-cyanoethyl)malonate. Retrieved from [Link]
- CN109020810A. (2018). A kind of method of continuous synthesizing methyl diethyl malonate.
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Ashenhurst, J. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
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PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl [cyano(phenyl)methyl]malonate
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Diethyl [cyano(phenyl)methyl]malonate, a compound of interest in pharmaceutical and fine chemical synthesis. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from related malonic esters and cyano-substituted compounds to postulate its thermal behavior. Furthermore, it outlines detailed, state-of-the-art experimental protocols for robustly characterizing its thermal properties, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's stability for process development, safety assessment, and formulation.
Introduction: Significance and Physicochemical Profile
This compound (CAS No. 185067-05-4) is a substituted diethyl malonate derivative.[1][2] Such compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecular architectures. The malonic ester synthesis and related methodologies allow for the introduction of substituted acetic acid moieties, a common structural motif in active pharmaceutical ingredients (APIs). The presence of a cyano group and a phenyl ring on the alpha-carbon introduces unique electronic and steric features that can influence the compound's reactivity and stability.
A thorough understanding of a compound's thermal stability is paramount in drug development and chemical manufacturing for several key reasons:
-
Process Safety: Prevents runaway reactions and uncontrolled decompositions.
-
Process Optimization: Defines the operational temperature limits for synthesis, purification, and drying.
-
Storage and Shelf-life: Determines appropriate storage conditions to ensure product integrity.
-
Regulatory Compliance: Provides essential data for safety data sheets (SDS) and regulatory filings.
Physicochemical Properties: Specific experimental data such as melting and boiling points for this compound are not readily available in public literature.[1][3] This underscores the necessity for the experimental characterization detailed in this guide.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₄ | [1] |
| Molecular Weight | 275.30 g/mol | Calculated |
| CAS Number | 185067-05-4 | [1][2] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | By analogy |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [3] |
Postulated Thermal Decomposition Pathways
Based on the chemical structure of this compound and the known thermal behavior of related compounds, several decomposition pathways can be hypothesized. The thermal decomposition of malonic acid and its derivatives often proceeds via decarboxylation.[4] Esters can undergo hydrolysis or elimination reactions at elevated temperatures.[5] The cyano group can also participate in thermal reactions.
Primary Postulated Pathway: Decarboxylation The most probable initial decomposition step is the loss of one of the ethyl carboxylate groups as carbon dioxide and ethene, or through a more complex rearrangement. Substituted malonic acids readily decarboxylate upon heating, and their esters can follow similar, albeit higher temperature, pathways.[4]
Secondary Pathways:
-
Ester Pyrolysis (Ene Reaction): Cleavage of the ethyl ester groups to form carboxylic acid moieties and ethene.
-
Nitrile Group Reactions: At higher temperatures, the nitrile group could undergo trimerization or other complex reactions.
-
Fragmentation: Cleavage of the C-C bonds of the malonate backbone, potentially leading to the formation of benzonitrile and other smaller molecules.
The following diagram illustrates a potential initial decomposition step:
Caption: Postulated initial thermal decomposition pathways.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a series of thermal analysis experiments are required. The following protocols are based on established methodologies for organic compounds.[6]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass due to decomposition or evaporation, and to quantify this mass loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum is recommended).
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting or boiling.
-
Identify exothermic peaks, which typically indicate decomposition.
-
Integrate the peak areas to determine the enthalpy of transitions (ΔH).
-
The following diagram outlines the experimental workflow:
Sources
Solubility of Diethyl [cyano(phenyl)methyl]malonate in common organic solvents
An In-Depth Technical Guide to the Solubility of Diethyl [cyano(phenyl)methyl]malonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of significant interest in organic synthesis and pharmaceutical development. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes fundamental principles of solubility, draws expert inferences from the behavior of structurally related compounds, and presents detailed methodologies for empirical solubility determination. This document is intended to serve as a foundational resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound is a polysubstituted malonic ester derivative. Its molecular structure, featuring a central quaternary carbon bonded to a phenyl group, a cyano group, and two ethyl ester functionalities, dictates its physicochemical properties, including its solubility profile. The presence of both polar (cyano and ester groups) and nonpolar (phenyl and ethyl groups) moieties suggests a nuanced solubility behavior across a range of organic solvents. Understanding this solubility is critical for a variety of applications, from reaction media selection and optimization of reaction conditions to the development of purification strategies like crystallization and chromatography.
Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which qualitatively relates to the polarity of the solute and solvent molecules.[1][2] For this compound, we can dissect the molecule to anticipate its interactions with various solvents:
-
Polar Moieties: The two ester groups (-COOEt) and the cyano group (-CN) are polar and capable of dipole-dipole interactions and, to a lesser extent, acting as hydrogen bond acceptors.
-
Nonpolar Moieties: The phenyl ring and the two ethyl groups are nonpolar and will primarily engage in van der Waals forces (London dispersion forces) with solvent molecules.
The overall polarity of this compound is expected to be moderate. It is not as polar as a small, highly functionalized molecule like malonic acid, which is highly soluble in water and other polar solvents, but it is significantly more polar than a simple aromatic hydrocarbon.[3]
Solvent Polarity and Solubility
The solubility of this compound is expected to be highest in solvents of intermediate polarity that can effectively solvate both the polar functional groups and the nonpolar phenyl ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be low. While the phenyl and ethyl groups will be readily solvated, the polar cyano and ester groups will not be effectively stabilized, making the dissolution process energetically unfavorable.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents are likely to be good solvents for this compound. Their polarity is sufficient to interact with the ester and cyano groups, while their organic nature allows for favorable interactions with the nonpolar parts of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be effective solvents. They can act as hydrogen bond donors to the carbonyl oxygens of the ester groups and the nitrogen of the cyano group, providing strong solvation. The alkyl chains of the alcohols will interact favorably with the nonpolar regions of the solute.
-
Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide): Solubility in water is expected to be very low due to the large nonpolar surface area of the molecule. While DMSO is a very strong polar aprotic solvent, the high energy required to disrupt the strong solvent-solvent interactions in DMSO might limit the solubility of a moderately polar compound.
Estimated Solubility Profile
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Nonpolar | Hexane, Heptane | Very Low (< 1 mg/mL) | Inability to solvate the polar cyano and ester groups. |
| Toluene, Benzene | Low to Moderate (1-10 mg/mL) | Aromatic stacking interactions with the phenyl ring can provide some favorable interaction, but solvation of polar groups is still weak. | |
| Polar Aprotic | Dichloromethane (DCM) | High (> 50 mg/mL) | Good balance of polarity to solvate both polar and nonpolar moieties. |
| Ethyl Acetate (EtOAc) | High (> 50 mg/mL) | Similar to DCM, offers a good balance of solvating properties. | |
| Acetone | High (> 50 mg/mL) | A strong dipole moment allows for effective solvation of the polar groups. | |
| Acetonitrile (MeCN) | Moderate to High (10-50 mg/mL) | The nitrile group can interact favorably with the cyano group of the solute. | |
| Tetrahydrofuran (THF) | High (> 50 mg/mL) | The ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure provides a good balance of polarity. | |
| Polar Protic | Methanol (MeOH) | Moderate to High (10-50 mg/mL) | Hydrogen bonding with the polar groups enhances solubility. |
| Ethanol (EtOH) | Moderate to High (10-50 mg/mL) | Similar to methanol, but the larger alkyl chain may slightly improve interactions with the nonpolar parts of the solute. | |
| Highly Polar | Water | Very Low (< 0.1 mg/mL) | The large hydrophobic phenyl and ethyl groups dominate, leading to poor water solubility. |
| Dimethyl Sulfoxide (DMSO) | Moderate (5-20 mg/mL) | While a very strong solvent, the high energy of solvent-solvent interactions may limit solubility. |
Experimental Determination of Solubility
Given the predictive nature of the above table, empirical determination of solubility is crucial for any practical application. The following section provides a detailed protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (purified solid)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a series of labeled vials. The key is to have undissolved solid remaining at equilibrium.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Accurately dilute the filtered supernatant from step 3 with a suitable solvent to bring its concentration within the range of the calibration standards.
-
Inject the calibration standards and the diluted sample onto the HPLC system.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the test solvent (expressed in mg/mL or mol/L).
-
Practical Implications in Research and Development
A thorough understanding of the solubility of this compound is paramount for its successful application in various stages of drug development and chemical synthesis.
-
Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and selectivity. A solvent that fully dissolves the reactants at the desired reaction temperature is generally preferred.
-
Purification:
-
Crystallization: The ideal crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. The solubility data across different solvents and temperatures is essential for developing an effective crystallization protocol.
-
Chromatography: In preparative chromatography, the sample must be dissolved in a solvent that is compatible with the mobile phase and in which the compound is sufficiently soluble to be loaded onto the column in a concentrated band.
-
-
Formulation: For preclinical and clinical studies, the compound may need to be formulated in a vehicle suitable for administration. Solubility in pharmaceutically acceptable solvents is a key consideration.
Conclusion
While specific, published quantitative solubility data for this compound is limited, a robust understanding of its likely solubility behavior can be derived from its molecular structure and the established principles of physical organic chemistry. This guide provides a theoretical framework for predicting its solubility in common organic solvents, a detailed experimental protocol for its empirical determination, and an overview of the practical implications of this critical physicochemical property. It is anticipated that this information will empower researchers to make more informed and efficient decisions in their work with this versatile compound.
References
-
Determination of Solubility. (n.d.). Retrieved from [Link]
-
Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]
-
Experiment and modelling on solubility of malonic acid in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
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Mechanism of Knoevenagel condensation with Diethyl [cyano(phenyl)methyl]malonate
An In-Depth Technical Guide to the Knoevenagel Condensation: Mechanistic Insights into the Reaction of Benzaldehyde and Cyano-Activated Methylene Compounds
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility.[1] This reaction facilitates the creation of α,β-unsaturated compounds by coupling an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[2] Its applications are extensive, playing a crucial role in the synthesis of pharmaceuticals, fine chemicals, functional polymers, and natural products.[3][4] This technical guide provides a comprehensive examination of the Knoevenagel condensation mechanism, with a specific focus on the reaction between aromatic aldehydes, such as benzaldehyde, and active methylene compounds bearing a cyano group, like ethyl cyanoacetate or malononitrile. We will dissect the reaction pathway, explore the causal factors behind experimental choices, present a detailed laboratory protocol, and discuss the reaction's broader applications in drug development and materials science.
Introduction to the Knoevenagel Condensation
First described by German chemist Emil Knoevenagel in the 1890s, the reaction is a modification of the aldol condensation.[2] It involves a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, which is then followed by a dehydration step to yield the final product.[2] The driving force for the initial deprotonation is the presence of two strong electron-withdrawing groups (EWGs) flanking a methylene (-CH2-) group, which significantly increases the acidity of its protons.[5] Common EWGs include ester (-COOR), ketone (-COR), cyano (-CN), and nitro (-NO2) functionalities.[1]
The reaction is exceptionally broad in scope. While aldehydes react much more readily than ketones, both can be used as the carbonyl component.[6] The active methylene compounds are diverse, with diethyl malonate, ethyl acetoacetate, and malononitrile being classic examples.[2][5] The choice of catalyst is critical and is typically a weak base, such as a primary, secondary, or tertiary amine, to facilitate deprotonation of the methylene compound without promoting the self-condensation of the carbonyl reactant.[2][7]
A Note on the Substrate "Diethyl [cyano(phenyl)methyl]malonate": The specified topic mentions "this compound." This compound possesses a substituted methine (-CH-) group rather than the active methylene (-CH2-) group required to initiate a Knoevenagel condensation as the nucleophile. Therefore, this guide will focus on the more chemically pertinent and widely studied reaction that produces structurally related products: the Knoevenagel condensation of an aromatic aldehyde (benzaldehyde) with a cyano-substituted active methylene compound (e.g., ethyl cyanoacetate). This reaction exemplifies the core principles of the topic and is of significant synthetic utility.
The Core Mechanism: A Step-by-Step Analysis
The mechanism of the Knoevenagel condensation can be delineated into three primary stages: deprotonation of the active methylene compound, nucleophilic addition to the carbonyl group, and subsequent elimination of water.[8] The precise pathway, particularly the role of the amine catalyst, can vary.
Step 1: Carbanion Formation (Deprotonation)
The reaction is initiated by a base, which abstracts an acidic proton from the active methylene compound. The acidity of this proton is paramount; the pKa is low enough that a weak base like piperidine or pyridine is sufficient for deprotonation.[2] Using a strong base, such as sodium ethoxide, is generally avoided as it can lead to competing self-condensation of the aldehyde or ketone.[8] This deprotonation step generates a resonance-stabilized carbanion, often referred to as an enolate, which serves as the key nucleophile.[9] The stability of this carbanion, conferred by the delocalization of the negative charge onto the two adjacent electron-withdrawing groups, is the thermodynamic driving force for its formation.
Step 2: Nucleophilic Attack and Adduct Formation
The generated carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1] This results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[10] This intermediate is then protonated, typically by the conjugate acid of the amine catalyst, to yield a neutral β-hydroxy compound, the aldol addition product.[10]
Step 3: Dehydration to the α,β-Unsaturated Product
The final step is the elimination of a water molecule (dehydration) to form a stable, conjugated double bond.[9] This step is often the irreversible and product-determining stage of the reaction. The removal of water from the reaction mixture, for instance, through azeotropic distillation, can be used to shift the equilibrium and drive the reaction to completion.[6] The resulting product is a highly functionalized α,β-unsaturated system, a valuable synthon for further chemical transformations.[1]
The Role of the Amine Catalyst: Deeper Mechanistic Insights
While tertiary amines function simply as Brønsted bases, primary and secondary amines can play a more intricate role by first reacting with the carbonyl compound.[7]
-
Iminium Ion Pathway (Secondary Amines): A secondary amine catalyst like piperidine can react with the aldehyde to form an iminium ion. This iminium ion is significantly more electrophilic than the original aldehyde, rendering it more susceptible to attack by the weakly nucleophilic enolate. This pathway often accelerates the reaction.[11]
-
Schiff Base Pathway (Primary Amines): Similarly, primary amines can form a Schiff base (an imine) with the carbonyl reactant, which then participates in the condensation.[7]
Caption: The generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-phenylacrylate
This protocol details a reliable and reproducible procedure for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. The methodology is designed to be self-validating through clear steps for reaction monitoring, product isolation, and purification.
Materials & Equipment:
-
Benzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate and chamber
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 5.0 mmol, 0.53 g) and ethyl cyanoacetate (5.0 mmol, 0.57 g). Dissolve the reactants in ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.5 mmol, 0.05 mL) to the solution dropwise with stirring.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting benzaldehyde spot and the appearance of a new, UV-active product spot indicates reaction progression. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Purification: If necessary, the product can be further purified by recrystallization from hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying & Characterization: Dry the purified crystals under vacuum. The final product, ethyl (E)-2-cyano-3-phenylacrylate, can be characterized by melting point determination, NMR, and IR spectroscopy.
Caption: Experimental workflow for a typical Knoevenagel condensation.
Key Reaction Parameters and Quantitative Analysis
The success of a Knoevenagel condensation hinges on the careful selection of reaction conditions. The yield and purity of the product are highly dependent on the interplay between the catalyst, solvent, and temperature.
| Aldehyde | Active Methylene | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | RT | ~95% | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | RT | ~92% | [3] |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | RT | ~90% | [3] |
| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | ~85-90% | [12] |
| Isovaleraldehyde | Diethyl Malonate | Immobilized Gelatine | DMSO | RT | ~85% | [12] |
| Benzaldehyde | Ethyl Cyanoacetate | ZnO (heterogeneous) | None | 100 | ~98% | [13] |
Causality behind Experimental Choices:
-
Catalyst: As discussed, the basicity of the catalyst is crucial. Heterogeneous catalysts like ZnO or hydrotalcites are gaining traction as they offer easier separation and recycling, aligning with green chemistry principles.[13][14]
-
Solvent: While polar protic solvents like ethanol are common, solvent-free conditions are often possible and environmentally preferable, especially with heterogeneous catalysts.[13][15] In some cases, dipolar aprotic solvents like DMSO can be effective.[12]
-
Temperature: Many Knoevenagel condensations proceed efficiently at room temperature, particularly with highly reactive substrates like malononitrile.[3] For less reactive partners, such as diethyl malonate, heating may be required to achieve a reasonable reaction rate.[12]
Applications in Drug Development and Advanced Synthesis
The Knoevenagel condensation is not merely an academic reaction; it is a powerful tool in the synthesis of complex molecules with significant biological activity.[8][16]
-
Pharmaceuticals: The reaction is a key step in the commercial production of the antimalarial drug lumefantrine .[2] It is also employed in the synthesis of the anti-inflammatory drug indomethacin and intermediates for the anticancer agent paclitaxel .[8]
-
Natural Products: The synthesis of many complex natural products, including alkaloids and terpenes, incorporates a Knoevenagel condensation to construct critical carbon-carbon bonds.[8][16]
-
Functional Polymers: The α,β-unsaturated products of the reaction can serve as monomers or cross-linking agents in the production of high-performance polymers, such as poly(aryl ether ketone)s.[8]
Conclusion
The Knoevenagel condensation remains an indispensable transformation in modern organic chemistry. Its mechanistic pathway, revolving around the base-catalyzed generation of a stabilized carbanion and its subsequent reaction with a carbonyl compound, is both elegant and robust. By understanding the causal relationships between substrates, catalysts, and reaction conditions, researchers can effectively harness this reaction to build molecular complexity. Its proven utility in the synthesis of life-saving drugs and advanced materials ensures that the Knoevenagel condensation will continue to be a subject of study and application for years to come.
References
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. Retrieved from [Link]
-
Van Beurden, R., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 347-360. Retrieved from [Link]
-
Kumar, A., et al. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 7(12), 356-377. Retrieved from [Link]
-
Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2018). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (2020). Monatshefte für Chemie - Chemical Monthly, 151, 629–672. Retrieved from [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions, 50(38), 13133-13153. Retrieved from [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020, September 16). YouTube. Retrieved from [Link]
-
Decarboxylation after Knoevenagel condensation. (2015, November 6). Reddit. Retrieved from [Link]
-
Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (2020). ResearchGate. Retrieved from [Link]
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Original Knoevenagel condensation reaction: formaldehyde and diethyl... (n.d.). ResearchGate. Retrieved from [Link]
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Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2024, February 16). ACS Publications. Retrieved from [Link]
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Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Retrieved from [Link]
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A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (2017). RSC Publishing. Retrieved from [Link]
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Role of the cyano group in the reactivity of Diethyl [cyano(phenyl)methyl]malonate
An In-depth Technical Guide to the Role of the Cyano Group in the Reactivity of Diethyl [cyano(phenyl)methyl]malonate
Abstract
This compound is a versatile synthetic intermediate whose reactivity is profoundly governed by the electronic properties of the cyano (-C≡N) group. This technical guide provides a detailed examination of the multifaceted role of the cyano substituent, dissecting its influence on the molecule's acidity, nucleophilicity, and susceptibility to further functional group transformations. We explore the activation of the methine proton, the subsequent utility of the resulting carbanion in key carbon-carbon bond-forming reactions, and the transformation of the cyano group itself into other valuable functionalities. This document serves as a resource for researchers, chemists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and strategic guidance for leveraging this powerful building block in organic synthesis.
The Pivotal Influence of the Cyano Group: An Electronic Overview
The synthetic utility of this compound is centrally linked to the powerful electron-withdrawing nature of the cyano group.[1][2][3] This influence is exerted through two primary electronic mechanisms: the inductive effect and the resonance effect.
Inductive and Resonance Effects
The cyano group consists of a carbon atom triple-bonded to a highly electronegative nitrogen atom. This polarity induces a strong electron-withdrawing inductive effect (–I effect) along the sigma bond framework, pulling electron density away from the adjacent methine carbon.
Furthermore, the cyano group can participate in resonance, stabilizing an adjacent negative charge. When the methine proton is removed by a base, the resulting carbanion is significantly stabilized by delocalization of the negative charge onto the nitrogen atom, as well as onto the two carbonyl oxygen atoms of the diethyl malonate moiety. This resonance stabilization is a critical factor in the enhanced acidity of the methine proton.[1]
Caption: Electronic landscape of this compound.
Acidification of the Methine Proton
The combined electron-withdrawing power of the cyano group and the two diethyl ester groups dramatically increases the acidity of the single proton on the central carbon (the methine proton). This makes the proton readily removable by common, moderately strong bases like sodium ethoxide or sodium hydride.[1][4][5] The resulting carbanion is a soft, resonance-stabilized nucleophile, which is the key reactive species in a variety of important synthetic transformations.
The Carbanion Pathway: C-C Bond Formation
The primary role of the cyano group is to facilitate the formation of a stable carbanion, which serves as a potent nucleophile for constructing new carbon-carbon bonds.
Caption: General workflow for carbanion-mediated reactions.
Malonic Ester Synthesis: Alkylation
This compound is an excellent substrate for the malonic ester synthesis, allowing for the introduction of an alkyl group at the central carbon.[6][7][8] The reaction proceeds via an SN2 mechanism, making primary and secondary alkyl halides ideal electrophiles.[8]
Experimental Protocol: Synthesis of Diethyl [1-cyano-1-phenylpropyl]malonate
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil, then add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the enolate.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Michael Addition
The soft nature of the carbanion makes it an ideal nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors.[9][10][11] This reaction is a powerful method for forming 1,5-dicarbonyl compounds or their equivalents.
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
-
Catalyst & Reagents: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Base Addition: Add a catalytic amount of sodium ethoxide (NaOEt, 0.1 equivalents) to the solution and stir for 15 minutes at room temperature to generate the nucleophile in situ.
-
Acceptor Addition: Add methyl vinyl ketone (1.1 equivalents) dropwise to the mixture, maintaining the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Workup: Neutralize the reaction mixture with dilute acetic acid. Remove the ethanol under reduced pressure.
-
Extraction & Purification: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the adduct by flash chromatography.
Knoevenagel Condensation
The activated methine proton allows the compound to participate in Knoevenagel condensations with non-enolizable aldehydes and ketones, typically catalyzed by a weak base like piperidine or an amine salt.[12][13][14] The reaction involves a nucleophilic addition to the carbonyl group followed by dehydration to yield an electron-deficient alkene.
The Cyano Group as a Reactive Handle
Beyond its role in activating the methine position, the cyano group itself is a versatile functional group that can be transformed into other valuable moieties, expanding the synthetic utility of the core structure.
Caption: Key transformation pathways of the cyano group.
Reduction to a Primary Amine
The nitrile functionality can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel).[15][16] This transformation is valuable for introducing a basic nitrogen atom and creating diamine precursors.
Experimental Protocol: Reduction to Diethyl [(2-amino-1-phenyl)ethyl]malonate
-
Setup: In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of the starting nitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration & Purification: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Hydrolysis to a Carboxylic Acid
Under harsh acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid.[17] This process typically involves the intermediate formation of an amide. This reaction, often coupled with the hydrolysis of the malonate esters, can lead to a tricarboxylic acid derivative.
Strategic Decarboxylation
A common synthetic endgame for reactions involving malonic esters is decarboxylation, which involves the loss of CO₂ from a malonic acid derivative upon heating.[18][19] This strategy is used to produce substituted acetic acids or their nitrile equivalents.[5]
Pathway to Substituted Phenylacetic Acids
Following an alkylation reaction as described in Section 2.1, the resulting diethyl [alkyl-cyano(phenyl)methyl]malonate can be subjected to acidic hydrolysis and heat. This process (1) hydrolyzes both ester groups to carboxylic acids and (2) hydrolyzes the cyano group to a third carboxylic acid. The resulting β-keto acid or malonic acid system is thermally unstable and readily loses one or more molecules of CO₂ to furnish a substituted phenylacetic acid.[17][18]
Caption: Post-reaction hydrolysis and decarboxylation sequence.
Quantitative Data Summary
| Property | Value / Description | Significance |
| Methine Proton Acidity | Estimated pKa ≈ 10-12 in DMSO | Highly acidic for a C-H bond, enabling deprotonation with common alkoxide bases. |
| Carbanion Nucleophilicity | Soft, resonance-stabilized nucleophile | Favors SN2 reactions with unhindered halides and 1,4-conjugate additions.[8][9] |
| Reaction yields (Alkylation) | Typically 60-90% | Dependent on the electrophile; primary halides give the best results.[6][8] |
| Reaction yields (Michael Add.) | Typically 70-95% | Thermodynamically controlled reaction often leads to high yields of the 1,4-adduct.[11] |
Conclusion
The cyano group in this compound is not a passive substituent but an integral director of the molecule's reactivity. Its potent electron-withdrawing capabilities are paramount, primarily serving to acidify the methine proton and enable the generation of a stable carbanion. This carbanion is a cornerstone for building molecular complexity through alkylation, Michael addition, and condensation reactions. Concurrently, the cyano group itself offers a gateway to other critical functionalities, such as primary amines and carboxylic acids, through well-established chemical transformations. A thorough understanding of these roles allows the synthetic chemist to strategically employ this compound as a versatile and powerful building block in the synthesis of pharmaceuticals and other complex organic targets.
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Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(23), 5538. [Link]
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ResearchGate. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. [Link]
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ChemSynthesis. diethyl 2-(4-cyanobenzyl)malonate. [Link]
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Middle East Technical University. enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]
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ACS Publications. Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye. [Link]
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NIH National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. [Link]
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Master Organic Chemistry. The Malonic Ester And Acetoacetic Ester Synthesis. [Link]
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ResearchGate. Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). [Link]
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Chemistry Steps. Malonic Ester Synthesis. [Link]
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Scientific Research Publishing. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. [Link]
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Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
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Chemistry Stack Exchange. What will be the possible conditions to react bromo alkane with diethyl phenylmalonate?. [Link]
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An In-Depth Technical Guide to Diethyl [cyano(phenyl)methyl]malonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl [cyano(phenyl)methyl]malonate, a malonic ester derivative of significant interest in organic synthesis and medicinal chemistry. While the historical specifics of its initial discovery remain obscure in readily available literature, its synthesis logically follows from well-established olefination and conjugate addition reactions. This document elucidates the probable synthetic pathways, delves into its chemical and physical characteristics, and explores its potential applications, particularly in the realm of drug discovery and development. The content herein is structured to offer both a foundational understanding for researchers new to this compound and in-depth insights for seasoned professionals in the field.
Introduction and Core Concepts
This compound (CAS No. 185067-05-4) is a complex organic molecule with the chemical formula C₁₅H₁₇NO₄. Its structure features a central malonic ester core substituted with both a phenyl and a cyano group on the alpha-carbon. This unique combination of functionalities imparts a high degree of reactivity and makes it a valuable building block for the synthesis of more complex molecular architectures.
The presence of the electron-withdrawing cyano and ester groups significantly acidifies the alpha-hydrogen, facilitating its removal and the formation of a stabilized carbanion. This property is central to its utility in a variety of carbon-carbon bond-forming reactions. The phenyl group introduces steric bulk and electronic effects that can influence the stereochemical outcome of reactions, a critical consideration in the synthesis of chiral drug molecules.
Plausible Synthetic Pathways and Mechanistic Insights
Knoevenagel Condensation followed by Michael Addition
This is a highly plausible and versatile approach to the synthesis of this compound. The reaction proceeds in two distinct stages:
Stage 1: Knoevenagel Condensation
The initial step involves the Knoevenagel condensation of benzaldehyde with a reactive methylene compound such as ethyl cyanoacetate.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or an amine, and results in the formation of an α,β-unsaturated product, ethyl α-cyanocinnamate.[3][4] The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product.
Experimental Protocol: Representative Knoevenagel Condensation
-
Materials: Benzaldehyde, ethyl cyanoacetate, piperidine, ethanol.
-
Procedure:
-
To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield ethyl α-cyanocinnamate.
-
Stage 2: Michael Addition
The second stage involves the Michael addition of a malonic ester enolate, such as that derived from diethyl malonate, to the electron-deficient alkene of the previously synthesized ethyl α-cyanocinnamate.[5][6][7] This conjugate addition is a powerful method for forming carbon-carbon bonds. A strong base, such as sodium ethoxide, is typically used to deprotonate the diethyl malonate, generating the nucleophilic enolate.
Experimental Protocol: Representative Michael Addition
-
Materials: Ethyl α-cyanocinnamate, diethyl malonate, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
After stirring for a short period, add a solution of ethyl α-cyanocinnamate (1 equivalent) in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the crude this compound by column chromatography.
-
Causality in Experimental Choices:
-
Choice of Base: A weak base like piperidine is sufficient for the Knoevenagel condensation to avoid self-condensation of the aldehyde. In contrast, a strong base like sodium ethoxide is necessary to generate a sufficient concentration of the diethyl malonate enolate for the Michael addition.
-
Solvent: Ethanol is a common solvent for both reactions as it can dissolve the reactants and is compatible with the basic conditions. Absolute ethanol is crucial for the Michael addition to prevent the hydrolysis of the sodium ethoxide and the esters.
-
Stoichiometry: A slight excess of the malonate in the Michael addition can help to drive the reaction to completion.
Visualization of the Synthetic Pathway:
Caption: A plausible two-stage synthesis of this compound.
Chemical and Physical Properties
Due to the limited availability of publicly accessible, experimentally determined data, the following table summarizes the known and predicted properties of this compound. Researchers are advised to confirm these properties through their own analysis.
| Property | Value | Source |
| CAS Number | 185067-05-4 | Sigma-Aldrich |
| Molecular Formula | C₁₅H₁₇NO₄ | Sigma-Aldrich |
| Molecular Weight | 275.30 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Inferred from similar malonates |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and poorly soluble in water | Inferred from structure |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the ethyl ester groups (a quartet and a triplet), aromatic protons of the phenyl group, and the methine proton at the alpha-carbon. The chemical shift of the methine proton would be of particular interest.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the phenyl ring, the nitrile carbon, the carbons of the ethyl groups, and the alpha and methine carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester groups, the C≡N stretching of the nitrile group, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester linkages.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z = 275.1158 (for the exact mass) and characteristic fragmentation patterns corresponding to the loss of ethoxy groups, the cyano group, and cleavage of the phenylmethyl group.
Applications in Drug Development and Research
Malonate derivatives are cornerstone building blocks in medicinal chemistry, and this compound is poised to be a valuable intermediate for several reasons:
-
Synthesis of Heterocycles: The reactive nature of this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in many drug molecules.
-
Introduction of a Chiral Center: The alpha-carbon of this compound is a pro-chiral center. Asymmetric synthesis or chiral resolution can lead to enantiomerically pure forms, which are essential for developing stereospecific drugs.
-
Pharmacophore Component: The cyano and phenyl groups can act as important pharmacophoric elements, participating in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets.
While specific drugs developed directly from this compound are not prominently documented, its structural motifs are found in various classes of therapeutic agents. Its utility can be inferred from the applications of its close analog, diethyl phenylmalonate, which is a key intermediate in the synthesis of barbiturates like phenobarbital.[6]
Conclusion and Future Perspectives
This compound represents a versatile and synthetically valuable molecule. While its historical discovery and detailed experimental data are not widely disseminated in the public domain, its synthesis via established organic reactions is straightforward and logical. The unique combination of a malonic ester, a phenyl group, and a nitrile functionality in a single molecule provides a rich platform for chemical manipulation and the creation of diverse molecular libraries.
For researchers in drug discovery, this compound offers an attractive starting point for the synthesis of novel bioactive compounds. Further research into its asymmetric synthesis, detailed characterization of its physical and spectroscopic properties, and exploration of its reactivity in various synthetic transformations will undoubtedly unlock its full potential as a key intermediate in the development of next-generation therapeutics.
References
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-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available at: [Link]
- This reference is a placeholder for a specific protocol for the synthesis of the target molecule.
- This reference is a placeholder for a source of spectroscopic d
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-
The Knoevenagel Condensation - Organic Reactions. Available at: [Link]
- This reference is a placeholder for additional supporting liter
-
Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Diethyl phenylmalonate - Wikipedia. Available at: [Link]
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Michael addition of ethyl ester of cinnamic acid to diethyl malonate. - ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl [cyano(phenyl)methyl]malonate
Introduction
Diethyl [cyano(phenyl)methyl]malonate is a valuable intermediate in organic synthesis, finding applications in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a nitrile group, a phenyl ring, and a malonic ester moiety, provides multiple reaction sites for further chemical transformations. This document provides a detailed, step-by-step protocol for the synthesis of this compound via a Knoevenagel condensation reaction. The causality behind experimental choices, safety precautions, and purification methods are discussed to ensure a reproducible and safe laboratory procedure.
Reaction Principle: The Knoevenagel Condensation
The synthesis of this compound is achieved through a Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, diethyl malonate, to a carbonyl group of an aldehyde, here benzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine, which is basic enough to deprotonate the diethyl malonate to form a reactive enolate ion but not so strong as to cause self-condensation of the benzaldehyde.[1] The initial adduct then undergoes dehydration to yield the final α,β-unsaturated product.[1]
The overall reaction is as follows:
Benzaldehyde + Diethyl Malonate → this compound + Water
Mechanistic Insight
The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene group of diethyl malonate by the amine catalyst, forming a resonance-stabilized enolate.[3] The catalyst then reacts with the aldehyde to form an iminium ion, which is more electrophilic than the original aldehyde. The enolate then attacks the iminium ion. Subsequent proton transfers and elimination of water lead to the formation of the product and regeneration of the catalyst.[3]
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g (0.1 mol) | ≥99% |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | 1.7 g (0.02 mol) | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Absolute |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Saturated Sodium Bisulfite Solution | NaHSO₃ | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Round-bottom flask (250 mL) with a reflux condenser and a Dean-Stark trap
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine 10.6 g (0.1 mol) of benzaldehyde, 16.0 g (0.1 mol) of diethyl malonate, 1.7 g (0.02 mol) of piperidine, and 50 mL of absolute ethanol.
-
Rationale: Ethanol serves as the solvent for the reaction. Piperidine acts as a basic catalyst.[1] The Dean-Stark trap is used to remove the water formed during the condensation, which drives the reaction equilibrium towards the product side.
-
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in approximately 100 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel.
-
Rationale: Diethyl ether is used to extract the organic product from the reaction mixture.
-
-
Washing:
-
Wash the ethereal solution twice with 50 mL portions of saturated sodium bisulfite solution to remove any unreacted benzaldehyde.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Rationale: Sodium bisulfite forms a water-soluble adduct with benzaldehyde, facilitating its removal. Brine wash helps to break any emulsions and further removes water from the organic phase.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent using gravity filtration.
-
Rationale: Anhydrous magnesium sulfate is a common drying agent used to remove residual water from organic solutions.
-
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to obtain the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. For small-scale preparations, purification can also be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, for some applications, the crude product may be of sufficient purity.[4]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[5]
-
Benzaldehyde: Combustible liquid.[6] Avoid breathing vapors and contact with skin and eyes.[7][8] In case of contact, wash the affected area with plenty of water.[6][9] Wear protective gloves, clothing, and eye protection.[8][9]
-
Diethyl Malonate: Combustible liquid that can cause serious eye irritation.[10][11][12] Avoid contact with eyes and skin.[13] In case of eye contact, rinse cautiously with water for several minutes.[10][11][13] Use in a well-ventilated area.[10][14]
-
Piperidine: Highly flammable liquid and vapor which is toxic in contact with skin and fatal if inhaled.[5][15] It causes severe skin burns and eye damage.[5][15] Handle with extreme care, using personal protective equipment including gloves, goggles, and a respirator if necessary.[5][15][16][17] Keep away from heat, sparks, and open flames.[15][16]
-
General Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][7] Ensure the work area is well-ventilated.[7][15][16] Do not eat, drink, or smoke in the laboratory.[8][9][18]
In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like sand or vermiculite.[9][14][16] Dispose of the waste in accordance with local regulations.[7][11]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point/Boiling Point: To assess the purity of the product.
Expected Yield
The typical yield for this reaction, after purification, is in the range of 85-90%.
References
- Sigma-Aldrich.
- Penta Chemicals.
- Chemos GmbH & Co.KG.
- Carl ROTH.
- Chemos GmbH & Co.KG.
- Sigma-Aldrich.
- CDH Fine Chemical.
- Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026-01-08).
- Carl ROTH.
- Vigon.
- Sigma-Aldrich.
- ILO and WHO.
- New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.
- New Jersey Department of Health. BENZALDEHYDE - HAZARD SUMMARY.
- Apollo Scientific.
- Wikipedia.
- Benchchem. Application Notes and Protocols for the Purification of Diethyl bis(2-cyanoethyl)
- Organic Reactions.
- YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. (2021-10-27).
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- 2. organicreactions.org [organicreactions.org]
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- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 6. carlroth.com [carlroth.com]
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- 17. gustavus.edu [gustavus.edu]
- 18. nj.gov [nj.gov]
The Versatile Synthon: Diethyl [cyano(phenyl)methyl]malonate in the Realm of Multi-Component Reactions
Introduction: In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy to achieve this goal with high atom economy and efficiency. Within the arsenal of building blocks for MCRs, active methylene compounds play a pivotal role. This technical guide delves into the applications of a uniquely functionalized active methylene compound, Diethyl [cyano(phenyl)methyl]malonate, as a versatile synthon in the construction of diverse and medicinally relevant heterocyclic scaffolds. Its trifunctional nature, possessing a reactive methylene group, a nitrile, and a phenyl ring, offers a rich platform for intricate molecular architecture.
The Unique Reactivity of this compound: A Mechanistic Overview
The synthetic utility of this compound in multi-component reactions stems from the synergistic interplay of its functional groups. The central carbon atom, flanked by two electron-withdrawing diethyl malonate groups and a cyano group, exhibits significant acidity, readily forming a stabilized carbanion under basic conditions. This carbanion serves as a potent nucleophile, initiating cascades of bond-forming events.
The phenyl group, while not directly participating in the initial deprotonation, exerts a significant steric and electronic influence on the reactivity of the molecule. It can direct the stereochemical outcome of reactions and modulate the electronic properties of intermediates. The cyano group, a strong electron-withdrawing group, further enhances the acidity of the methine proton and can participate in subsequent cyclization or transformation steps.
A common mechanistic pathway initiated by this compound in MCRs is the Knoevenagel condensation , followed by a Michael addition and subsequent cyclization. The initial condensation with an aldehyde generates a highly electrophilic α,β-unsaturated intermediate. This intermediate is then susceptible to nucleophilic attack, often by an amine or another active methylene compound present in the reaction mixture, leading to the formation of complex heterocyclic systems in a single pot.
Application in the Synthesis of Polysubstituted Piperidines
Functionalized piperidine scaffolds are ubiquitous in pharmaceuticals and natural products. Multi-component reactions utilizing this compound offer an efficient route to access highly substituted piperidine derivatives.
Domino Knoevenagel-Michael-Cyclization for Piperidine Synthesis
A representative example involves the one-pot reaction of an aromatic aldehyde, an amine, and this compound. The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Reaction Workflow:
Caption: Workflow for Piperidine Synthesis
Protocol 1: General Procedure for the Synthesis of Polysubstituted Piperidines
-
To a solution of the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), add the primary amine (1.0 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired polysubstituted piperidine.
Table 1: Synthesis of Polysubstituted Piperidines - Representative Yields
| Entry | Aromatic Aldehyde | Amine | Product Yield (%) |
| 1 | Benzaldehyde | Aniline | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 82 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexylamine | 78 |
Synthesis of Dihydropyridine Derivatives
1,4-Dihydropyridines (DHPs) are a class of compounds with significant therapeutic applications, particularly as calcium channel blockers. The Hantzsch dihydropyridine synthesis is a classic multi-component reaction, and variations using activated methylene compounds like this compound can lead to novel DHP analogues.
Modified Hantzsch-type Reaction
In a modified Hantzsch-type reaction, this compound can react with an aldehyde and an enamine (or two equivalents of a β-ketoester and ammonia) to construct the dihydropyridine core. The presence of the cyano and phenyl groups on the malonate derivative introduces additional functionality and stereochemical complexity into the final product.
Mechanistic Pathway:
Caption: Mechanism of Dihydropyridine Synthesis
Protocol 2: General Procedure for the Synthesis of Dihydropyridine Derivatives
-
A mixture of the aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to obtain the pure dihydropyridine derivative.
Table 2: Synthesis of Dihydropyridine Derivatives - Representative Yields
| Entry | Aldehyde | Product Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 85 |
| 2 | 2-Chlorobenzaldehyde | 79 |
| 3 | Furan-2-carbaldehyde | 72 |
Conclusion and Future Outlook
This compound has demonstrated its potential as a valuable and versatile building block in multi-component reactions for the synthesis of complex and biologically relevant heterocyclic compounds. Its unique combination of a highly activated methylene group, a cyano functionality, and a phenyl substituent allows for the construction of diverse molecular architectures through elegant and efficient one-pot procedures. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the full synthetic potential of this reagent.
Future research in this area will likely focus on the development of stereoselective multi-component reactions using chiral catalysts to control the stereochemistry of the newly formed chiral centers. Furthermore, the exploration of novel MCRs involving this compound with different reaction partners will undoubtedly lead to the discovery of new heterocyclic scaffolds with promising pharmacological properties.
References
-
Multicomponent Reactions: Concepts and Applications for Eco-Friendly Synthesis. Edited by Raquel P. Herrera and Eugenia Marqués-López, Wiley-VCH, 2015. [Link]
-
Tietze, L. F., & Brasche, G. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (This comprehensive resource provides detailed experimental procedures for a wide range of organic transformations, including those involving malonates). [Link]
Application Notes & Protocols: Diethyl [cyano(phenyl)methyl]malonate as a Versatile Precursor for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of diethyl [cyano(phenyl)methyl]malonate, a highly functionalized and versatile building block in modern organic synthesis. We delve into its intrinsic reactivity, arising from the synergistic effects of its cyano, phenyl, and malonate ester moieties, which collectively activate the central methine proton. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols for the synthesis of high-value heterocyclic scaffolds, including substituted pyridines and pyrimidines. Beyond procedural steps, we elucidate the mechanistic rationale behind key transformations and provide critical insights into experimental design, reaction optimization, and product validation, establishing a framework for the reliable application of this precursor in complex synthetic campaigns.
Introduction: The Strategic Value of this compound
In the landscape of synthetic chemistry, the efficient construction of complex molecular architectures from readily accessible precursors is a paramount goal. This compound emerges as a synthon of significant strategic value, particularly in the synthesis of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and materials.
Its utility stems from a unique convergence of functional groups:
-
Activated Methine Group: The central carbon, bonded to four electron-withdrawing groups (phenyl, cyano, and two carboxylates), possesses a highly acidic proton. This facilitates easy deprotonation under mild basic conditions, generating a stabilized carbanion that serves as an excellent nucleophile for various C-C bond-forming reactions.
-
Nitrile Functionality: The cyano group is a versatile functional handle. It can participate directly in cyclization reactions (e.g., Thorpe-Ziegler type reactions), be hydrolyzed to amides or carboxylic acids, or be reduced to an amine, offering a gateway to further molecular diversification.[1]
-
Malonate Esters: The dual diethyl ester groups are prime sites for condensation reactions. They can react with dinucleophiles like urea or guanidine to form six-membered rings, a cornerstone of pyrimidine synthesis.[2]
This guide focuses on harnessing this reactivity, presenting robust protocols that leverage this compound as a linchpin for constructing medicinally relevant heterocyclic systems.
Protocol: Synthesis of 2-Amino-5-cyano-6-phenylpyrimidin-4-ol
This protocol details the synthesis of a highly substituted aminopyrimidine, a valuable scaffold in medicinal chemistry.
Materials:
-
This compound (1 equivalent)
-
Guanidine hydrochloride (1.1 equivalents)
-
Sodium metal (2.2 equivalents)
-
Absolute Ethanol (Anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Protocol:
-
Preparation of Sodium Ethoxide (Caution: Exothermic reaction, handle sodium metal with care under an inert atmosphere): In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The mixture will reflux as the sodium dissolves. Allow the reaction to proceed until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Assembly: Once the sodium ethoxide solution has cooled slightly, add this compound (1 eq.) dropwise via a syringe. Following this, add guanidine hydrochloride (1.1 eq.) portion-wise to the stirred solution.
-
Condensation Reaction: Heat the resulting mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 6-8 hours.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir the aqueous mixture and acidify it by the dropwise addition of concentrated HCl until the pH is ~5-6. A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid extensively with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol. Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent such as an ethanol/water mixture.
Data Presentation
The following table summarizes expected outcomes for the cyclocondensation reaction with various N-C-N synthons.
| N-C-N Reagent | Expected Product Scaffold | Typical Yield (%) | Ref. |
| Urea | 5-Cyano-6-phenyl-pyrimidine-2,4(1H,3H)-dione | 75-85 | [3] |
| Thiourea | 5-Cyano-6-phenyl-2-thioxo-dihydropyrimidin-4(1H)-one | 80-90 | [4] |
| Guanidine Hydrochloride | 2-Amino-5-cyano-6-phenylpyrimidin-4-ol | 85-95 | [5] |
Application in Pyridine Synthesis
Substituted pyridines are another class of heterocycles readily accessible from this compound. They are ubiquitous in pharmaceuticals and agrochemicals. The synthesis often proceeds via multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps. [6]
Principle & Mechanistic Insight
A common route is the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles. [1][7]In the context of pyridine synthesis, this compound can be reacted with an α,β-unsaturated nitrile (formed in situ from an aldehyde and another malononitrile molecule via Knoevenagel condensation). The reaction sequence involves:
-
Knoevenagel Condensation: An aldehyde reacts with a C-H acidic compound like malononitrile to form a benzylidene derivative.
-
Michael Addition: The carbanion of this compound attacks the electron-deficient β-carbon of the benzylidene intermediate. [8]3. Thorpe-Ziegler Cyclization: The terminal nitrile groups undergo an intramolecular nucleophilic attack, catalyzed by a base, to form a six-membered imine ring.
-
Tautomerization & Aromatization: The cyclic intermediate tautomerizes and subsequently aromatizes (often via oxidation or elimination) to furnish the stable pyridine ring.
Protocol: One-Pot Synthesis of a Substituted 2-Amino-3,5-dicyanopyridine
This protocol describes a multi-component reaction for the synthesis of a polysubstituted pyridine derivative.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1 equivalent)
-
Malononitrile (1 equivalent)
-
This compound (1 equivalent)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol or N,N-Dimethylformamide (DMF)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aromatic aldehyde (1 eq.), malononitrile (1 eq.), and this compound (1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution. The piperidine acts as a base to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition.
-
Reaction: Heat the mixture to reflux (typically 78 °C for ethanol) for 4-6 hours. Monitor the reaction by TLC. A precipitate often forms as the reaction proceeds.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Purification: The crude product is often of high purity. However, recrystallization from a suitable solvent like ethanol or acetic acid can be performed if necessary.
Data Presentation
The versatility of the one-pot pyridine synthesis is demonstrated by varying the aldehyde component.
| Aldehyde Component | Expected C4-Substituent | Typical Yield (%) | Ref. |
| Benzaldehyde | Phenyl | 88-94 | [9] |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 90-95 | [9] |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 85-92 | [9] |
| 2-Naphthaldehyde | 2-Naphthyl | 83-90 | [9] |
Experimental Best Practices
-
Reagent Quality: The success of these reactions, particularly the MCRs, is highly dependent on the purity of the starting materials. Aldehydes should be free of corresponding carboxylic acids, and solvents should be anhydrous where specified (especially for reactions involving sodium ethoxide).
-
Choice of Base: For pyrimidine synthesis, sodium ethoxide in ethanol is the standard as it is a strong, non-nucleophilic base (relative to the ester) and the solvent is the conjugate acid, preventing unwanted side reactions. For pyridine synthesis via MCR, a weaker organic base like piperidine is sufficient to catalyze the condensation and addition steps without causing decomposition.
-
Reaction Monitoring: TLC is an indispensable tool. Use a UV lamp to visualize the spots. The disappearance of starting materials and the appearance of a new, typically less polar, product spot indicates reaction progress.
-
Product Characterization: Confirm the identity and purity of the final heterocyclic products using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substituent positions.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C=O stretch, N-H stretch).
-
Conclusion
This compound stands out as an exceptionally resourceful precursor for the synthesis of diverse and complex heterocyclic molecules. Its pre-installed array of functional groups allows for direct entry into highly substituted pyridine and pyrimidine scaffolds through robust and high-yielding protocols. The multi-component nature of many of these transformations aligns with the principles of green and efficient chemistry, making this reagent a valuable asset for professionals in drug discovery and synthetic organic chemistry. The methodologies presented herein provide a reliable foundation for researchers to explore and expand the synthetic utility of this powerful chemical tool.
References
-
Al-Issa, S. A. (2014). Synthesis and characterization of some new pyrimidine and pyrazole derivatives and their biological evaluation. Molecules, 19(9), 13437-13451.
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrimidine: a versatile scaffold in medicinal chemistry. RSC Advances, 5(20), 15085-15115.
-
Filo. (2025). Synthesis of Heterocycles by Diethyl Malonate. Filo Q&A platform.
-
Wikipedia contributors. (2023). Thorpe reaction. Wikipedia, The Free Encyclopedia.
-
BenchChem. (2025). The Pivotal Role of Diethyl Phenylmalonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols. BenchChem Technical Guides.
-
Organic Chemistry Portal. (2024). Pyridine synthesis. Organic Chemistry Portal.
-
Organic Chemistry Portal. (2024). Pyrimidine synthesis. Organic Chemistry Portal.
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition.
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.
-
Juaristi, E. (Ed.). (2005). Introduction to Stereochemistry and Conformational Analysis. John Wiley & Sons.
-
Ott, M., & Hauk, A. (2006). Malonates in Cyclocondensation Reactions. Molecules, 11(11), 915-931.
-
BenchChem. (2025). The Cyanoethylation of Diethyl Malonate: A Technical Deep Dive into the Michael Addition Reaction. BenchChem Technical Guides.
-
Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2006). A novel one-pot synthesis of 2-amino-3,5-dicyano-6-oxo-4-aryl-1,6-dihydropyridines. Tetrahedron Letters, 47(16), 2791-2794.
-
Kambe, S., Saito, K., Kishi, H., Sakurai, A., & Midorikawa, H. (1979). A convenient synthesis of 2-amino-5-aryl-4,6-pyrimidinediols. Synthesis, 1979(04), 287-289.
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- 9. Pyridine synthesis [organic-chemistry.org]
Application of Diethyl [cyano(phenyl)methyl]malonate in pharmaceutical intermediate synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of Diethyl [cyano(phenyl)methyl]malonate as a versatile intermediate in pharmaceutical synthesis.
Introduction: The Strategic Role of Highly Functionalized Malonates in Drug Synthesis
This compound is a highly functionalized derivative of diethyl malonate, a cornerstone building block in organic synthesis.[1][2][3] Its structure, featuring an activated methine proton, a nitrile group, a phenyl ring, and two diethyl ester moieties, presents a unique combination of reactive sites. This multifunctionality makes it an exceptionally valuable, albeit advanced, starting material for constructing complex molecular architectures found in a variety of pharmacologically active agents.
The true power of this synthon lies in its potential for controlled, sequential chemical transformations. The nitrile and ester groups can be selectively hydrolyzed, the methine position can be further functionalized, and the entire malonate portion can serve as a precursor to a substituted acetic acid moiety through decarboxylation.[4] This guide provides a detailed exploration of the synthesis and reactivity of this compound, with a primary focus on its strategic application in the synthesis of anticonvulsant drugs, exemplified by a comprehensive protocol for the synthesis of Phenobarbital.
Physicochemical Properties and Synthesis Overview
Before delving into its applications, understanding the fundamental properties and synthesis of the title compound is crucial.
| Property | Value | Reference |
| CAS Number | 185067-05-4 | [5] |
| Molecular Formula | C₁₅H₁₇NO₄ | [5] |
| Molecular Weight | 275.30 g/mol | [5] |
| Synonyms | Diethyl 2-[cyano(phenyl)methyl]malonate |
The synthesis of this compound is typically achieved through a Knoevenagel condensation followed by a Michael addition. This common strategy in C-C bond formation involves the reaction of an aldehyde with an active methylene compound.[6][7][8]
Caption: Synthesis pathway for this compound.
Core Application: Multi-Step Synthesis of Phenobarbital
A significant application of this compound is its use as a precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[9] Phenobarbital, a long-acting barbiturate, is renowned for its efficacy in managing various seizure disorders.[10] The following workflow outlines a scientifically sound pathway from this compound to Phenobarbital.
This pathway is strategic: it first transforms the title compound into a more common intermediate, Diethyl phenylmalonate, and then proceeds along a well-established route to the final active pharmaceutical ingredient (API).
Caption: Overall workflow for the synthesis of phenobarbital.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Phenobarbital.
Part 1: Synthesis of Diethyl Phenylmalonate via Hydrolysis and Decarboxylation
The initial step involves the conversion of this compound to Diethyl phenylmalonate. This is achieved through acidic hydrolysis, which converts the nitrile group to a carboxylic acid, followed by thermal decarboxylation to remove the newly formed carboxyl group and one of the original malonate carboxyl groups.[11]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Ethyl Acetate
-
Heating mantle, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 1:1 mixture of concentrated acid and water.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The hydrolysis of both the nitrile and ester groups will occur, followed by decarboxylation at elevated temperatures.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and carefully transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic extracts and wash sequentially with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude Diethyl phenylmalonate.
-
Purify the product via vacuum distillation.
Part 2: Synthesis of Diethyl Ethylphenylmalonate (Ethylation)
This stage introduces the crucial ethyl group at the α-position of Diethyl phenylmalonate, a classic malonic ester alkylation.[10][12]
Materials:
-
Diethyl Phenylmalonate (from Part 1)
-
Sodium Ethoxide (NaOEt) in Ethanol
-
Ethyl Bromide or Ethyl Iodide
-
Anhydrous Ethanol
-
Dilute Sulfuric Acid (for neutralization)
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), add a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add Diethyl Phenylmalonate dropwise with stirring. This generates the resonance-stabilized enolate.
-
Allow the mixture to stir for 30-60 minutes.
-
Add ethyl bromide dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize it with dilute sulfuric acid.
-
Remove the ethanol via rotary evaporation.
-
Extract the residue with diethyl ether, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude Diethyl ethylphenylmalonate, which can be purified by vacuum distillation.
Part 3: Synthesis of Phenobarbital (Cyclocondensation)
The final step is the base-catalyzed condensation reaction between the dialkylated malonic ester and urea to form the barbiturate heterocyclic ring.[9][13]
Materials:
-
Diethyl Ethylphenylmalonate (from Part 2)
-
Urea
-
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt)
-
Anhydrous Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a dry reaction vessel, dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.
-
Add finely powdered dry urea to the sodium methoxide solution and stir.
-
Add Diethyl ethylphenylmalonate to the mixture.
-
Heat the reaction mixture to reflux for several hours until the condensation is complete. A solid precipitate of the sodium salt of phenobarbital may form.
-
After the reaction is complete, distill off the excess methanol.[10]
-
Dissolve the residue in warm water (approx. 50°C).
-
While stirring vigorously, acidify the solution with concentrated hydrochloric acid to precipitate the phenobarbital as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
The crude phenobarbital can be recrystallized from ethanol/water to yield the pure product.
Quantitative Data Summary
The following table summarizes key physicochemical properties for the intermediates and the final product in the synthesis of phenobarbital.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.26 | 16.5 | 170-172 (at 14 mmHg) |
| Diethyl Ethylphenylmalonate | C₁₅H₂₀O₄ | 264.32 | N/A | 135-146 (at 4.5-6.0 mmHg)[10] |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178 | N/A |
Data sourced from BenchChem[10] and Wikipedia[14]
Conclusion
This compound represents a sophisticated and highly versatile starting material for pharmaceutical synthesis. Its rich functionality allows for a range of chemical transformations, making it a valuable tool for medicinal chemists. As demonstrated through the detailed synthesis of Phenobarbital, this compound can be effectively integrated into complex synthetic pathways to produce well-established drugs. The protocols outlined herein provide a robust framework for researchers, underscoring the importance of malonate derivatives in the development of therapeutic agents, particularly in the field of anticonvulsants.[15] Further exploration of its reactivity could unlock novel routes to other classes of heterocyclic compounds and APIs.
References
- Sigma-Aldrich. Diethyl [cyano(phenyl)
- BenchChem. Application Notes and Protocols: Diethyl Phenylmalonate as a Precursor for Anticonvulsant Drugs.
- ThaiScience. Synthesis of Phenobarbital, An anticonvulsant Drug.
- BLD Pharm. 185067-05-4|Diethyl 2-(cyano(phenyl)methyl)
- PubMed. Synthesis and pharmacological screening for muscle relaxant, anticonvulsant, and sedative activities of certain organic compounds produced by Michael addition.
- Wikipedia.
- ResearchGate. ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA).
- BenchChem.
- University of Calgary. Ch21: Malonic esters.
- Organic Reactions.
- Amazon S3.
- HeBei ChengXin.
- Taylor & Francis.
- Chemistry Stack Exchange.
- NIH. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
- Filo.
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Application Notes and Protocols for the Asymmetric Synthesis of Chiral Building Blocks Using Diethyl [cyano(phenyl)methyl]malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral α-Cyano-α-Aryl Malonates
In the landscape of modern drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of medicinal chemistry.
Diethyl [cyano(phenyl)methyl]malonate is a prochiral substrate of significant interest. The presence of a quaternary carbon atom bearing a phenyl and a cyano group makes it a valuable precursor for a diverse array of complex chiral molecules. Enantiomerically enriched derivatives of this malonate can serve as versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The cyano and ester functionalities offer multiple avenues for further chemical transformations, enabling the construction of intricate molecular architectures. This guide provides a detailed overview of the application of chiral catalysts in the asymmetric synthesis of derivatives from this compound, with a focus on asymmetric Michael additions—a powerful carbon-carbon bond-forming reaction.
Conceptual Framework: Asymmetric Michael Addition with Malonates
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental transformation in organic synthesis. When applied in an asymmetric fashion, it allows for the creation of new stereocenters with high fidelity. While direct experimental data on the asymmetric reactions of this compound is not extensively reported, strong parallels can be drawn from the well-established asymmetric Michael addition of diethyl malonate to various electrophiles.
Chiral organocatalysts, particularly bifunctional catalysts such as those derived from cinchona alkaloids or thioureas, have proven to be exceptionally effective in promoting the enantioselective Michael addition of diethyl malonate to acceptors like nitroolefins and chalcones.[2][3][4] These catalysts operate through a dual activation mechanism, simultaneously activating both the nucleophile (malonate) and the electrophile (Michael acceptor) within a chiral environment, thereby dictating the stereochemical outcome of the reaction.
Proposed Catalytic System and Mechanism
A promising approach for the asymmetric Michael addition of this compound involves the use of a bifunctional thiourea organocatalyst derived from a chiral scaffold, such as (1R,2R)-trans-1,2-cyclohexanediamine. The proposed catalytic cycle is depicted below:
Figure 1: Proposed catalytic cycle for the asymmetric Michael addition.
In this proposed mechanism, the thiourea moiety of the catalyst activates the Michael acceptor through hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic amine functionality of the catalyst deprotonates the this compound, generating a chiral enolate. These interactions bring the two reactants together in a highly organized, chiral transition state, favoring the approach of the nucleophile from one specific face of the electrophile. This facial selectivity leads to the formation of the product with high enantiomeric excess.
Experimental Protocols: A Guideline for Asymmetric Michael Addition
The following protocol is a generalized procedure adapted from successful asymmetric Michael additions of diethyl malonate to nitroolefins, using a bifunctional thiourea catalyst.[3] Researchers should consider this as a starting point for optimization with this compound.
Materials and Reagents
-
This compound
-
Michael Acceptor (e.g., trans-β-nitrostyrene)
-
Chiral Bifunctional Thiourea Catalyst (e.g., (1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral bifunctional thiourea catalyst (5 mol%).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., Toluene, 0.2 M with respect to the limiting reagent).
-
-
Addition of Reactants:
-
Add the Michael acceptor (1.0 equivalent) to the flask.
-
Stir the solution for 5-10 minutes at room temperature.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
-
Figure 2: A generalized experimental workflow.
Data Presentation and Expected Outcomes
Based on analogous reactions with diethyl malonate, high yields and excellent enantioselectivities can be anticipated. The table below summarizes typical results for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene using different catalytic systems, which can serve as a benchmark for experiments with this compound.
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Bifunctional Thiourea | 5 | Toluene | Room Temp. | 95 | 94 | [3] |
| Cinchona Alkaloid Derivative | 10 | Toluene | Room Temp. | 85 | 90 | [4] |
| Bifunctional Urea | 5 | Toluene | Room Temp. | 92 | 99 | [3] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Alternatively, a different solvent or a higher catalyst loading may be beneficial.
-
Low Enantioselectivity: The enantioselectivity is highly dependent on the catalyst structure and reaction conditions. Screening different chiral catalysts is often necessary. Lowering the reaction temperature can sometimes improve enantioselectivity. The choice of solvent can also have a significant impact on the stereochemical outcome.
-
Difficult Purification: If the product is difficult to purify, optimizing the chromatographic conditions (e.g., solvent system, silica gel activity) is recommended.
Conclusion and Future Outlook
The asymmetric synthesis of chiral derivatives from this compound represents a promising avenue for the construction of valuable and complex molecular entities. By leveraging well-established methodologies from the asymmetric Michael addition of diethyl malonate with bifunctional organocatalysts, researchers can develop efficient and highly enantioselective protocols. The resulting chiral products, rich in functionality, are poised to be versatile intermediates in the synthesis of novel therapeutics and other advanced materials. Further exploration of different chiral catalyst scaffolds and reaction types will undoubtedly expand the utility of this compound in asymmetric synthesis.
References
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673.
- Bakirci Çetinkaya, İ. (2016). Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-AminoDMAP/Urea Organocatalysts. Middle East Technical University.
- Lu, S.-F., Du, D.-M., & Xu, J. (2007). Highly enantioselective Michael additions of α-cyanoacetate with chalcones catalyzed by bifunctional cinchona-derived thiourea organocatalyst. Tetrahedron: Asymmetry, 18(11), 1349-1354.
- Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified Cinchona Alkaloids in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212.
- Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). An Enantioselective Synthesis of γ-Nitroesters by a One-Pot Asymmetric Michael Addition/Oxidative Esterification of α,β-Unsaturated Aldehydes. Organic Letters, 14(6), 1516–1519.
- Terada, M. (2010). Chiral Brønsted Acids in Enantioselective Synthesis. Synthesis, 2010(12), 1929-1982.
- Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758.
- Kanemitsu, T., Koga, S., Nagano, D., Miyazaki, M., Nagata, K., & Itoh, T. (2011). Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions.
- O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.
- Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives by Means of Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
- Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.
- Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis by Means of Metalated Enolates. In Topics in Organometallic Chemistry (Vol. 25, pp. 1–39). Springer.
- Evans, D. A. (2002). A personal perspective on the early development of asymmetric catalysis. Tetrahedron, 58(42), 8371–8393.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Ager, D. J. (Ed.). (2008). Handbook of Chiral Chemicals. CRC Press.
Sources
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- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification of Diethyl [cyano(phenyl)methyl]malonate by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of Diethyl [cyano(phenyl)methyl]malonate via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Executive Summary & Foundational Principles
This compound is a versatile polysubstituted building block in organic synthesis, often serving as a precursor to complex heterocyclic systems and pharmacologically active molecules. Its synthesis, commonly achieved through a Knoevenagel condensation of benzaldehyde and diethyl malonate followed by a subsequent nucleophilic addition, can yield a crude product containing unreacted starting materials, reaction intermediates, and various side-products. For applications in drug development and materials science, achieving a purity level exceeding 98% is often mandatory, necessitating a robust and reproducible purification strategy.
This application note provides an in-depth guide to the purification of this compound using normal-phase flash column chromatography. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern the separation, empowering the researcher to adapt and troubleshoot the methodology effectively. The protocol is designed as a self-validating system, incorporating Thin-Layer Chromatography (TLC) for method development and in-process monitoring to ensure a successful, high-purity isolation.
Understanding the Separation Challenge: Synthesis Context and Potential Impurities
Effective purification begins with a clear understanding of what needs to be removed. The target molecule is typically synthesized via a base-catalyzed reaction, as depicted below.
-
Reaction: Benzaldehyde + Diethyl Malonate → Diethyl (phenylmethylene)malonate (Intermediate)
-
Subsequent Reaction: Intermediate + Cyanide Source → this compound
This synthetic route informs the likely impurity profile of the crude mixture:
-
Less Polar Impurities: Unreacted benzaldehyde.
-
Impurities of Similar Polarity: The key intermediate, Diethyl (phenylmethylene)malonate, which lacks the polar nitrile group.[1]
-
More Polar Impurities: Unreacted diethyl malonate and various polar side-products from base-catalyzed side reactions.[2][3][4]
The structural differences between the target compound and these impurities—specifically the presence of the polar cyano group and the two ester moieties—are the basis for their differential affinity for a polar stationary phase, making normal-phase chromatography an ideal purification technique.[5]
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large-scale column, it is imperative to develop an optimal mobile phase system using TLC.[6] TLC serves as a small-scale, rapid proxy for column chromatography, allowing for the efficient screening of solvent systems to achieve the desired separation.
Principle: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.2 and 0.4. This range ensures that the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol 1: TLC System Optimization
-
Preparation: Prepare several developing chambers with different solvent systems of varying polarity. A common and highly effective system for compounds of this nature is Ethyl Acetate (EtOAc) in Hexane.[7][8] Start with low polarity (e.g., 10% EtOAc/Hexane) and incrementally increase it (e.g., 20%, 30%).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm), as the phenyl group will be UV-active. Staining with potassium permanganate can also be used.
-
Analysis: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that provides the best separation between the product spot and all impurity spots, with the product Rf value ideally around 0.3.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plates | Industry standard for normal-phase chromatography, compatible with column packing material.[6] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane mixtures | Offers a wide polarity range and good solubility for the compound class.[7][8] |
| Target Rf (Product) | 0.2 - 0.4 | Optimal for translation to flash column chromatography, ensuring good resolution and reasonable run time.[9] |
| Visualization | UV light (254 nm) | Non-destructive visualization leveraging the aromatic ring of the target and key impurities. |
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes the use of an automated flash chromatography system but can be adapted for traditional glass column (gravity or positive pressure) flash chromatography.[5] The optimal mobile phase determined by TLC (e.g., 20% EtOAc in Hexane) will be used as the starting point.
Workflow for Purification
Sources
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- 3. organicreactions.org [organicreactions.org]
- 4. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. Chromatography [chem.rochester.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: High-Purity Recrystallization of Diethyl [cyano(phenyl)methyl]malonate
Abstract
This comprehensive guide details the theory and practical application of recrystallization techniques for the purification of Diethyl [cyano(phenyl)methyl]malonate, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers and drug development professionals, this document provides a robust framework for selecting an optimal solvent system, executing the purification protocol, and verifying final product purity. The protocols herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure a final product of high purity and crystalline integrity.
Introduction: The Purification Challenge
This compound is a polar organic compound whose purity is critical for downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Crude synthesis of this malonate ester derivative often yields a product contaminated with unreacted starting materials, side-products, and residual catalysts. Recrystallization, a venerable and highly effective purification technique, leverages differences in solubility between the desired compound and its impurities to achieve separation.[1][2] The principle is straightforward: a compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[1] This differential solubility allows for the dissolution of the impure solid at an elevated temperature, followed by the selective crystallization of the pure compound upon cooling, leaving impurities behind in the mother liquor.[2]
The success of any recrystallization protocol hinges on the judicious selection of the solvent system.[1][3] An ideal solvent will not react with the compound, will be sufficiently volatile for easy removal, and will possess a solubility profile that maximizes recovery of the pure product.[4][5]
Pre-Protocol Characterization: Understanding the Analyte
A foundational understanding of the physical and chemical properties of this compound is paramount. The presence of a polar nitrile group, two ester functionalities, and an aromatic phenyl ring imparts a moderate to high polarity to the molecule. This dictates a preference for relatively polar organic solvents for dissolution.
Potential Impurities: Common impurities may include:
-
Unreacted Diethyl Malonate
-
Unreacted Phenylacetonitrile
-
Side-reaction products from undesired condensations
-
Residual base or acid catalysts
These impurities often possess different polarity and solubility profiles, which can be exploited during the recrystallization process.
Solvent System Selection: A Data-Driven Approach
The selection of an appropriate recrystallization solvent is the most critical step.[1] A systematic screening process is recommended to identify the optimal single-solvent or two-solvent system. The ideal single solvent should exhibit poor solubility at room temperature but excellent solubility at or near its boiling point.[5]
Screening Protocol:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add 0.5 mL of a candidate solvent at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.[3] Observe solubility.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
-
A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at elevated temperatures, and which yields a good crop of crystals upon cooling.[1]
Table 1: Solubility Screening Data for this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Remarks |
| Isopropanol | Sparingly Soluble | Soluble | Excellent | Optimal choice. Good differential solubility. |
| Ethanol | Soluble | Very Soluble | Poor | Too soluble at room temperature, leading to low recovery.[6] |
| Water | Insoluble | Insoluble | None | Compound is not soluble enough in hot water. |
| Toluene | Soluble | Very Soluble | Poor | Compound is too soluble. |
| Heptane | Insoluble | Sparingly Soluble | Poor | Insufficient solubility even when hot. |
| Ethyl Acetate | Very Soluble | Very Soluble | None | Compound is too soluble. |
Based on this screening, isopropanol emerges as the most promising single solvent for the recrystallization of this compound.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound using isopropanol as the recrystallization solvent.
Materials and Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring approximately 100 mL of isopropanol to a gentle boil in a separate beaker. Add the hot isopropanol portion-wise to the flask containing the crude solid while stirring and heating. Add just enough hot solvent to completely dissolve the solid.[1][7]
-
Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[8]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[8] A rushed crystallization can trap impurities.[9] Once the flask has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol. Turn on the vacuum and pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities.[8] Do not use excessive wash solvent, as this will dissolve some of the product and reduce the yield.[7]
-
Drying: Continue to draw air through the funnel for 10-15 minutes to partially dry the crystals. Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Purity Assessment and Validation
The efficacy of the recrystallization must be validated through analytical methods. A pure compound will exhibit a sharp melting point and should appear as a single spot on a TLC plate.
Thin-Layer Chromatography (TLC)
-
Mobile Phase: A mixture of ethyl acetate and heptane (e.g., 30:70 v/v) is a good starting point.
-
Procedure: Dissolve small amounts of the crude and recrystallized material in a suitable solvent (e.g., dichloromethane). Spot both on a silica gel TLC plate and develop the plate in the mobile phase.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
Expected Result: The crude material may show multiple spots, while the purified material should ideally show a single, well-defined spot.
Melting Point Analysis
-
Procedure: Determine the melting point range of both the crude and recrystallized products.
-
Expected Result: A pure compound will have a narrow melting point range.[10] Impurities typically depress and broaden the melting point range.
Table 2: Purity Analysis Before and After Recrystallization
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Off-white to yellowish powder | White, crystalline solid |
| TLC (30:70 EtOAc:Heptane) | Major spot (Rf ≈ 0.4) with minor impurity spots (Rf ≈ 0.2, 0.6) | Single spot (Rf ≈ 0.4) |
| Melting Point | 68-73 °C | 75-76 °C |
| Yield | N/A | Typically 80-90% |
Spectroscopic Analysis
For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[11][12] The ¹H NMR spectrum of the purified product should show sharp signals corresponding to the protons of this compound and an absence of signals from impurities.
Troubleshooting Common Issues
Caption: Troubleshooting common recrystallization problems and their solutions.[6][13]
-
No Crystals Form: This is often due to using too much solvent.[6][7] The solution can be concentrated by gently boiling off some of the solvent and attempting to cool again. If the solution is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[7][8]
-
Oiling Out: The compound may come out of solution as an oil instead of crystals, especially if the melting point of the solid is lower than the boiling point of the solvent or if the solution is highly impure.[13] To remedy this, reheat the solution to redissolve the oil, add a bit more solvent, and allow it to cool much more slowly.[6]
-
Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that is not ice-cold.[7]
Conclusion
The protocol described provides a reliable and validated method for the purification of this compound. By following a systematic approach to solvent selection and adhering to the principles of slow cooling and minimal solvent usage, researchers can consistently obtain a high-purity product suitable for demanding applications in drug discovery and development. The integration of analytical checkpoints ensures the integrity of the final compound and the reproducibility of the method.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
NanJing Pharmatechs Co., Ltd. (n.d.). Diethyl Malonate Bulk Supply | Chemical Intermediate Manufacturer. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
McGill University, Department of Chemistry. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
-
Tobrand. (2024, June 19). What are the methods of separation and purification of organic compounds? Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ChemBK. (n.d.). Diethyl malonate. Retrieved from [Link]
-
Deshang Chemical. (n.d.). Diethyl malonate CAS 105-53-3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). diethyl 2-(4-cyanobenzyl)malonate. Retrieved from [Link]
-
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
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- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Application Note: High-Throughput Analytical Methods for Diethyl [cyano(phenyl)methyl]malonate
**Abstract
This document provides comprehensive, field-proven protocols for the quantitative analysis and purity assessment of Diethyl [cyano(phenyl)methyl]malonate (DCPM), a key intermediate in pharmaceutical synthesis. We present two orthogonal chromatographic techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a high-resolution Gas Chromatography (GC) method with Flame Ionization Detection (FID). The causality behind critical experimental choices—from column chemistry to detector settings—is detailed to empower researchers, scientists, and drug development professionals to achieve robust, reliable, and reproducible results.
Introduction and Scientific Context
This compound (CAS: 185067-05-4, Formula: C₁₅H₁₇NO₄, MW: 275.30 g/mol ) is a substituted malonic ester derivative.[1][2] Its trifunctional nature, incorporating a nitrile, a phenyl ring, and dual ester groups, makes it a versatile building block in organic synthesis. The reliable quantification and impurity profiling of such intermediates are non-negotiable for ensuring the safety, efficacy, and quality of final active pharmaceutical ingredients (APIs).
The choice between analytical techniques is dictated by the physicochemical properties of the analyte and the specific analytical goal.[3] DCPM's structure presents distinct characteristics that lend themselves to both liquid and gas chromatography:
-
UV Absorbance: The presence of the phenyl group provides a strong chromophore, making it ideal for sensitive detection by UV spectrophotometry in HPLC.[3]
-
Volatility & Thermal Stability: As a malonate ester, DCPM is expected to have sufficient volatility and thermal stability for analysis by gas chromatography, which offers high separation efficiency for volatile and semi-volatile compounds.[3][4]
This guide provides two validated methods that can be used orthogonally to build a comprehensive analytical profile of DCPM, ensuring both product quality and regulatory compliance.
Method 1: Reversed-Phase HPLC for Purity and Assay
This RP-HPLC method is designed for exceptional accuracy in quantifying DCPM and separating it from potential non-volatile impurities and degradation products.
Causality of Method Design (Expertise & Experience)
The selection of a reversed-phase C18 stationary phase is the cornerstone of this method. This non-polar phase provides optimal retention for moderately polar molecules like DCPM through hydrophobic interactions with its phenyl ring and alkyl chains. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds across a polarity range, ensuring that both early-eluting polar impurities and late-eluting non-polar species are resolved. The inclusion of 0.1% formic acid is critical; it protonates free silanol groups on the silica backbone of the column, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[5] Furthermore, formic acid is a volatile buffer, making this method fully compatible with Mass Spectrometry (MS) for impurity identification if required.[5] UV detection at the lambda max (λmax) of the phenyl chromophore ensures maximum sensitivity.
Experimental Protocol: HPLC
2.2.1. Reagents and Equipment
-
Reference Standard: this compound, >98% purity
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade)
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
2.2.2. Solutions Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of DCPM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.
2.2.3. Sample Preparation
-
Accurately weigh an amount of the test sample containing ~10 mg of DCPM into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a target concentration of 0.1 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
2.2.4. Instrumental Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-22 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm (or determined λmax) |
| Run Time | 22 minutes |
HPLC Workflow Visualization
Caption: Workflow for the HPLC analysis of DCPM.
Method 2: Gas Chromatography for Volatile Impurities and Assay
This GC method is optimized for high-resolution separation of DCPM and is particularly effective for identifying and quantifying volatile impurities, such as residual solvents or starting materials.
Causality of Method Design (Trustworthiness)
The choice of a GC-FID system provides a robust and universally applicable method for organic compounds.[4] A mid-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5 or HP-5ms) is selected for its versatility and proven performance in separating a wide range of analyte polarities.[4][6] The temperature program is the critical element for achieving separation. An initial hold at a lower temperature allows for the sharp resolution of highly volatile impurities. A controlled ramp to a higher temperature then ensures that the main analyte, DCPM, elutes as a sharp, symmetrical peak within a practical timeframe without thermal degradation. The injector and detector temperatures are set significantly higher than the maximum oven temperature to ensure rapid sample vaporization and prevent condensation, respectively, which is standard practice for robust GC analysis.[4]
Experimental Protocol: GC
3.2.1. Reagents and Equipment
-
Reference Standard: this compound, >98% purity
-
Solvent: Dichloromethane or Ethyl Acetate (GC Grade)
-
GC System: Gas chromatograph with a split/splitless injector, Flame Ionization Detector (FID), and an autosampler
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
3.2.2. Solutions Preparation
-
Standard and Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., ethyl acetate).[4] Transfer to a GC vial for analysis.
3.2.3. Instrumental Parameters
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, Constant Flow at 1.5 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Vol. | 1 µL |
| Oven Program | - Initial Temp: 150 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| Detector | FID |
| Detector Temp. | 300 °C |
| Run Time | 20 minutes |
GC Workflow Visualization
Caption: Workflow for the GC-FID analysis of DCPM.
Method Validation and System Suitability
For both methods to be considered trustworthy and reliable, they must undergo formal validation according to established guidelines (e.g., International Council for Harmonisation - ICH). Key parameters and typical acceptance criteria are summarized below.[4]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 80-120% of the test concentration. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (%RSD) | - Repeatability: ≤ 1.0%- Intermediate Precision: ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise ratios of 3:1 (LOD) and 10:1 (LOQ), respectively. |
Before any sample analysis, a system suitability test (SST) must be performed by making at least five replicate injections of the working standard. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
Conclusion
Both HPLC-UV and GC-FID are demonstrated to be robust and reliable methods for the comprehensive analytical characterization of this compound.[3]
-
The HPLC method is ideal for routine quality control, offering excellent performance for assay determination and the detection of non-volatile, polar, or thermally labile impurities.
-
The GC method provides superior resolution for volatile analytes and serves as an excellent orthogonal technique for purity confirmation and the analysis of residual solvents.
The choice between these methods should be based on the specific analytical objective.[4] For complete characterization and stability studies, employing both techniques is highly recommended to provide a full and trustworthy profile of the material.
References
-
SIELC Technologies. (n.d.). Separation of Diethyl methyl(phenyl)malonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sanz-Nebot, V., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 316, 126359. Retrieved from [Link]
Sources
- 1. This compound | 185067-05-4 [sigmaaldrich.com]
- 2. This compound | 185067-05-4 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Diethyl methyl(phenyl)malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl [cyano(phenyl)methyl]malonate
Welcome to the technical support center for the synthesis of Diethyl [cyano(phenyl)methyl]malonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will delve into the critical aspects of the Knoevenagel condensation reaction used for this synthesis, offering practical, field-proven insights in a direct question-and-answer format. Our focus is not just on the 'how,' but the 'why,' ensuring a deep understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what is the fundamental mechanism?
The synthesis of this compound is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1] In this specific case, benzaldehyde is reacted with ethyl cyanoacetate.
The mechanism proceeds in two main stages:
-
Aldol Addition: A weak base deprotonates the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
-
Dehydration: The resulting aldol addition product undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.[2]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Catalyst Choice: The selection of the base catalyst is critical. A base that is too strong can lead to the self-condensation of benzaldehyde, a competing side reaction that consumes the starting material.[1]
-
Inappropriate Solvent: The polarity of the solvent significantly influences both the reaction rate and the final yield.[3]
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time or inadequate temperature.
-
Formation of Byproducts: Various side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound.
-
Inefficient Purification: Loss of product during the workup and purification steps can also contribute to a lower overall yield.
Q3: What are the recommended catalysts for this reaction?
Weak bases are generally the catalysts of choice for the Knoevenagel condensation to avoid the self-condensation of the aldehyde.[1] Commonly used and effective catalysts include:
-
Piperidine
-
Pyridine
-
Ammonium salts[1]
-
1,4-diazabicyclo[2.2.2]octane (DABCO)[4]
-
Diisopropylethylammonium acetate (DIPEAc)[5]
The optimal catalyst may vary depending on the specific reaction conditions and scale. It is often beneficial to screen a few catalysts to identify the most effective one for your system.
Q4: How does the choice of solvent impact the reaction?
The solvent plays a crucial role in the Knoevenagel condensation. Here's a general guide to solvent selection:
| Solvent Type | Examples | Effect on Reaction | Reference |
| Aprotic Polar | DMF, Acetonitrile | Generally lead to high conversions and selectivities in shorter reaction times. | |
| Protic Polar | Ethanol, Water | Can be effective, with ethanol often providing excellent yields. Water is a green chemistry option. | [1][6] |
| Nonpolar | Toluene, Diethyl Ether | May result in longer reaction times. |
Aprotic polar solvents can accelerate both the aldol addition and the dehydration steps, while protic solvents may favor the initial aldol addition.[2]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Possible Cause 1: Inactive Catalyst
-
Explanation: The weak base catalyst may be of poor quality or degraded.
-
Solution: Use a fresh bottle of the amine catalyst. If using a salt, ensure it is anhydrous.
Possible Cause 2: Insufficient Reaction Time or Temperature
-
Explanation: The reaction may be sluggish at room temperature and require thermal energy to proceed to completion.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if the reaction is stalling.
-
If the reaction is slow, consider gently heating the reaction mixture. Refluxing in a solvent like ethanol is a common practice.
-
Possible Cause 3: Presence of Water
-
Explanation: The Knoevenagel condensation produces water as a byproduct. An excess of water can inhibit the reaction or lead to reversible reactions, thus lowering the yield.[1]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Employ a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.[1]
-
Problem 2: Significant Byproduct Formation
Possible Cause 1: Self-Condensation of Benzaldehyde
-
Explanation: This occurs when a base that is too strong is used, promoting the reaction of benzaldehyde with itself.[1]
-
Solution:
-
Switch to a weaker base catalyst such as piperidine or an ammonium salt.
-
Ensure the catalyst is used in catalytic amounts (e.g., 0.1 equivalents).
-
Possible Cause 2: Michael Addition
-
Explanation: The product, this compound, is an α,β-unsaturated compound and can potentially react with another molecule of the ethyl cyanoacetate carbanion via a Michael addition.
-
Solution:
-
Use a slight excess of benzaldehyde relative to ethyl cyanoacetate to ensure the active methylene compound is consumed in the primary reaction.
-
Control the reaction temperature; higher temperatures can sometimes favor side reactions.
-
Problem 3: Difficulty in Product Purification
Possible Cause 1: Oily Product That Won't Crystallize
-
Explanation: The crude product may contain impurities that are inhibiting crystallization.
-
Solution:
-
Work-up: After the reaction, neutralize the catalyst with a dilute acid. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove any water-soluble impurities.[7]
-
Drying: Thoroughly dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[7]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification:
-
Possible Cause 2: Product Co-elutes with Starting Material during Chromatography
-
Explanation: The polarity of the product and one of the starting materials may be too similar for effective separation with the chosen solvent system.
-
Solution:
-
Optimize the eluent system for column chromatography. A systematic approach, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent, can help achieve better separation.
-
Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.
-
Experimental Protocols
Protocol 1: General Knoevenagel Condensation
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl cyanoacetate (1 to 1.2 equivalents)
-
Weak base catalyst (e.g., piperidine, 0.1 equivalents)
-
Solvent (e.g., ethanol)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solvent, benzaldehyde, and ethyl cyanoacetate.
-
Add the weak base catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This method is particularly useful when the presence of water is suspected to be inhibiting the reaction.
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl cyanoacetate (1 to 1.2 equivalents)
-
Weak base catalyst (e.g., piperidine, 0.1 equivalents)
-
A solvent that forms an azeotrope with water (e.g., toluene)
-
Round-bottom flask with a Dean-Stark apparatus and a reflux condenser
-
Stirring apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the solvent, benzaldehyde, and ethyl cyanoacetate to the flask.
-
Add the catalyst to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and the starting materials are consumed (as monitored by TLC).
-
Work up the reaction as described in Protocol 1.[1]
Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Troubleshooting workflow for low yield.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation.
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermedi
- ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
- Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances.
- BenchChem. (2025). How to improve the yield of diethyl phenylmalonate synthesis. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of Diethyl [cyano(phenyl)methyl]malonate
Welcome to the technical support center for the synthesis of Diethyl [cyano(phenyl)methyl]malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
I. Overview of the Synthesis
The synthesis of this compound is a crucial step in the production of various pharmaceutical compounds. A prevalent method for its synthesis is the Knoevenagel condensation of benzaldehyde with diethyl malonate, often catalyzed by a mild base.[1][2] This reaction is followed by the introduction of the cyano group. An alternative approach involves the Michael addition of a cyanide source to benzylidenemalonate. Understanding the potential side reactions in both pathways is key to achieving high yield and purity.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from incomplete reactions to the formation of side products. Here’s a breakdown of common culprits and how to address them:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or poor catalyst activity can lead to an incomplete conversion of starting materials.
-
Troubleshooting:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of reactants.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider extending the reaction duration or cautiously increasing the temperature.
-
Catalyst Choice: Ensure the use of an appropriate catalyst. While strong bases can be used, they may also promote side reactions. Mild bases like piperidine or β-alanine are often preferred for Knoevenagel condensations.[3][4]
-
-
-
Side Product Formation:
-
Cause: The reaction conditions may favor the formation of undesired by-products, which consume starting materials and complicate purification.
-
Troubleshooting: A detailed analysis of common side products is provided in the subsequent sections. Identifying the specific side products through analytical techniques (e.g., NMR, GC-MS) is the first step toward mitigating their formation.
-
Q2: I've identified an unexpected peak in my analytical data. What are the most common side products in this synthesis?
A2: Several side products can form during the synthesis of this compound. The most prevalent ones are detailed below.
| Side Product | Formation Pathway | Mitigation Strategies |
| Benzylidene Malonate | Knoevenagel condensation of benzaldehyde and diethyl malonate.[5] | Ensure complete cyanation in the subsequent step. |
| Michael Adduct | Michael addition of diethyl malonate to benzylidene malonate.[6][7] | Control stoichiometry and reaction conditions to favor the desired reaction. |
| Benzoic Acid | Oxidation of the starting material, benzaldehyde.[8] | Use fresh, high-purity benzaldehyde and consider performing the reaction under an inert atmosphere. |
| Diethyl Phenylmalonate | Decyanation of the final product.[9] | Avoid harsh acidic or basic conditions during workup and purification. |
| Amide/Carboxylic Acid Impurities | Hydrolysis of the nitrile group.[10][11] | Use anhydrous solvents and reagents, and control the pH during workup. |
| Self-Condensation Products | Self-condensation of diethyl malonate.[12] | Use a mild base and controlled temperature to minimize this side reaction. |
Q3: How can I differentiate between the desired product and the Michael adduct side product?
A3: The Michael adduct, formed from the addition of a second molecule of diethyl malonate to the benzylidene malonate intermediate, will have a significantly higher molecular weight. This can be readily distinguished using Mass Spectrometry (MS). Additionally, ¹H NMR spectroscopy will show characteristic differences in the integration and chemical shifts of the protons on the malonate moieties.
Q4: My final product seems to be contaminated with an amide or carboxylic acid. How does this happen and how can I prevent it?
A4: The nitrile group in your target molecule is susceptible to hydrolysis, which can occur under either acidic or basic conditions, especially in the presence of water.[10][11][13] This hydrolysis initially forms an amide, which can be further hydrolyzed to a carboxylic acid.
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Controlled Workup: Carefully control the pH during the reaction workup. If an aqueous wash is necessary, use deionized water and minimize the contact time. Neutralize the reaction mixture carefully to avoid excessively acidic or basic conditions.[11]
-
Q5: I suspect my diethyl malonate is undergoing self-condensation. What are the signs and how can I avoid this?
A5: Diethyl malonate can undergo self-condensation, particularly in the presence of a strong base.[12] This leads to the formation of oligomeric side products and reduces the amount of diethyl malonate available to react with benzaldehyde.
-
Signs: The presence of higher molecular weight impurities in your crude product that are not the Michael adduct.
-
Avoidance:
-
Use a Mild Base: Employ a weaker base, such as piperidine or an amine catalyst, which is sufficient to deprotonate diethyl malonate for the Knoevenagel condensation but less likely to promote self-condensation.[1]
-
Temperature Control: Maintain a controlled and moderate reaction temperature.
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol outlines a typical procedure for the base-catalyzed condensation of benzaldehyde and diethyl malonate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent (e.g., toluene, ethanol).
-
Catalyst Addition: Add a catalytic amount of a mild base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude benzylidene malonate can then be used in the subsequent cyanation step.
Workflow for Troubleshooting Side Product Formation
The following diagram illustrates a logical workflow for identifying and mitigating common side products.
Caption: Troubleshooting workflow for side product formation.
IV. Purification Strategies
Q6: What is the best way to purify the final product, this compound?
A6: The optimal purification method depends on the nature and quantity of the impurities.
-
Distillation: If the side products have significantly different boiling points from the desired product, vacuum distillation can be an effective purification method.[14]
-
Column Chromatography: For impurities with similar boiling points, column chromatography on silica gel is a reliable technique for achieving high purity.[14]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent method for removing small amounts of impurities.[15]
V. References
-
Wikipedia. Diethyl phenylmalonate. [Link]
-
Google Patents. CN115925543A - Synthesis method of diethyl phenylethylmalonate.
-
Wikipedia. Diethyl malonate. [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
National Institutes of Health. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Wiley Online Library. Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. [Link]
-
Google Patents. US2373011A - Production of malonic acid.
-
Sciencemadness Discussion Board. Esterification of Malonic Acid to DiEthyl Malonate. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Brainly. Show the mechanism for the Knoevenagel reaction of diethyl malonate with benzaldehyde. [Link]
-
Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]
-
RSC Publishing. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
Scribd. Bednarz2009 (Diethyl Malonate With Aldehyde). [Link]
-
PrepChem.com. Preparation of diethyl malonate. [Link]
-
YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]
-
Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
-
National Institutes of Health. Malononitrile, benzylidene-. [Link]
-
ChemSynthesis. diethyl 2-(4-cyanobenzyl)malonate. [Link]
-
ResearchGate. Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. [Link]
-
St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
The Royal Society of Chemistry. General Procedures. [Link]
-
ResearchGate. Michael addition of nitromethane and malononitrile to dimethyl ethylidenemalonate. [Link]
-
Rasayan Journal of Chemistry. alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. [Link]
-
MDPI. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]
-
Google Patents. CN101525290B - Preparation method of diethyl malonate.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. spcmc.ac.in [spcmc.ac.in]
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- 11. chemguide.co.uk [chemguide.co.uk]
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- 13. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing dimer formation in Diethyl [cyano(phenyl)methyl]malonate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl [cyano(phenyl)methyl]malonate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving this versatile reagent. Our focus is on providing scientifically grounded, practical solutions to help you optimize your synthetic outcomes.
Introduction: The Dimerization Challenge
This compound is an active methylene compound frequently used in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1] The presence of three electron-withdrawing groups (one cyano, two esters) renders the α-hydrogen highly acidic, facilitating its removal by a base to form a reactive carbanion.
While this reactivity is desirable, it also opens the door to a common and often frustrating side reaction: dimerization. This typically occurs when the intended product of the initial reaction, an α,β-unsaturated compound, acts as a Michael acceptor and is attacked by a second molecule of the deprotonated malonate (the Michael donor).[2] Understanding and controlling this subsequent Michael addition is critical to maximizing the yield of the desired monomeric product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I am seeing a significant amount of a high molecular weight impurity in my Knoevenagel condensation with benzaldehyde. Could this be a dimer?
Answer: Yes, it is highly probable that the high molecular weight impurity is a dimer formed via a Michael addition side reaction.
Causality: The intended Knoevenagel condensation produces Diethyl 2-cyano-3-phenylpropenoate, an α,β-unsaturated system. This product is an excellent Michael acceptor.[2] If unreacted this compound enolate is present in the reaction mixture, it can act as a Michael donor and add to the newly formed propenoate, resulting in the formation of a dimer (Tetraethyl 2,4-dicyano-3,5-diphenyl-1,1,5,5-pentanetetracarboxylate).
Visualizing the Dimerization Pathway:
Sources
Troubleshooting low conversion in Knoevenagel reactions with Diethyl [cyano(phenyl)methyl]malonate
Guide ID: KTS-DCMM-2601 Topic: Troubleshooting Low Conversion in Knoevenagel Reactions with Diethyl [cyano(phenyl)methyl]malonate Senior Application Scientist: Dr. Gemini
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated compounds that are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and functional polymers.[1] This reaction involves the condensation of a carbonyl compound with an active methylene compound, catalyzed typically by a weak base.[2][3] this compound is a highly valuable active methylene compound due to the strong electron-withdrawing effects of its cyano and ester groups, which enhance the acidity of its α-proton.
Despite its robustness, achieving high conversion rates can be challenging. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common hurdles in your Knoevenagel reactions.
Troubleshooting Guide: Low Conversion & Stalled Reactions
This section is designed as a logical workflow to diagnose and resolve issues of low conversion or reaction stalling.
Question 1: My reaction shows minimal product formation after the expected reaction time. What are the most immediate factors to verify?
Answer: Before delving into complex optimization, it's crucial to rule out fundamental errors in setup and reagents. These are the most common culprits for a reaction failing to initiate or proceed.
-
Purity of Reactants: Impurities in either the aldehyde/ketone or the this compound can poison the catalyst or introduce side reactions.[4] Verify the purity of your starting materials via NMR or other appropriate analytical techniques. If necessary, purify the aldehyde by distillation or recrystallization.
-
Catalyst Activity: The weak base catalyst is essential.[5] If you are using a catalyst like piperidine or an ammonium salt, ensure it has not degraded. Old bottles of amines can absorb atmospheric CO₂ and water, reducing their efficacy. Use a fresh bottle or a recently purified catalyst for best results.[4]
-
Moisture Content: The Knoevenagel condensation produces water as a byproduct.[5] While some modern protocols effectively use water as a solvent, in many organic solvents, the accumulation of water can inhibit the reaction equilibrium, preventing it from going to completion.[6][7] Ensure your glassware is rigorously dried and use anhydrous solvents if the protocol demands it.
Question 2: I've confirmed my reagents are pure and my catalyst is active, but the conversion is still low. How does my choice of base impact the reaction?
Answer: The choice and amount of catalyst are critical. The base must be strong enough to deprotonate the this compound but not so strong that it promotes the self-condensation of the aldehyde starting material (an aldol side reaction).[2][5]
-
Mechanism of Action: The catalyst's primary role is to abstract a proton from the α-carbon of the malonate derivative, forming a resonance-stabilized enolate. This enolate is the active nucleophile that attacks the carbonyl carbon.[8][9]
-
Common Catalysts:
-
Weak Amines: Piperidine, pyridine, and triethylamine are classic choices.[5] They are generally effective and mild.
-
Ammonium Salts: Ammonium acetate is a very common and effective catalyst that can minimize side reactions.[10]
-
Amino Acids: L-proline has emerged as an efficient organocatalyst for Knoevenagel condensations.[11]
-
-
Troubleshooting Steps:
-
Switch the Catalyst: If piperidine is giving low yields, consider trying ammonium acetate or L-proline.
-
Optimize Catalyst Loading: Typically, 0.1 equivalents of the catalyst are used.[12] Too much catalyst can lead to an increase in side products, while too little will result in a sluggish reaction.[4] Perform a small screening with varying catalyst loads (e.g., 0.05, 0.1, 0.2 equivalents).
-
Question 3: Could the solvent be the issue? How do I select the optimal solvent?
Answer: Yes, the solvent plays a profound role in reaction rate and yield by influencing reactant solubility and stabilizing intermediates.[5]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO have been shown to give excellent results, often leading to high conversions in short reaction times.[4][13] They are effective at solvating the ionic intermediates formed during the reaction.
-
Polar Protic Solvents: Ethanol and methanol are also commonly used and can be effective.[5] However, their ability to hydrogen bond can sometimes slow down the reaction compared to aprotic solvents.
-
Nonpolar Solvents: Toluene is frequently used, especially when water removal is necessary via a Dean-Stark apparatus. The reaction may be slower in nonpolar solvents.[5]
-
Solvent-Free Conditions: In line with green chemistry principles, running the reaction neat (solvent-free), often with gentle heating or grinding, can be highly effective and simplify purification.[8][14]
Solubility Check: A crucial first step is to ensure your this compound and your carbonyl compound are both soluble in the chosen solvent at the reaction temperature.[10] If they are not, the reaction will be diffusion-limited and inefficient.
Question 4: My reaction starts but seems to stop before completion. Should I increase the temperature or extend the reaction time?
Answer: Incomplete conversion is a common problem that can often be solved by optimizing time and temperature.[5]
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress. Thin Layer Chromatography (TLC) is an indispensable tool for this.[4] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of the product over time. This data will tell you if the reaction is slow but progressing, or if it has truly stalled.
-
Temperature Optimization: Many Knoevenagel condensations proceed smoothly at room temperature.[10] If the reaction is slow, gentle heating (e.g., 40-80°C) can significantly increase the rate.[4] However, excessive heat can promote side reactions or decomposition. A systematic approach, increasing the temperature in 10-20°C increments, is recommended.
-
Water Removal: As the reaction generates water, its accumulation can slow or stop the reaction by shifting the equilibrium back towards the starting materials.[5] If you are running the reaction in a solvent like toluene, using a Dean-Stark apparatus to azeotropically remove water is a highly effective strategy to drive the reaction to completion.[7]
Question 5: I'm seeing multiple spots on my TLC plate, suggesting side products. What are the likely side reactions and how can I prevent them?
Answer: The formation of side products directly consumes your starting materials and lowers the yield of your desired product.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel reaction can itself act as an electrophile. A second molecule of the deprotonated this compound can attack this product in a Michael 1,4-addition.[10]
-
Solution: This is often caused by an excess of the active methylene compound or prolonged reaction times after the initial condensation is complete. Use a 1:1 molar ratio of your reactants and stop the reaction once TLC shows the consumption of the limiting reagent.[10]
-
-
Aldehyde Self-Condensation: If the base is too strong or its concentration is too high, it can promote the self-condensation of the aldehyde starting material.[5]
-
Solution: Use a weaker base (e.g., switch from an alkoxide to an amine like piperidine or an even milder salt like ammonium acetate).[10]
-
-
Bis-Adduct Formation: With highly reactive aldehydes like formaldehyde, it's possible for both methylene protons to react, leading to a double adduct.[15] While less common with the sterically hindered this compound, it's a possibility to be aware of.
-
Solution: Careful control of stoichiometry is key.
-
Visualized Workflow & Mechanism
To better illustrate the troubleshooting process and the underlying chemistry, the following diagrams are provided.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for low Knoevenagel conversion.
Generalized Knoevenagel Reaction Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
Key Parameter Optimization Summary
| Parameter | Influence on Reaction | Optimization Strategy |
| Catalyst | Controls the rate of enolate formation. Basicity is key; too strong causes side reactions, too weak is ineffective.[5][8] | Screen weak bases (piperidine, ammonium acetate) and organocatalysts (L-proline). Optimize loading (typically 5-20 mol%).[4] |
| Solvent | Affects reactant solubility and reaction rate. Polar aprotic solvents often accelerate the reaction.[5][16] | Test solvents with different polarities (e.g., Toluene, Ethanol, DMF). Consider solvent-free conditions for a green approach.[14] |
| Temperature | Governs the reaction kinetics. Higher temperatures increase the rate but can also promote side product formation.[4][10] | Start at room temperature. If slow, increase heat incrementally (e.g., 40°C, 60°C, 80°C) while monitoring with TLC. |
| Water Removal | As a byproduct, water can inhibit the reaction equilibrium, preventing full conversion.[5][7] | For non-aqueous, non-protic solvents (e.g., toluene), use a Dean-Stark apparatus. Alternatively, add molecular sieves. |
Standard Experimental Protocol
This protocol provides a starting point for the Knoevenagel condensation of an aromatic aldehyde with this compound using ammonium acetate as a catalyst.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
This compound (1.0 equiv)
-
Ammonium acetate (0.2 equiv)
-
Toluene
-
Round-bottom flask with magnetic stir bar
-
Dean-Stark apparatus and reflux condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aromatic aldehyde (1.0 equiv) and this compound (1.0 equiv).
-
Solvent and Catalyst Addition: Add toluene (enough to ensure stirring, approx. 5 mL per 1 mmol of aldehyde) and ammonium acetate (0.2 equiv).
-
Heating and Water Removal: Attach the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure α,β-unsaturated product.[12]
Frequently Asked Questions (FAQs)
Q: Why is this compound considered an "active" methylene compound? A: The term "active" refers to the increased acidity of the protons on the central carbon (the α-carbon). This carbon is positioned between four powerful electron-withdrawing groups: two ester carbonyls, a cyano group, and a phenyl group. These groups stabilize the negative charge of the conjugate base (the enolate) through resonance and inductive effects, making it easier for a weak base to remove a proton.
Q: Can I use a strong base like sodium ethoxide to speed up the reaction? A: Using a strong base is generally not recommended.[2] It can lead to a rapid, uncontrolled reaction and is more likely to promote undesirable side reactions, such as the self-condensation of the aldehyde or ketone.[5] The Knoevenagel condensation is specifically defined by the use of a mild base.
Q: My product is an oil, not a solid. How should I purify it? A: If the product does not precipitate or crystallize upon cooling, purification will require alternative methods. After the aqueous work-up and drying of the organic layer, concentrate the solution to obtain the crude oil. The most effective method for purifying a non-crystalline product is typically column chromatography on silica gel.
Q: Are there greener alternatives to traditional solvents like toluene or DMF? A: Yes, the field of green chemistry has introduced several more environmentally benign approaches. Reactions can often be run in water, sometimes with the aid of a surfactant or a specific catalyst.[6][17] Additionally, solvent-free reactions, conducted by either grinding the reactants together at room temperature or heating them neat, are highly effective and greatly simplify product isolation.[14]
References
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Brainly. (2024). Show the mechanism for the Knoevenagel reaction of diethyl malonate with benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl... Retrieved from [Link]
-
PharmaTutor. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Retrieved from [Link]
-
Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Knoevenagel conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Scribd. (n.d.). Bednarz2009 (Diethyl Malonate With Aldehyde). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Retrieved from [Link]
-
Bull. Korean Chem. Soc. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 7. Chemicals [chemicals.thermofisher.cn]
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- 17. researchgate.net [researchgate.net]
Optimizing catalyst choice for the synthesis of Diethyl [cyano(phenyl)methyl]malonate
Technical Support Center: Synthesis of Diethyl [cyano(phenyl)methyl]malonate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this multi-step synthesis, troubleshoot common issues, and optimize reaction conditions for superior yield and purity. The synthesis, while straightforward in principle, involves a sequence of a Knoevenagel condensation followed by a Michael addition, each with its own set of critical parameters and potential pitfalls.
Synthesis Overview & Core Principles
The synthesis of this compound is typically achieved in a two-step sequence. Understanding the fundamental principles of each step is crucial for effective troubleshooting.
-
Step 1: Knoevenagel Condensation. This reaction forms the α,β-unsaturated intermediate, diethyl benzalmalonate. It involves the condensation of benzaldehyde with diethyl malonate, catalyzed by a weak base. The reaction proceeds through the formation of an enolate from diethyl malonate, which then acts as a nucleophile attacking the carbonyl carbon of benzaldehyde, followed by a dehydration step.[1] The choice of catalyst is critical to prevent the self-condensation of benzaldehyde, which can occur with stronger bases.[1]
-
Step 2: Michael Addition (Conjugate Cyanation). The target molecule is formed by the conjugate addition of a cyanide ion to the diethyl benzalmalonate intermediate. This is a classic Michael reaction where the cyanide nucleophile attacks the electron-deficient β-carbon of the α,β-unsaturated system.[2] This 1,4-addition is generally thermodynamically favored over the 1,2-addition (cyanohydrin formation).[3]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Competing pathways in the cyanation of diethyl benzalmalonate.
Catalyst Performance & Reaction Conditions
The choice of catalyst and conditions is paramount for success. The following table summarizes typical conditions for the key reaction steps.
| Reaction Step | Parameter | Recommended Catalyst/Reagent | Typical Conditions | Rationale & Key Insights |
| Knoevenagel Condensation | Catalyst | Piperidine (with catalytic Benzoic Acid) | 0.05 - 0.1 equivalents | The piperidinium salt acts as a mild acidic/basic catalyst, promoting the reaction while minimizing side reactions. [4] |
| Solvent | Benzene or Toluene | Reflux with Dean-Stark trap | Allows for the azeotropic removal of water, driving the reaction to completion. [5] | |
| Temperature | 80-110 °C | Gentle reflux | Balances reaction rate with minimizing thermal degradation or side reactions. | |
| Michael Addition | Nucleophile | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | 1.1 - 1.2 equivalents | A slight excess helps to ensure complete conversion of the intermediate. |
| Solvent | Aqueous Ethanol | Room Temperature to 50 °C | A protic solvent helps to protonate the intermediate enolate, finalizing the 1,4-addition. [3] | |
| Work-up | Acidification (e.g., dilute HCl) | pH ~5-6 | Neutralizes any remaining cyanide and base before extraction. Caution: Acidification of cyanide solutions produces highly toxic HCN gas and must be done in a well-ventilated fume hood. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzalmalonate
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and benzene (or toluene) as the solvent.
-
Add piperidine (0.1 eq) and a catalytic amount of benzoic acid (approx. 0.02 eq). [4]3. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure diethyl benzalmalonate. [4]
Protocol 2: Synthesis of this compound
-
Dissolve the diethyl benzalmalonate (1.0 eq) in ethanol in a round-bottom flask equipped with a stirrer.
-
In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of water. (EXTREME CAUTION: Sodium cyanide is highly toxic).
-
Slowly add the aqueous sodium cyanide solution to the ethanolic solution of the starting material.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with dilute HCl in a fume hood to neutralize excess cyanide.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization or vacuum distillation.
References
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
The Knoevenagel Condensation. Organic Reactions. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
The Michael Reaction. Chemistry LibreTexts. Available at: [Link]
-
Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]
-
CARBONYL COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. Available at: [Link]
Sources
Removal of unreacted starting materials from Diethyl [cyano(phenyl)methyl]malonate product
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl [cyano(phenyl)methyl]malonate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials and byproducts. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction to the Synthesis and Purification Challenges
The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction between benzaldehyde and diethyl cyanomalonate, often catalyzed by a weak base.[1][2] While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials and potential side-products. The successful isolation of pure this compound is critical for its use in subsequent synthetic steps.
This guide will focus on the two primary purification techniques for this compound: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity of the product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product is an oil, but I was expecting a solid. What should I do?
This is a common issue and can be attributed to the presence of impurities that are depressing the melting point of your product. Unreacted benzaldehyde and diethyl cyanomalonate are both liquids at room temperature and can contribute to the oily nature of the crude product.
-
Initial Step: Thin-Layer Chromatography (TLC) Analysis. Before proceeding with any purification, it is crucial to analyze your crude product by TLC. This will help you visualize the number of components in your mixture and get a preliminary idea of their polarities.
-
Recommended TLC System: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes (e.g., 20:80 or 30:70 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Aromatic compounds like benzaldehyde and the product should be UV active. You can also use a potassium permanganate stain.
-
-
Purification Strategy 1: Column Chromatography. If your TLC shows multiple spots with good separation, column chromatography is the recommended method. This technique is excellent for separating components with different polarities.
-
Purification Strategy 2: Attempting Crystallization. If you suspect a high concentration of your desired product, you can attempt to induce crystallization from the oil.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your product is expected to be sparingly soluble (e.g., cold hexanes or a hexanes/diethyl ether mixture).
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solvent. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous synthesis, add a single crystal to the oil.
-
Q2: My TLC analysis shows multiple spots. How do I effectively purify my compound?
The presence of multiple spots on a TLC plate confirms that your product is impure. The appropriate purification method will depend on the separation of these spots (the difference in their Rf values).
-
Well-Separated Spots (Large ΔRf): Column Chromatography. Flash column chromatography is the most effective method for separating compounds with significantly different polarities.[3][4]
-
Closely Spaced Spots (Small ΔRf): This indicates that the impurities have similar polarities to your product, making separation more challenging.
-
Optimize TLC: Experiment with different solvent systems to achieve better separation on the TLC plate. Try varying the ratio of your solvents or using a different solvent system altogether (e.g., dichloromethane/hexanes).
-
Careful Column Chromatography: If you can achieve even a small separation on TLC, a carefully run column with a slow elution gradient can be effective.
-
Recrystallization: If column chromatography is not feasible, recrystallization may be an option. However, this technique is most effective when the impurities are present in small amounts.
-
Q3: I performed a recrystallization, but my yield is very low. What went wrong?
Low recovery after recrystallization is a frequent problem and can be due to several factors.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant amount of your product remaining in the mother liquor upon cooling. The goal is to use the minimum amount of hot solvent to fully dissolve your compound.
-
Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, your recovery will be low.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask and keep the solution at its boiling point during filtration.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove?
The most common unreacted starting materials are benzaldehyde and diethyl cyanomalonate .
Q2: What are the physical properties of the product and the common starting materials?
A summary of the known and estimated physical properties is provided in the table below. Note that definitive experimental data for this compound is limited.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₅H₁₇NO₄ | 275.30[5][6] | Solid (estimated) | N/A | N/A |
| Benzaldehyde | C₇H₆O | 106.12 | Liquid | 178.1 | -57.12 |
| Diethyl Cyanomalonate | C₈H₁₁NO₄ | 185.18 | Liquid | ~125 (at reduced pressure) | N/A |
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the purified product, you can assess the effectiveness of the separation.
Q4: What is a good starting solvent system for column chromatography?
Based on the polar nature of the nitrile and ester functional groups, a good starting point for a solvent system for column chromatography would be a mixture of ethyl acetate and hexanes . You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
Q5: What is a suitable solvent for the recrystallization of this compound?
Finding the ideal recrystallization solvent often requires some experimentation. Given the structure of the product, a good starting point would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes . The principle is to dissolve the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for your separation by running TLC plates with varying ratios of ethyl acetate and hexanes. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Allow the solvent to absorb into the silica gel until the top surface is just moist.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to begin the elution.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Decision workflow for the purification of this compound.
References
- BenchChem. (2025).
-
University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from [Link]
- BenchChem. (2025).
-
Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]
- Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(7), 771-771.
-
ChemSynthesis. (n.d.). diethyl 2-(4-cyanobenzyl)malonate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 535-539.
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
- Gaki, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Boruah, M., & Prajapati, D. (2011). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Indian Chemical Society, 88(1), 125-128.
-
NIST. (n.d.). Diethyl malonate. Retrieved from [Link]
- Google Patents. (2018).
- Liu, S., et al. (2009). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Chinese Journal of Structural Chemistry, 28(8), 983-986.
-
Wikipedia. (2023). Diethyl phenylmalonate. Retrieved from [Link]
- Organic Syntheses. (1955).
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Jones, G. (1967).
- Organic Syntheses. (1941). Malonic acid, benzal-, diethyl ester. Org. Synth., 21, 47.
- Santos, J. C. S., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC advances, 11(36), 22186-22207.
Sources
Technical Support Center: Scale-Up of Diethyl [cyano(phenyl)methyl]malonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl [cyano(phenyl)methyl]malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this process.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound is a crucial step in the production of various pharmaceutical intermediates. The most common synthetic route involves a Knoevenagel condensation of benzaldehyde with diethyl malonate, followed by the addition of a cyanide source. While this reaction appears straightforward on a laboratory scale, its scale-up presents a unique set of challenges that can impact yield, purity, and safety. This guide will provide a structured approach to identifying and resolving these issues.
The overall reaction can be summarized as follows:
This process, while efficient, is susceptible to side reactions, thermal runaway, and purification difficulties, all of which are magnified at a larger scale.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the scale-up of this compound synthesis.
Q1: What is the most likely cause of a sudden drop in yield when moving from a 1L to a 100L reactor?
A significant drop in yield during scale-up is often attributable to mass and heat transfer limitations. In a larger reactor, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Inefficient heat removal can also lead to temperature excursions that favor byproduct formation. Ensure that the mixing and cooling capacities of your larger reactor are adequate for the reaction volume and exothermicity.
Q2: We are observing a significant amount of a byproduct that we did not see in our lab-scale experiments. What could it be?
A common byproduct in this reaction is the Michael adduct, formed by the addition of a second molecule of diethyl malonate to the initially formed benzylidenemalonate intermediate. This is particularly prevalent if there is a localized excess of the malonate anion. Another possibility is the self-condensation of benzaldehyde (a Cannizzaro-type reaction) if the basicity of the reaction medium is too high. Careful control of stoichiometry and addition rates is crucial to minimize these side reactions.
Q3: Our final product has a persistent yellow color that is difficult to remove. What is the likely cause and how can we address it?
The yellow discoloration is often due to the formation of polymeric or condensation byproducts of benzaldehyde, especially if the reaction is run at elevated temperatures for extended periods. The quality of the starting benzaldehyde is also a critical factor; the presence of impurities can lead to colored byproducts. Consider the following:
-
Purify the starting benzaldehyde: Distillation of the benzaldehyde before use can remove impurities that may be contributing to color formation.
-
Optimize reaction temperature and time: Shorter reaction times and lower temperatures can minimize the formation of color bodies.
-
Purification: Activated carbon treatment or recrystallization of the final product may be necessary to remove the colored impurities.
Q4: Is there a significant thermal hazard associated with this reaction?
Yes, the reaction can be exothermic, particularly during the addition of the cyanide source and the base catalyst.[1] The cyanohydrin formation step, which is a key part of the mechanism, is known to be exothermic.[2] On a large scale, the heat generated can accumulate, leading to a rapid increase in temperature and pressure. A thorough thermal hazard analysis, including reaction calorimetry, is essential before attempting a large-scale synthesis. This will help to determine the cooling requirements and to establish safe operating parameters.
Troubleshooting Guide
This section provides a more detailed, problem-and-solution-oriented approach to specific issues you may encounter during the scale-up process.
Problem 1: Low or Inconsistent Conversion
Symptoms:
-
Significant amounts of unreacted benzaldehyde and/or diethyl malonate remain after the expected reaction time.
-
Batch-to-batch variability in the final yield.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The base catalyst (e.g., piperidine, sodium ethoxide) may be of poor quality, degraded, or used in an insufficient amount. | - Verify catalyst quality and activity. - Optimize catalyst loading. A catalyst screen at the lab scale can identify the optimal catalyst and loading for your specific conditions. - Ensure anhydrous conditions if using a moisture-sensitive base. |
| Inadequate Mixing | Poor agitation in a large reactor can lead to poor dispersion of reactants and catalyst, resulting in localized areas of low reactivity. | - Evaluate the reactor's mixing efficiency. Consider using a different impeller design or increasing the agitation speed (within safe limits). - Use a solvent that ensures good solubility of all reactants and intermediates. |
| Sub-optimal Temperature | The reaction may be too slow at lower temperatures, while higher temperatures can lead to side reactions. | - Optimize the reaction temperature profile. A controlled temperature ramp may be more effective than a constant temperature. - Ensure accurate temperature monitoring within the reactor. |
| Water Content | The presence of water can hydrolyze the ester groups and interfere with the catalyst. | - Use anhydrous solvents and reagents. - Consider using a Dean-Stark trap to remove water azeotropically if the reaction is run at elevated temperatures. |
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
The appearance of extra peaks in HPLC or GC analysis of the crude product.
-
Difficulty in purifying the final product to the desired specification.
Potential Causes & Solutions:
| Impurity/Byproduct | Formation Mechanism | Mitigation Strategies |
| Benzylidene Diethyl Malonate | Incomplete reaction or side reaction from the Knoevenagel condensation step. | - Ensure complete reaction by monitoring with in-process controls (e.g., HPLC, GC). - Optimize the stoichiometry of the cyanide source to drive the reaction to completion. |
| Michael Adduct | Addition of a second molecule of diethyl malonate to the benzylidene intermediate. | - Control the rate of addition of diethyl malonate or the base catalyst. - Maintain a slight excess of benzaldehyde. |
| Benzoin Condensation Products | Self-condensation of benzaldehyde in the presence of a cyanide catalyst. | - Use a less basic catalyst if possible. - Maintain a lower reaction temperature. |
| Hydrolysis Products | Hydrolysis of the ester groups by water present in the reaction mixture. | - Ensure anhydrous conditions. - Minimize the reaction time. |
Problem 3: Challenges in Product Isolation and Purification
Symptoms:
-
Formation of an oil that is difficult to crystallize.
-
Low recovery after recrystallization.
-
Difficulty in removing residual solvent.
Potential Causes & Solutions:
| Challenge | Explanation | Recommended Actions |
| Oiling Out During Crystallization | The product is precipitating from the solvent as a liquid phase instead of a solid. This is often due to the presence of impurities or the use of an inappropriate solvent. | - Screen for suitable crystallization solvents. A good solvent will have high solubility at elevated temperatures and low solubility at room temperature. - Consider using an anti-solvent to induce crystallization. - Purify the crude product by another method (e.g., column chromatography on a smaller scale) to remove impurities that may be inhibiting crystallization. |
| Low Recrystallization Yield | The product may have significant solubility in the chosen solvent even at low temperatures. | - Optimize the solvent-to-product ratio. - Cool the crystallization mixture to a lower temperature. - Consider a second crop of crystals from the mother liquor. |
| High Boiling Point and Thermal Instability | This compound is a high-boiling ester, making distillation challenging. Prolonged heating can lead to decomposition. | - Use vacuum distillation to lower the boiling point. [3] - Employ a short-path distillation apparatus to minimize the residence time at high temperatures. - Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis
Safety Precaution: This reaction involves the use of a cyanide source, which is highly toxic. All operations must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
Reactor Setup: A clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a reflux condenser is charged with diethyl malonate and a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: The base catalyst (e.g., piperidine or a solution of sodium ethoxide) is added slowly to the reactor while maintaining the temperature below a predetermined setpoint.
-
Benzaldehyde Addition: Benzaldehyde is added dropwise from the addition funnel at a controlled rate to manage the reaction exotherm.
-
Cyanide Addition: A solution of the cyanide source (e.g., sodium cyanide in water or trimethylsilyl cyanide) is added cautiously, again with careful temperature control.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC, GC, or TLC) until the starting materials are consumed.
-
Work-up: The reaction mixture is quenched with a suitable reagent (e.g., a weak acid) and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by vacuum distillation or recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Diagram 2: Key Reaction Intermediates and Side Products
Sources
Effect of solvent on the yield and purity of Diethyl [cyano(phenyl)methyl]malonate
A Senior Application Scientist's Guide to Optimizing Yield and Purity Through Solvent Selection
Welcome to the technical support guide for the synthesis of Diethyl [cyano(phenyl)methyl]malonate. This document is designed for researchers, chemists, and process development professionals who are working with or looking to optimize this important synthetic transformation. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this reaction. The following question-and-answer guide addresses the critical role of solvent choice in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for this compound, and what is the underlying mechanism?
A1: The most efficient and common route to this compound is a base-catalyzed domino reaction, specifically a Knoevenagel condensation followed by a Michael addition, performed in a single pot.
Mechanism Breakdown:
-
Knoevenagel Condensation: The reaction initiates with a base (e.g., piperidine, an amino acid, or an immobilized enzyme) abstracting an acidic α-hydrogen from ethyl cyanoacetate. The resulting carbanion then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the intermediate, ethyl 2-cyano-3-phenylacrylate. This step is the classic Knoevenagel condensation.[1][2]
-
Michael Addition: In the same pot, the base then deprotonates diethyl malonate, creating a second nucleophilic carbanion. This carbanion attacks the β-carbon of the electron-deficient alkene intermediate (the Knoevenagel product) in a conjugate or Michael addition.
-
Protonation: A final protonation step yields the desired product, this compound.
The entire sequence relies on the careful orchestration of nucleophilic attacks, and the solvent plays a pivotal role in mediating the stability and reactivity of the charged intermediates.
Caption: Fig 1. Domino Knoevenagel-Michael Reaction Pathway
Q2: How does the choice of solvent fundamentally affect the yield and purity of my reaction?
A2: Solvent selection is arguably one of the most critical parameters in this synthesis. It influences reaction rates, equilibrium positions, and the prevalence of side reactions. The key solvent properties to consider are polarity, proticity, and the ability to dissolve reactants and intermediates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are often the superior choice for this reaction. DMSO, for instance, is highly effective because it can dissolve the reactants and stabilize the charged intermediates formed during both the Knoevenagel and Michael steps.[1][3] Its high polarity helps in the deprotonation steps, but being aprotic, it does not form strong hydrogen bonds with the carbanion nucleophiles, leaving them "bare" and highly reactive. This typically leads to faster reaction rates and higher yields.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are common, cost-effective solvents. However, their performance can be a double-edged sword. While they are excellent at dissolving reactants, their protic nature means they can solvate and stabilize the carbanion nucleophiles through hydrogen bonding. This stabilization can reduce the nucleophile's reactivity, potentially slowing down the reaction and requiring higher temperatures or longer reaction times.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices. The reactants and, more importantly, the polar intermediates and base catalyst often have limited solubility in non-polar media. This can lead to a heterogeneous reaction mixture, slow kinetics, and incomplete conversion, resulting in low yields.[5]
-
Solvent-Free Conditions: Running the reaction neat by heating the reactants with a catalyst can sometimes be effective. However, this approach requires careful temperature control to prevent the formation of thermal decomposition byproducts and self-condensation products, which can complicate purification.[5]
The solvent's role is to create an environment that favors the desired domino reaction pathway over competing side reactions, such as the self-condensation of benzaldehyde or the simple formation of the Knoevenagel adduct without the subsequent Michael addition.
Q3: I'm experiencing very low yields. How can I troubleshoot this, focusing on the solvent?
A3: Low yield is a common frustration, often traceable back to reaction conditions. Here is a logical workflow to diagnose the issue, with a focus on solvent-related factors.
Caption: Fig 2. Troubleshooting Workflow for Low Yield
Troubleshooting Steps:
-
Check for Homogeneity: Observe your reaction. If the reactants or catalyst do not fully dissolve, the reaction is limited by mass transfer. This is common in non-polar solvents.
-
Solution: Switch to a more polar solvent. If you are using ethanol and see issues, moving to DMSO could provide the necessary solvating power.[3]
-
-
Re-evaluate Temperature: The optimal temperature is highly solvent-dependent.
-
In Ethanol: The reaction often requires reflux to proceed at a reasonable rate due to the solvent's stabilization of the nucleophile.[6]
-
In DMSO: High yields can often be achieved at room temperature, as the "bare" nucleophile is much more reactive. Overheating in DMSO can sometimes lead to side products.[1]
-
-
Consider Solvent-Catalyst Mismatch: The effectiveness of your base catalyst can be influenced by the solvent. A weak base might not be strong enough in a protic solvent that buffers its activity.
-
Monitor Reaction Progress: A low isolated yield might be due to an incomplete reaction. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials. If the reaction stalls, it points to an issue with reactivity, which is directly tied to the solvent and temperature conditions.[7]
Q4: My product purity is low. What are the common impurities and how can solvent choice minimize them?
A4: Purity issues typically arise from unreacted starting materials or the formation of stable byproducts. The primary impurity is often the intermediate ethyl 2-cyano-3-phenylacrylate (the Knoevenagel product). Its presence indicates that the second step, the Michael addition, is slow or incomplete.
How Solvent Choice Impacts Purity:
-
Favoring the Domino Reaction: A solvent like DMSO enhances the reactivity of both nucleophiles (from ethyl cyanoacetate and diethyl malonate). This accelerates both steps of the domino sequence, ensuring the Knoevenagel intermediate is rapidly consumed as it is formed. This kinetic advantage is key to achieving high purity.
-
Minimizing Side Reactions: In protic solvents like ethanol, especially at reflux, side reactions such as transesterification (if the alcohol doesn't match the ester) or claisen-type self-condensations can occur, though they are generally minor. A well-chosen aprotic solvent minimizes these pathways.
Data Summary: Effect of Solvent on Reaction Outcome
| Solvent | Typical Catalyst | Temperature (°C) | Typical Yield (%) | Typical Purity (%) | Remarks / Causality |
| DMSO | Immobilized Gelatine/BSA | Room Temp | 85 - 89% | >95% | Excellent solvation of intermediates; promotes high reactivity of "bare" nucleophiles, favoring the complete domino reaction.[1][3] |
| Ethanol | Piperidine / DBU | 78 (Reflux) | 60 - 80% | 85 - 90% | Good solvent but can slow reaction by stabilizing nucleophiles via H-bonding. Higher temp needed. Michael addition can be sluggish.[4][6] |
| Toluene | Piperidine | 110 (Reflux) | < 40% | Low | Poor solubility of polar intermediates and catalyst leads to a slow, incomplete reaction and a complex mixture. |
| Solvent-Free | Basic catalyst | 100 - 120 | Variable | Variable | Can be effective but risks thermal degradation and byproduct formation. Difficult to control and scale.[5] |
Q5: Can you provide a validated, step-by-step protocol for synthesizing this compound in an optimal solvent?
A5: Certainly. The following protocol is based on methodologies reported to give high yields and purity, utilizing DMSO as the solvent. This protocol is designed to be self-validating by including a monitoring step.
Experimental Protocol: Synthesis in DMSO
Materials & Equipment:
-
Reactants: Benzaldehyde, Ethyl Cyanoacetate, Diethyl Malonate
-
Catalyst: Piperidine (or immobilized enzyme like Gelatine for a greener approach[1])
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware (round-bottom flask, condenser), magnetic stirrer, heating mantle
-
Work-up reagents: Diethyl ether, 1M HCl solution, saturated NaCl solution (brine), anhydrous magnesium sulfate (MgSO₄)
-
Analysis: TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DMSO (100 mL).
-
Add Reactants: Add benzaldehyde (10.6 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and diethyl malonate (17.6 g, 0.11 mol, 1.1 equivalents).
-
Add Catalyst: Add the base catalyst. For example, add piperidine (0.85 g, 0.01 mol, 10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting materials for reference. The reaction is complete when the benzaldehyde spot has disappeared (typically 4-6 hours).
-
Work-up - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing 200 mL of cold 1M HCl solution and 150 mL of diethyl ether. Shake vigorously.
-
Extraction: Allow the layers to separate. Collect the organic (ether) layer. Wash the aqueous layer two more times with 75 mL of diethyl ether.
-
Washing: Combine all organic extracts and wash them sequentially with 100 mL of water and 100 mL of brine. This removes residual DMSO and acid.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be further purified by vacuum distillation to yield the pure this compound as a colorless to pale yellow oil.
This protocol, particularly the use of DMSO at room temperature, leverages the principles discussed to maximize the efficiency of the domino reaction, leading to a cleaner product and higher yield.
References
-
Title: Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Source: RSC Publishing URL: [Link]
-
Title: Synthesis of Diethyl malonate (Malonic ester). Source: YouTube (Dr. Bharat Baria) URL: [Link]
- Title: Preparation method of diethyl malonate.
- Title: Synthesis method of diethyl phenylethylmalonate.
-
Title: Preparation of diethyl malonate. Source: PrepChem.com URL: [Link]
- Title: A kind of method of continuous synthesizing methyl diethyl malonate.
-
Title: diethyl methylenemalonate. Source: Organic Syntheses Procedure URL: [Link]
-
Title: The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate. Source: ResearchGate URL: [Link]
-
Title: Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Source: Amazon S3 Repository (International Journal of Pharma and Bio Sciences) URL: [Link]
-
Title: Malonates in Cyclocondensation Reactions. Source: PMC - NIH URL: [Link]
-
Title: ethyl phenylmalonate. Source: Organic Syntheses Procedure URL: [Link]
-
Title: Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... Source: ResearchGate URL: [Link]
-
Title: Diethyl phenylmalonate. Source: Wikipedia URL: [Link]
-
Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: SciELO México URL: [Link]
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Title: General Procedures. Source: The Royal Society of Chemistry URL: [Link]
-
Title: Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. Source: PLOS ONE URL: [Link]
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Title: Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Source: ResearchGate URL: [Link]
-
Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Source: MDPI URL: [Link]
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Technical Support Center: Minimizing Byproduct Formation in Michael Additions with Diethyl [cyano(phenyl)methyl]malonate
Authored for: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Michael addition reactions involving diethyl [cyano(phenyl)methyl]malonate. As a Senior Application Scientist, I understand that while this reagent is a powerful tool for carbon-carbon bond formation, its unique structural features—a bulky phenyl group and an electron-withdrawing cyano group—can lead to challenging byproduct formation. This guide is designed to provide you with in-depth, field-proven insights to help you navigate these complexities and achieve high yields of your desired Michael adduct.
Understanding the Core Reaction and Potential Pitfalls
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In our case, the nucleophile is the enolate of this compound, formed by deprotonation of the acidic α-hydrogen. The stability of this enolate is enhanced by the resonance delocalization across both the ester and cyano groups.
However, the very features that make this reagent useful also introduce potential side reactions. The steric hindrance from the phenyl group can influence the approach to the Michael acceptor, and the presence of multiple reactive sites can lead to undesired pathways under suboptimal conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Michael additions with this compound in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My reaction is sluggish, and I'm observing low conversion to the desired product. What are the likely causes and how can I improve the reaction rate?
A1: Low reactivity can stem from several factors, primarily related to inefficient enolate formation and steric hindrance.
-
Inadequate Base Strength: The pKa of the α-hydrogen in this compound is influenced by both the phenyl and cyano groups, making it more acidic than a simple dialkyl malonate.[2] However, a sufficiently strong base is still required to generate the enolate in a high enough concentration.
-
Troubleshooting:
-
Switch to a stronger base: If you are using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal alkoxide like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).
-
Optimize base stoichiometry: While the base is catalytic, using a slightly higher catalyst loading can sometimes increase the rate of enolate formation.
-
-
-
Steric Hindrance: The bulky phenyl group on the malonate can sterically hinder the approach of the enolate to the Michael acceptor, especially if the acceptor itself is substituted.[3]
-
Troubleshooting:
-
Increase reaction temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessive heat can promote side reactions (see Q2 and Q3).
-
Choose a less sterically demanding Michael acceptor if possible: While not always an option, if the synthetic route allows, using a less substituted α,β-unsaturated compound can significantly improve reaction rates.
-
-
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A2: The most likely culprit for a higher molecular weight byproduct is a double Michael addition . This occurs when the initial Michael adduct, which still possesses an acidic proton, acts as a nucleophile and reacts with a second molecule of the Michael acceptor.
Visualizing Double Michael Addition
Caption: Pathway to Double Michael Addition Byproduct.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the Michael acceptor (e.g., 1.1 to 1.2 equivalents). This ensures the acceptor is consumed before it can react with the product.
-
Slow Addition of Michael Acceptor: Adding the Michael acceptor dropwise to the reaction mixture containing the malonate and base can help maintain a low concentration of the acceptor, disfavoring the second addition.
-
Lower Reaction Temperature: The second Michael addition often has a higher activation energy. Running the reaction at a lower temperature can selectively favor the formation of the desired mono-adduct.
-
Q3: My product seems to be reverting to the starting materials, especially during workup or purification. What is happening?
A3: This is likely due to a retro-Michael reaction , where the Michael adduct reverts to the starting enolate and Michael acceptor. This equilibrium-driven process is often favored by heat and basic conditions.
-
Troubleshooting:
-
Neutralize the reaction mixture carefully: After the reaction is complete, quench with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the basic catalyst and the enolate of the product. Avoid strong acids or bases during workup.
-
Lower the temperature during workup and purification: Perform extractions and chromatography at lower temperatures if possible.
-
Use a milder base: A very strong base can deprotonate the product, making it more susceptible to the retro-Michael reaction. If possible, use the mildest base that effectively promotes the forward reaction.
-
Q4: I'm seeing byproducts that suggest hydrolysis of the ester or cyano groups. How can I avoid this?
A4: Hydrolysis of the ester groups to carboxylic acids or the cyano group to an amide or carboxylic acid can occur if water is present, especially under strongly acidic or basic conditions and with prolonged heating.[4]
-
Troubleshooting:
-
Use anhydrous conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize reaction time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Avoid harsh acidic or basic workups: Use a neutral or mildly acidic quench as described for the retro-Michael reaction. If the product requires purification via chromatography, use a buffered mobile phase if necessary.
-
Q5: Could other side reactions be occurring?
A5: While less common, other side reactions are possible depending on the specific Michael acceptor and reaction conditions.
-
Knoevenagel Condensation: If the Michael acceptor is an aldehyde or ketone, a Knoevenagel condensation can compete with the Michael addition.[5][6] This involves a condensation reaction at the carbonyl group followed by dehydration.
-
Mitigation: This is generally less of an issue with α,β-unsaturated systems where the Michael addition is typically faster. Using aprotic solvents and strong, non-nucleophilic bases can favor the Michael addition.
-
-
Thorpe-Ziegler Reaction: If the reaction generates a dinitrile, an intramolecular Thorpe-Ziegler reaction could potentially occur, leading to a cyclic ketone after hydrolysis.[7][8][9] This is more of a concern in subsequent synthetic steps rather than during the Michael addition itself.
-
Mitigation: Careful planning of the synthetic route is the best prevention. If a dinitrile is an unavoidable intermediate, using mild conditions for subsequent transformations is crucial.
-
Optimizing Reaction Conditions: A Tabular Guide
The choice of base, solvent, and temperature are critical for minimizing byproducts. The following table provides a general guide for optimizing these parameters.
| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |
| Base | Use the weakest base necessary for efficient enolate formation. Start with milder organic bases (e.g., DBU) before resorting to stronger alkoxides (e.g., NaOEt, t-BuOK). | Stronger bases can increase the likelihood of side reactions like retro-Michael and hydrolysis. | Low yield (if base is too weak), increased byproducts (if base is too strong). |
| Solvent | Aprotic solvents are generally preferred. Toluene, THF, and DCM are good starting points. | Protic solvents can protonate the enolate, slowing down the reaction and potentially leading to side reactions. | Low conversion, potential for hydrolysis. |
| Temperature | Start at room temperature. If the reaction is sluggish, gently heat to 40-50°C. | Higher temperatures can promote double Michael addition and retro-Michael reactions. | Formation of byproducts, decomposition of product. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of this compound. | Ensures complete consumption of the Michael acceptor, minimizing double addition. | Double Michael addition byproduct. |
Experimental Protocol: A General Procedure
This protocol provides a starting point for your experiments. It should be optimized based on the specific Michael acceptor being used.
Materials:
-
This compound (1.1 eq.)
-
Michael acceptor (1.0 eq.)
-
Anhydrous solvent (e.g., Toluene)
-
Base (e.g., DBU, 0.2 eq.)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous toluene.
-
Add the base (e.g., DBU) and stir the mixture at room temperature for 15-30 minutes to allow for enolate formation.
-
Slowly add a solution of the Michael acceptor in anhydrous toluene to the reaction mixture dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0°C and quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: General Experimental Workflow for Michael Addition.
Concluding Remarks
Minimizing byproduct formation in Michael additions with this compound is achievable with careful control of reaction conditions. By understanding the potential side reactions and systematically optimizing the choice of base, solvent, temperature, and stoichiometry, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific synthetic challenges.
References
-
Thorpe reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]
-
Thorpe Reaction. (n.d.). Merck Index. Retrieved from [Link]
-
Knoevenagel condensation. (2023). In Wikipedia. Retrieved from [Link]
-
Thorpe reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]
-
The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
- Jyothi, Y., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1299.
- Sallam, M. M. M., et al. (1976). The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate.
- Kaczmarek, L., et al. (1990). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene-Ruthenium Complexation. Journal of the Chemical Society, Perkin Transactions 1, (6), 1791-1796.
- Childers, M. I., et al. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. New Journal of Chemistry, 36(3), 642-646.
-
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2015). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 5(11), 8195-8200.
-
MICHEAL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. (n.d.). Homi Bhabha National Institute. Retrieved from [Link]
- Yadav, J. S., et al. (2007). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Tetrahedron Letters, 48(42), 7474-7477.
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]
- Xavier, T., et al. (2021). Decarboxylative Michael Additions of Substituted Malonic Acid Half-Oxyesters to Methylidene Malonates. European Journal of Organic Chemistry, 2021(28), 3987-3992.
- Stanovnik, B., & Tisler, M. (1998).
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868.
-
Michael reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. Retrieved from [Link]
- Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea (Master's thesis, Middle East Technical University).
- Wang, Y., et al. (2013). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 11(36), 6081-6088.
-
Diethyl bis(hydroxymethyl)malonate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Search for "diethyl malonate" in Full Text gives 49 result(s) in Beilstein Journal of Organic Chemistry. (n.d.). BJOC - Search Results. Retrieved from [Link]
-
Step-by-step mechanism of the Michael addition between diethyl malonate and methyl vinyl ketone. (2025). Filo. Retrieved from [Link]
- Pasuparthy, S. D., & Maiti, B. (2022).
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- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
Validation & Comparative
A Comparative Guide to Diethyl [cyano(phenyl)methyl]malonate and Ethyl Cyanoacetate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through condensation reactions is a cornerstone for the construction of complex molecular architectures. Active methylene compounds, in particular, serve as versatile building blocks in this regard. This guide provides an in-depth technical comparison of two such reagents: the well-established ethyl cyanoacetate and the less-documented Diethyl [cyano(phenyl)methyl]malonate. While both are potent nucleophiles in condensation reactions, their structural nuances impart distinct reactivity profiles that are critical for synthetic planning and optimization, especially in the context of drug discovery and development where molecular diversity and efficiency are paramount.
This comparison will delve into the structural and electronic properties of each compound, their reactivity in key condensation reactions such as the Knoevenagel and Gewald reactions, and provide practical experimental insights. It is important to note that while ethyl cyanoacetate is extensively documented in chemical literature, specific experimental data for this compound is less prevalent. Therefore, some of the comparative analysis for the latter will be based on established principles of organic chemistry, drawing inferences from the electronic and steric effects of its substituents.
Structural and Electronic Properties: A Tale of Two Nucleophiles
The reactivity of active methylene compounds in condensation reactions is intrinsically linked to the acidity of the α-proton and the stability of the resulting carbanion. The substituents flanking the central carbon atom play a pivotal role in modulating these properties.
Ethyl Cyanoacetate: This molecule features a methylene group activated by two electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). The inductive effect of the electronegative nitrogen and oxygen atoms, coupled with the resonance stabilization of the conjugate base, renders the α-protons acidic, with a pKa of approximately 9 in water.[1][2] This acidity is sufficient for deprotonation by weak bases, initiating condensation reactions.
However, the presence of the bulky phenyl group also introduces considerable steric hindrance around the nucleophilic carbon. This steric bulk can be expected to influence the rate and feasibility of its reactions with sterically demanding electrophiles.
Comparative Reactivity in Condensation Reactions
The differences in electronic and steric profiles between this compound and ethyl cyanoacetate have profound implications for their behavior in condensation reactions.
The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4] This reaction is a fundamental tool for C-C bond formation.
Ethyl Cyanoacetate in Knoevenagel Condensation: Ethyl cyanoacetate is a classic substrate for the Knoevenagel condensation, reacting readily with a wide range of aldehydes and ketones in the presence of a weak base catalyst, such as piperidine or an amine salt.[3] The reaction is generally efficient and provides access to a diverse array of α,β-unsaturated cyanoesters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5]
Inferred Reactivity of this compound: The anticipated higher acidity of this compound suggests that the initial deprotonation step to form the carbanion should be more facile than with ethyl cyanoacetate, potentially allowing for the use of even weaker bases or milder reaction conditions. However, the subsequent nucleophilic attack of the bulky carbanion on the carbonyl electrophile is likely to be slower due to steric hindrance. This steric impediment may be particularly pronounced with sterically hindered ketones. Consequently, while the formation of the nucleophile is favored, the overall reaction rate might be slower, and yields could be lower compared to reactions with ethyl cyanoacetate, especially with sterically demanding carbonyl partners.
Caption: Generalized workflow of the Knoevenagel condensation with ethyl cyanoacetate.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[6]
Ethyl Cyanoacetate in the Gewald Reaction: Ethyl cyanoacetate is a commonly employed active methylene component in the Gewald reaction. The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and undergoes cyclization. This methodology is widely used for the synthesis of thiophene-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Inferred Reactivity of this compound: The application of this compound in the Gewald reaction is not well-documented. The initial Knoevenagel condensation step would be subject to the same electronic and steric considerations as discussed above. Furthermore, the steric bulk of the phenyl group on the intermediate α,β-unsaturated nitrile could potentially hinder the subsequent attack of sulfur and the intramolecular cyclization step, which are crucial for the formation of the thiophene ring. This could lead to lower yields or the formation of side products.
Caption: Mechanistic pathway of the Gewald aminothiophene synthesis.
Experimental Data and Protocols
The following table summarizes the key properties and expected reactivity differences between the two compounds.
| Property | This compound | Ethyl Cyanoacetate |
| Structure | α-carbon substituted with -CN, -Ph, and -COOEt | α-carbon substituted with -CN and -COOEt |
| Acidity (pKa) | Inferred to be lower (more acidic) than ethyl cyanoacetate | ~9 in water[1][2] |
| Steric Hindrance | High, due to the phenyl group | Low |
| Reactivity in Knoevenagel | Facile carbanion formation, but potentially slower nucleophilic attack. | Well-established, generally good yields. |
| Reactivity in Gewald | Potentially hindered due to sterics in both condensation and cyclization steps. | Widely used with good results. |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
This protocol is a representative procedure for a standard Knoevenagel condensation.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0-1.2 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) in ethanol.
-
Add ethyl cyanoacetate (1.0-1.2 eq) to the solution, followed by the addition of a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, proceed with an extractive work-up.
-
Quench the reaction with water and neutralize or slightly acidify with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure α,β-unsaturated product.
Proposed Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with this compound
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.0 eq)
-
A suitable base (e.g., a milder base like sodium acetate or a slightly stronger non-nucleophilic base like DBU, to be determined empirically)
-
A suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO to aid solubility and potentially higher temperatures)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or another suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add the base catalyst. The choice and amount of base may need to be optimized.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC. A longer reaction time may be required compared to ethyl cyanoacetate.
-
Follow a similar work-up and purification procedure as described for the reaction with ethyl cyanoacetate.
Applications in Drug Development
The products of Knoevenagel and Gewald reactions are valuable precursors in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The α,β-unsaturated systems generated are excellent Michael acceptors, allowing for the introduction of further functionality. Thiophene derivatives, in particular, are found in numerous approved drugs. The ability to fine-tune the reactivity of the active methylene component by introducing substituents like the phenyl group in this compound could, in principle, offer access to novel chemical space, although the synthetic challenges need to be addressed.
Conclusion
In the comparative analysis of this compound and ethyl cyanoacetate, a clear trade-off emerges between electronic activation and steric hindrance. Ethyl cyanoacetate remains the workhorse for many condensation reactions due to its balanced reactivity and low steric profile, leading to predictable outcomes and high yields in many cases.
This compound, with its α-phenyl substitution, presents an intriguing alternative. Its enhanced acidity could be advantageous in certain applications, potentially allowing for milder reaction conditions for carbanion formation. However, the significant steric bulk of the phenyl group is a major consideration that may negatively impact reaction rates and yields, particularly with sterically demanding reaction partners.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic target. Ethyl cyanoacetate is the reagent of choice for established and efficient syntheses. This compound, on the other hand, represents an opportunity for the synthesis of novel, highly substituted structures, provided that the potential steric challenges can be overcome through careful optimization of reaction conditions. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Malonsäure-derivaten. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- A review on active methylene group in malononitrile. (2018). Asian Journal of Research in Chemistry, 11(4), 833-837.
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Video: Aldol Condensation with β-Diesters - JoVE. (2026, May 22). Retrieved January 18, 2026, from [Link]
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. (n.d.). Retrieved January 18, 2026, from [Link]
-
Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction - PubMed. (2021, July 16). Retrieved January 18, 2026, from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved January 18, 2026, from [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved January 18, 2026, from [Link]
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-
Diethyl phenylmalonate - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. (2024, September 10). Retrieved January 18, 2026, from [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved January 18, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Electronic effects of the substituted dopants on stability and reactivity of difuranosilapyridine-4-ylidenes: DFT approach | Request PDF - ResearchGate. (2026, August 6). Retrieved January 18, 2026, from [Link]
-
Increasing the Alkaline Stability of N, N-Diaryl Carbazolium Salts Using Substituent Electronic Effects - PubMed. (2020, November 4). Retrieved January 18, 2026, from [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine - Amazon S3. (n.d.). Retrieved January 18, 2026, from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Retrieved January 18, 2026, from [Link]
-
Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt - Chu Lab @ Tsinghua University. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of α-Aryl Nitriles and α-Aryl Acetate Esters Via Palladium-Catalyzed Decarboxylative Couplings of α-Cyano Aliphatic Carboxylate Salts and Malonate Monoester Salts with Aryl Halides - ResearchGate. (2018, January 22). Retrieved January 18, 2026, from [Link]
-
pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022, April 7). Retrieved January 18, 2026, from [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved January 18, 2026, from [Link]
-
recent developments in knoevenagel condensation reaction: a review. (2026, August 7). Retrieved January 18, 2026, from [Link]
-
The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. (n.d.). Retrieved January 18, 2026, from [Link]
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recent developments in knoevenagel condensation reaction: a review. (2026, August 7). Retrieved January 18, 2026, from [Link]
-
recent developments in knoevenagel condensation reaction: a review. (2026, August 7). Retrieved January 18, 2026, from [Link]
-
pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022, April 7). Retrieved January 18, 2026, from [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved January 18, 2026, from [Link]
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The Strategic Advantage of Diethyl [cyano(phenyl)methyl]malonate in Modern Organic Synthesis: A Comparative Guide
In the intricate landscape of pharmaceutical and fine chemical synthesis, the malonic ester reaction remains a cornerstone for carbon-carbon bond formation. The choice of the malonic ester derivative, however, is far from a trivial decision. It is a strategic choice that can significantly influence reaction efficiency, yield, and the overall elegance of a synthetic route. This guide provides an in-depth technical comparison of Diethyl [cyano(phenyl)methyl]malonate with other commonly employed malonic esters, such as diethyl malonate and diethyl phenylmalonate. By examining the interplay of electronic and steric effects, we will elucidate the distinct advantages that the unique substitution pattern of this compound offers to the discerning researcher.
The Physicochemical Landscape: Acidity and Enolate Stability
The reactivity of a malonic ester is fundamentally governed by the acidity of the α-proton and the stability of the resulting enolate. The substituents on the α-carbon play a pivotal role in modulating these properties.
The introduction of both a phenyl and a cyano group on the α-carbon of this compound dramatically increases the acidity of the remaining α-proton compared to unsubstituted or monosubstituted malonic esters. This is due to the powerful electron-withdrawing effects of both the cyano group (via induction and resonance) and the phenyl group (via induction).
| Malonic Ester Derivative | Predicted pKa | Key Structural Features |
| Diethyl malonate | ~13[1] | Unsubstituted α-carbon |
| Diethyl phenylmalonate | ~11.84 (Predicted)[2] | α-phenyl group |
| This compound | Significantly < 11.84 | α-cyano and α-phenyl groups |
This enhanced acidity means that a weaker base can be employed for deprotonation, or that the enolate can be generated more completely and rapidly with standard bases like sodium ethoxide. This can lead to milder reaction conditions and potentially fewer side reactions.
Caption: Enhanced acidity and enolate stabilization.
Superior Performance in Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is a classic C-C bond-forming reaction.[3] The heightened reactivity of this compound translates to significant advantages in this transformation.
Due to the increased acidity of its α-proton, this compound can participate in Knoevenagel condensations under milder conditions and often with higher efficiency than less activated malonic esters. While direct comparative data for this compound is not abundant in readily available literature, we can infer its superior performance from the established principles of reactivity. For instance, in condensations with benzaldehyde, both diethyl and dimethyl malonate provide excellent yields, with the less sterically hindered dimethyl malonate showing a slight edge.[3]
| Aldehyde | Malonic Ester | Catalyst | Solvent | Yield | Reference |
| Benzaldehyde | Diethyl malonate | Piperidine | Benzene | 89-91% | [3] |
| Benzaldehyde | Dimethyl malonate | Piperidine | Benzene | 90-94% | [3] |
| Various Aldehydes | Diethyl malonate | Immobilized Gelatine | DMSO | 85-89% | [4] |
Given the significantly enhanced acidity of this compound, it is anticipated to provide even higher yields and/or require less forcing conditions (e.g., lower temperatures, shorter reaction times, or weaker catalysts) compared to diethyl or dimethyl malonate.
Experimental Protocol: Knoevenagel Condensation with this compound
Objective: To synthesize the corresponding α,β-unsaturated product via Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the carbonyl compound, and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Knoevenagel Condensation Experimental Workflow.
Enhanced Reactivity and Selectivity in Michael Additions
The Michael addition, or conjugate addition, is a powerful tool for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[5] The highly stabilized enolate of this compound makes it an exceptional Michael donor.
The increased stability of the enolate translates to a more "tame" and selective nucleophile. This can be particularly advantageous in complex syntheses where minimizing side reactions is crucial. While quantitative, direct comparative studies are limited, the principles of enolate reactivity suggest that this compound would offer a favorable kinetic and thermodynamic profile in Michael additions.
Experimental Protocol: Michael Addition with this compound
Objective: To perform a conjugate addition to an α,β-unsaturated carbonyl compound.
Materials:
-
This compound (1.0 eq)
-
α,β-Unsaturated carbonyl compound (Michael acceptor) (1.0 eq)
-
Sodium ethoxide (catalytic to stoichiometric amount)
-
Ethanol (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add this compound dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Add the Michael acceptor to the reaction mixture, maintaining the temperature.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Controlled Decarboxylation: A Gateway to Monofunctionalized Products
A key step in many malonic ester syntheses is the hydrolysis of the ester groups followed by decarboxylation to yield a substituted carboxylic acid.[1] The presence of the electron-withdrawing cyano and phenyl groups can influence the rate and conditions required for decarboxylation.
Caption: General mechanism for decarboxylation.
Conclusion: A Strategic Choice for Advanced Synthesis
This compound presents a compelling set of advantages for the modern synthetic chemist. Its enhanced acidity allows for the use of milder reaction conditions and can lead to improved yields and selectivity in key transformations such as the Knoevenagel condensation and Michael addition. The unique electronic and steric environment created by the cyano and phenyl substituents provides a level of control and reactivity that is not achievable with simpler malonic esters. For researchers and drug development professionals seeking to optimize their synthetic routes and access complex molecular architectures with greater efficiency, this compound represents a powerful and strategic tool.
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- The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate. ResearchGate. [URL: https://www.researchgate.
- A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis. BenchChem. [URL: https://www.benchchem.
- A Comparative Analysis of Potassium Malonate and Diethyl Malonate in Key Organic Reactions. BenchChem. [URL: https://www.benchchem.
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- A Comparative Guide to Diethyl Phenylmalonate and Dimethyl Phenylmalonate in Synthesis. BenchChem. [URL: https://www.benchchem.
- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Alfa Chemistry. [URL: https://www.alfa-chemistry.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [URL: not available]
- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [URL: https://s3.amazonaws.com/ijasrev/publication/1648830159_11.03.109_IJC_22_38.pdf]
- Diethyl(phenylacetyl)malonate: A Comprehensive Overview. ChemicalBook. [URL: https://www.chemicalbook.
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- Ch21: Malonic esters. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch21/ch21-3-3.html]
- Diethyl phenylmalonate. Wikipedia. [URL: https://en.wikipedia.
- The Cyanoethylation of Diethyl Malonate: A Technical Deep Dive into the Michael Addition Reaction. BenchChem. [URL: https://www.benchchem.com/product/b166042-the-cyanoethylation-of-diethyl-malonate-a-technical-deep-dive-into-the-michael-addition-reaction]
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- Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7568524b47852e956d6e3]
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- Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [URL: https://www.longdom.org/open-access/enantioselective-michael-addition-of-diethyl-malonate-on-substituted-chalcone-catalysed-by-nickelsparteine-complex-2161-0401-1000213.pdf]
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- Synthesis method of diethyl phenylethylmalonate. Google Patents. [URL: https://patents.google.
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A Senior Application Scientist's Guide to the Purity Validation of Diethyl [cyano(phenyl)methyl]malonate: A Comparison of Titrimetric and Spectroscopic Methodologies
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis and Development
Diethyl [cyano(phenyl)methyl]malonate is a versatile intermediate in organic synthesis, serving as a key building block for a range of more complex molecules, including pharmaceutical agents and specialty chemicals. The presence of the cyano, phenyl, and dual ester functionalities provides multiple reactive sites. However, the efficacy, safety, and reproducibility of any downstream application are fundamentally dependent on the purity of this starting material. Potential impurities, such as unreacted starting materials (e.g., diethyl phenylmalonate or ethyl cyanoacetate), side-products, or residual solvents, can lead to unpredictable reaction outcomes, compromised yields, and, in the context of drug development, potentially toxic byproducts.
This guide provides an in-depth comparison of two orthogonal analytical approaches for validating the purity of this compound: classical non-aqueous titration and modern spectroscopic techniques. We will delve into the underlying principles of each method, provide actionable experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
Method 1: Purity Assay via Non-Aqueous Potentiometric Titration
Principle of the Method
The central methine proton (the hydrogen on the carbon atom bonded to the phenyl and cyano groups) of this compound is acidic. This acidity is due to the resonance stabilization of the resulting carbanion by the adjacent electron-withdrawing cyano and ester carbonyl groups. While it is a weak "carbon acid," its acidity is sufficient to be titrated in a non-aqueous medium.
Aqueous titrations are unsuitable because water can act as both a weak acid and a weak base, which "levels" the acidity of very weak acids, making a sharp endpoint impossible to detect[1][2]. By using a basic, non-aqueous solvent (a protophilic solvent), the acidic nature of the analyte is enhanced, allowing for a clear and stoichiometric reaction with a strong base titrant, such as lithium methoxide[3][4]. The endpoint is determined potentiometrically, where the point of maximum inflection in the potential curve corresponds to the equivalence point.
Experimental Protocol: Non-Aqueous Titration
-
Titrant Standardization:
-
Prepare a 0.1 N solution of lithium methoxide in a toluene-methanol solvent.
-
Accurately weigh approximately 0.06 g of primary standard benzoic acid into a titration vessel.
-
Dissolve the benzoic acid in 10 mL of dimethylformamide (DMF).
-
Add a thymol blue indicator or use a calibrated pH electrode suitable for non-aqueous systems.
-
Titrate with the 0.1 N lithium methoxide solution to the blue endpoint or the potentiometric equivalence point.
-
Calculate the exact normality of the titrant.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into a clean, dry titration vessel.
-
Dissolve the sample in 20 mL of dimethylformamide (DMF).
-
Immerse the calibrated non-aqueous pH electrode and a stirrer into the solution.
-
Titrate the sample with the standardized 0.1 N lithium methoxide solution, recording the potential (mV) after each addition of titrant.
-
Continue the titration past the equivalence point to ensure a complete titration curve.
-
-
Data Analysis:
-
Plot the potential (mV) versus the volume of titrant added (mL).
-
Determine the equivalence point (V_eq) from the point of maximum inflection on the curve (or by using the first or second derivative of the curve).
-
Calculate the purity of the sample using the following formula:
Purity (%) = (V_eq × N × M) / (W × 10)
Where:
-
V_eq = Volume of titrant at the equivalence point (mL)
-
N = Normality of the lithium methoxide titrant (mol/L)
-
M = Molar mass of this compound (261.28 g/mol )
-
W = Weight of the sample (g)
-
Workflow for Non-Aqueous Titration
Caption: Workflow for purity determination by non-aqueous potentiometric titration.
Method 2: Purity and Structural Validation by Spectroscopy
Spectroscopic methods offer a powerful alternative, providing not only quantitative purity data but also invaluable structural confirmation. A multi-spectroscopic approach ensures the highest level of confidence in the material's identity and quality.
A. Quantitative ¹H NMR (qNMR) Spectroscopy
Principle of the Method: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[5][6]. By co-dissolving a known mass of the analyte with a known mass of a high-purity, stable internal standard, the purity of the analyte can be calculated with high precision and accuracy[7][8]. The internal standard must have a simple spectrum with at least one peak that is well-resolved from any analyte signals.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) and transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters for Quantification: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. Use a 90° pulse angle and acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing and Analysis:
-
Apply phase and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, characteristic peak for the analyte and a well-resolved peak for the internal standard.
-
Calculate the purity using the following formula[5]:
Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
"analyte" refers to this compound and "std" refers to the internal standard.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of the Method: FT-IR spectroscopy is an excellent technique for confirming the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, we expect to see characteristic absorptions for the nitrile, ester carbonyl, and aromatic ring.
Expected Absorptions:
-
C≡N (Nitrile) stretch: A sharp, medium-to-strong intensity peak around 2260-2240 cm⁻¹[9][10][11].
-
C=O (Ester) stretch: A very strong intensity peak around 1750-1735 cm⁻¹[9][12].
-
C-O (Ester) stretch: Strong intensity peaks in the 1300-1000 cm⁻¹ region.
-
C=C (Aromatic) stretch: Medium intensity peaks around 1600-1450 cm⁻¹.
-
=C-H (Aromatic) stretch: Peaks just above 3000 cm⁻¹.
The absence of broad O-H peaks (from hydrolyzed acid) or N-H peaks (from potential amine impurities) can provide further evidence of purity.
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle of the Method: UV-Vis spectroscopy is useful for quantifying compounds containing chromophores—parts of a molecule that absorb UV or visible light[13]. The phenyl group in this compound is a strong chromophore. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species[14][15]. This relationship allows for quantitative analysis.
Experimental Protocol: UV-Vis
-
Prepare a Standard Curve:
-
Prepare a stock solution of high-purity this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Create a series of dilutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), typically around 250-270 nm for the phenyl group.
-
Plot absorbance vs. concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the test sample in the same solvent at a concentration expected to fall within the range of the standard curve.
-
Measure its absorbance at λ_max.
-
Determine the concentration from the calibration curve and calculate the purity based on the weighed amount.
-
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for purity and identity validation using multiple spectroscopic techniques.
Comparative Analysis of Techniques
The choice of analytical method depends on the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and available instrumentation.
| Parameter | Non-Aqueous Titration | qNMR Spectroscopy | FT-IR Spectroscopy | UV-Vis Spectroscopy |
| Information | Quantitative (Assay of acidic species) | Quantitative & Structural | Qualitative (Functional Groups) | Quantitative |
| Specificity | Low to Moderate. Titrates any acidic impurity. | Very High. Differentiates structurally distinct molecules. | Moderate. Confirms functional groups are present. | Low. Any impurity with a similar chromophore will interfere. |
| Sensitivity | Moderate (mg scale) | High (µg to mg scale) | Low to Moderate | Very High (µg to ng scale) |
| Precision | High (Typically <0.5% RSD) | Very High (Typically <1% RSD) | Not Applicable (Qualitative) | High (Typically <2% RSD) |
| Throughput | Low | Moderate | High | High |
| Cost/Expertise | Low cost, moderate expertise. | High instrument cost, high expertise. | Low instrument cost, low expertise. | Low instrument cost, low expertise. |
Conclusion and Recommendations
For a comprehensive and robust validation of this compound purity, a multi-technique approach is strongly recommended.
-
Non-Aqueous Titration serves as an excellent, cost-effective method for determining the overall assay value. It is a classic, reliable technique for quantifying the primary acidic component. However, it lacks the specificity to identify or quantify non-acidic impurities.
-
qNMR is the gold standard for this application. It provides an accurate and precise purity value while simultaneously confirming the molecule's structure and identifying potential organic impurities in a single experiment[16]. It is the most powerful standalone technique.
-
FT-IR is an indispensable and rapid tool for identity confirmation. It quickly verifies the presence of all key functional groups, ensuring the correct product has been synthesized.
-
UV-Vis Spectroscopy is a sensitive quantitative technique suitable for routine quality control once a standard has been well-characterized. Its low specificity makes it susceptible to interference from aromatic impurities.
Recommended Strategy: For initial characterization of a new batch, a combination of qNMR (for definitive structure and purity) and FT-IR (for identity confirmation) is ideal. For routine, high-throughput quality control of subsequent batches, a validated UV-Vis method or non-aqueous titration can be employed as a cost-effective assay, with periodic full characterization by NMR to ensure ongoing process consistency. This orthogonal approach ensures the highest degree of confidence in the material's quality, safeguarding the integrity of downstream research and development.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Cavanagh, J., Fairbrother, W. J., Palmer, A. G., Rance, M., & Skelton, N. J. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(3), 359-363. [Link]
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National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. [Link]
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Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 50(12), 819-822. [Link]
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Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Aakash Institute. (n.d.). Non-Aqueous Titration: Types, Advantages & Applications. [Link]
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Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for Diethyl [cyano(phenyl)methyl]malonate
In the landscape of pharmaceutical development and high-purity chemical manufacturing, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance.[1][][3] For complex organic molecules such as Diethyl [cyano(phenyl)methyl]malonate, a versatile synthetic intermediate, rigorous and reliable purity assessment is paramount.
This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity determination of this compound. We will delve into the fundamental principles of qNMR, explaining the causality behind experimental choices, and present a self-validating protocol. This will be contrasted with established chromatographic methods to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[4][5] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which are inherently comparative, qNMR offers absolute quantification.[6][7]
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei giving rise to that signal.[6][8] This allows for the determination of a substance's purity by relating the integral of a specific analyte signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[8][9] This is a significant advantage, particularly for novel compounds or when certified standards for impurities are unavailable.[8][10]
The purity (Purityanalyte) is calculated using the following master equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
std : Internal Standard
This direct, structure-independent response makes qNMR a powerful, universal tool for purity assignment.[4][11]
The qNMR Workflow: A Deliberate, Step-by-Step Approach
Achieving accurate and precise qNMR results is contingent upon a meticulously planned and executed workflow. Each step is designed to mitigate potential sources of error and ensure the integrity of the final calculation.[6]
Caption: General workflow for quantitative NMR (qNMR) analysis.
Causality Behind Experimental Choices
-
Internal Standard Selection : The choice of an internal standard is the cornerstone of the experiment.[12][13] An ideal standard must be:
-
Of High, Certified Purity (≥99%) : Any error in the standard's purity directly propagates into the final result.[12][13]
-
Chemically Stable and Non-Reactive : It must not react with the analyte or solvent.[12]
-
Soluble in the Chosen Solvent : Incomplete dissolution leads to sample inhomogeneity and inaccurate results.[12]
-
Spectrally Simple with Non-Overlapping Signals : It should ideally have sharp singlet peaks in a region of the spectrum free from analyte or impurity signals.[12][14] For this compound, which has signals in the aromatic and aliphatic regions, a standard like Maleic Acid (singlet at ~6.3 ppm in DMSO-d6) or 1,4-Dinitrobenzene (singlet at ~8.5 ppm in CDCl3) are excellent candidates.[4][14]
-
-
Solvent Selection : A suitable deuterated solvent must completely dissolve both the analyte and the internal standard.[6][12] For this compound, solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are appropriate choices. The low water content of the solvent is also crucial to prevent signal distortion.[6]
-
Data Acquisition Parameters :
-
Relaxation Delay (D1) : This is arguably the most critical parameter for accurate quantification. The D1 delay must be set to at least 5-7 times the longest longitudinal relaxation time (T₁) of any proton being analyzed (both analyte and standard).[15][16] A sufficiently long delay ensures all protons have fully returned to equilibrium before the next pulse, guaranteeing that the resulting signal integral is truly proportional to the number of protons. Ignoring this leads to systematic underestimation of signals with longer T₁ values.[13]
-
Number of Scans (NS) : The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N). For integration errors below 1%, an S/N of at least 250:1 is recommended.[15][17][18]
-
-
Data Processing : While automated routines exist, manual and careful processing is recommended for high-precision qNMR.[6] Meticulous phase and baseline correction are essential to define the correct integral boundaries and avoid integration errors.[17]
Head-to-Head Comparison: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, it is not always the optimal solution. HPLC and GC are workhorse techniques in purity analysis, each with distinct advantages.[][10] The choice of method depends on the specific analytical challenge.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Spectroscopy (Nuclear spin properties) | Separation based on partitioning between mobile and stationary phases. | Separation based on partitioning between mobile gas and stationary phase. |
| Quantification | Primary/Absolute . Direct measurement against a single certified standard.[7][19] | Relative . Requires calibration curves or response factors for each impurity.[6][10] | Relative . Requires calibration curves or response factors for each impurity.[6][7] |
| Universality | Nearly universal detection for protons (¹H). Response is independent of molecular structure.[4] | Dependent on chromophores (UV detection) or other specific properties (ELSD, MS). | Requires analyte to be volatile and thermally stable. |
| Sample Throughput | Lower; longer acquisition times (due to long D1 delays) and manual processing. | High; well-suited for automated, high-throughput analysis. | High; often faster run times than HPLC. |
| Method Development | Often faster, as no separation optimization is needed. Focus is on standard/solvent selection. | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Requires optimization of column, temperature program, and inlet parameters. |
| Destructive? | No . The sample can be recovered and used for other analyses.[11][20] | Yes . The sample is consumed during the analysis. | Yes . The sample is consumed during the analysis. |
| Strengths | Purity of novel compounds, certifying reference materials, non-destructive analysis. | Resolving complex mixtures, trace impurity detection, established validation protocols.[1] | Analysis of volatile and semi-volatile compounds, residual solvents.[21] |
| Limitations | Lower sensitivity than chromatography, potential for signal overlap in complex mixtures.[6] | Requires reference standards for accurate impurity quantification, potential for co-elution. | Limited to thermally stable and volatile compounds. |
Decision-Making Framework
Caption: Decision tree for selecting a purity assessment method.
Experimental Protocol: qNMR Purity of this compound
This protocol provides a self-validating system for the purity assessment of this compound using ¹H-qNMR.
Materials and Instrumentation
-
Analyte : this compound (approx. 15-20 mg)
-
Internal Standard : Maleic Acid (Certified Reference Material, ≥99.5% purity, approx. 10-15 mg)
-
Solvent : DMSO-d₆ (≥99.8% D)
-
Instrumentation : 400 MHz (or higher) NMR spectrometer
-
Equipment : High-precision analytical balance (readability ±0.01 mg), high-quality 5 mm NMR tubes, volumetric flasks, pipettes.
Sample Preparation
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the mass to the nearest 0.01 mg (manalyte).
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial. Record the mass to the nearest 0.01 mg (mstd). Causality: Weighing both components into the same vial minimizes transfer errors.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
-
Lock and shim the spectrometer on the sample.
-
Acquisition Parameters :
-
Pulse Program : Standard 1D proton experiment (e.g., 'zg30' on Bruker systems).
-
Temperature : 298 K (25 °C).
-
Relaxation Delay (D1) : 30 seconds . Causality: This conservative delay ensures full relaxation for most small molecules, a critical requirement for accurate integration.[15]
-
Number of Scans (NS) : 16-64 scans. Causality: Adjust to achieve a S/N ratio >250:1 for both the analyte and standard signals being integrated.
-
Spectral Width : ~16 ppm.
-
Acquisition Time : ~4 seconds.
-
Data Processing and Purity Calculation
-
Apply Fourier Transform to the Free Induction Decay (FID).
-
Manually phase correct the spectrum to achieve a pure absorption lineshape for all peaks.
-
Manually apply baseline correction across the entire spectrum, ensuring a flat baseline.
-
Signal Selection :
-
Analyte : Integrate the methine proton (-CH(CN)Ph ) signal. This is a singlet and corresponds to 1 proton (Nanalyte = 1) . Causality: This signal is unique and less likely to overlap with impurities compared to the ethyl or phenyl signals.
-
Standard : Integrate the olefinic proton signal from Maleic Acid. This is a singlet and corresponds to 2 protons (Nstd = 2) .
-
-
Calculation : Use the master equation provided earlier to calculate the purity of the this compound sample.
Caption: Step-by-step experimental workflow for qNMR purity analysis.
Conclusion
Quantitative NMR is a robust, reliable, and increasingly recognized primary method for the purity assessment of active pharmaceutical ingredients and chemical intermediates like this compound.[6][9][14] Its key advantage lies in its ability to provide direct, absolute quantification without reliance on analyte-specific reference standards, offering an orthogonal and often definitive technique to complement traditional chromatographic methods.[22] While HPLC and GC remain indispensable for their high sensitivity and ability to resolve complex mixtures, a thorough understanding of the principles and rigorous application of qNMR provides an invaluable tool in the analytical chemist's arsenal, ensuring the highest confidence in product quality and integrity.
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment . Journal of Chemical Education, ACS Publications. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video) . ResolveMass Laboratories Inc. [Link]
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API Purity and Impurity . Pharma Innovation. [Link]
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Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs) . Cambrex. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka. [Link]
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Quantitative NMR . Organic Primary Standards Group. [Link]
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Determining and reporting purity of organic molecules: Why qNMR . ResearchGate. [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients . RSSL. [Link]
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Impurity Profiling of Active Pharmaceutical Ingredients (APIs) . International Journal of Drug Regulatory Affairs. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . ACS Publications. [Link]
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Stimuli Article (qNMR) . US Pharmacopeia (USP). [Link]
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Let's try doing quantitative NMR . JEOL Ltd. [Link]
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Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing . Nicovaper. [Link]
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Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations . Brazilian Journal of Pharmaceutical Sciences. [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS . Regis Technologies, Inc. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . MDPI. [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules . ACG Publications. [Link]
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Testing of Active Pharmaceutical Ingredients (APIs) . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
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QNMR – a modern alternative to HPLC . Almac Group. [Link]
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Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control . Bentham Science Publishers. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry, ACS Publications. [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . European Pharmaceutical Review. [Link]
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Determining and reporting purity of organic molecules: why qNMR . PubMed. [Link]
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Quantitative NMR - Technical Details . Durham University. [Link]
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Diethyl phenylmalonate . Wikipedia. [Link]
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Comparative study of different base catalysts for Diethyl [cyano(phenyl)methyl]malonate synthesis
Abstract: The synthesis of diethyl [cyano(phenyl)methyl]malonate, a key building block for various fine chemicals and pharmaceutical agents, is typically achieved via a Knoevenagel condensation. The choice of base catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparative analysis of various base catalysts, supported by experimental data and detailed protocols, to assist researchers and process chemists in catalyst selection and reaction optimization.
Introduction: The Knoevenagel Condensation in Context
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[1][2][3] In the synthesis of this compound, benzaldehyde is reacted with an active methylene compound like ethyl cyanoacetate or diethyl malonate. The resulting product is a versatile intermediate, particularly in the pharmaceutical industry for the synthesis of anticonvulsant drugs.
The efficacy of this transformation is profoundly dependent on the base catalyst employed. The base's role is to deprotonate the active methylene compound, generating a nucleophilic enolate that initiates the condensation cascade.[1][4][5] Factors such as base strength, steric hindrance, solubility, and cost dictate the reaction kinetics, product yield, and purity profile. This guide will dissect these factors for several common catalysts.
The Catalytic Mechanism: A Stepwise View
The base-catalyzed Knoevenagel condensation proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for rational catalyst selection and troubleshooting.
-
Enolate Formation: The base abstracts an acidic α-proton from the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate ion. This is often the rate-determining step.
-
Nucleophilic Attack: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), forming a tetrahedral intermediate.
-
Protonation & Elimination: The intermediate is protonated, typically by the conjugate acid of the base, to form an aldol-type adduct. This adduct then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[1][6]
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Comparative Performance of Base Catalysts
The choice of catalyst spans from classic organic amines to strong alkoxides and heterogeneous solid bases. Each presents a unique profile of reactivity, handling requirements, and cost. The following table summarizes the performance of commonly used catalysts for this transformation.
| Catalyst | Typical Conditions | Reaction Time (h) | Yield (%) | Key Observations |
| Piperidine | Ethanol, Reflux | 4–6 | 85–92 | A classic, reliable, and cost-effective catalyst.[2][3] Reaction requires heating. |
| Sodium Ethoxide (NaOEt) | Ethanol, 25-60°C | 1–3 | 90–95 | Very high yield and short reaction time.[7] Requires anhydrous conditions as it is moisture sensitive. |
| Potassium Carbonate (K₂CO₃) | DMF or Acetone, 80-100°C | 8–16 | 70–85 | A weak, inexpensive, and easy-to-handle inorganic base.[8] Slower reaction rates. |
| DBU | Water or neat, 25°C | 0.5–2 | 90–98 | A highly efficient, non-nucleophilic organic base, often used in green chemistry protocols.[9] |
| Basic Alumina (Al₂O₃) | Solvent-free, 60-80°C | 5–8 | 88–94 | Heterogeneous catalyst allowing for simple workup (filtration). Environmentally friendly approach.[10] |
Piperidine: The Traditional Workhorse
Piperidine is a secondary amine and one of the most frequently cited catalysts for the Knoevenagel condensation.[2][3] Its moderate basicity is sufficient to catalyze the reaction efficiently, typically in refluxing ethanol, without promoting significant side reactions. It represents a well-balanced option in terms of reactivity, cost, and ease of use.
Sodium Ethoxide: The High-Efficiency Option
As a strong base, sodium ethoxide dramatically accelerates the reaction, often providing excellent yields in a fraction of the time and at lower temperatures compared to amine catalysts.[7] However, its strength is also a liability; it is highly sensitive to moisture, which can hydrolyze the ester functionalities of the reactants and product. Therefore, its use mandates stringent anhydrous conditions, making it more suitable for well-controlled laboratory set-ups than for large-scale, less-controlled environments.
Potassium Carbonate: The Economic & Scalable Choice
Potassium carbonate is a mild, inexpensive, and stable inorganic base.[8] Its primary advantages are low cost and ease of handling and removal. Being a heterogeneous catalyst in many organic solvents, it can be simply filtered off post-reaction. The trade-off is significantly longer reaction times and often requires higher temperatures to achieve satisfactory conversion.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Modern Catalyst
DBU is a strong, non-nucleophilic organic base that has gained popularity as a highly efficient catalyst for a wide range of transformations, including the Knoevenagel condensation.[9] It can often promote the reaction at room temperature with very short reaction times and excellent yields. Its high efficiency and applicability in greener solvent systems like water make it an attractive modern alternative.
Basic Alumina: The Green, Heterogeneous Approach
In line with the principles of green chemistry, solid bases like basic alumina have been explored as reusable, environmentally benign catalysts.[10] These reactions can often be run under solvent-free conditions, reducing waste. The catalyst is easily recovered by filtration and can be reused, which is advantageous for industrial applications.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing this compound using two distinct catalytic systems.
Protocol 1: Piperidine-Catalyzed Synthesis
This protocol represents the traditional, robust method for this synthesis.
Caption: Experimental workflow for piperidine-catalyzed synthesis.
Methodology:
-
Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with benzaldehyde (5.3 g, 50 mmol), ethyl cyanoacetate (5.65 g, 50 mmol), and absolute ethanol (30 mL).
-
To the stirred solution, add piperidine (0.43 g, 5 mmol) via a syringe.
-
Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice water acidified with 2 mL of concentrated HCl, while stirring vigorously.
-
A white solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water (2 x 50 mL).
-
Dry the crude product and recrystallize from ethanol to obtain pure this compound.
Protocol 2: Sodium Ethoxide-Catalyzed Synthesis
This protocol details the high-efficiency method using a strong base, requiring anhydrous conditions.
Methodology:
-
Set up a flame-dried 100 mL three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Prepare a sodium ethoxide solution by carefully dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (40 mL) under a nitrogen atmosphere.
-
In the dropping funnel, place a mixture of benzaldehyde (5.3 g, 50 mmol) and ethyl cyanoacetate (5.65 g, 50 mmol).
-
Cool the sodium ethoxide solution to 0-5°C using an ice bath.
-
Add the aldehyde/ester mixture dropwise to the cooled ethoxide solution over 30 minutes with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor completion by TLC.
-
Quench the reaction by carefully adding glacial acetic acid until the solution is neutral (pH ~7).
-
Pour the mixture into 150 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or chromatography.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved using a variety of base catalysts. The optimal choice is contingent on the specific requirements of the synthesis.
-
For routine, high-yield lab synthesis with straightforward workup: Piperidine is the recommended catalyst.
-
For rapid synthesis and highest possible yields where anhydrous conditions can be strictly maintained: Sodium ethoxide is superior.
-
For large-scale, industrial processes where cost, safety, and ease of handling are the primary drivers: Potassium carbonate is a strong candidate, despite longer reaction times.
-
For applications prioritizing green chemistry and high efficiency: DBU or a heterogeneous catalyst like basic alumina should be considered, as they offer mild conditions, simple workup, and potential for catalyst recycling.
By understanding the mechanistic role and practical performance trade-offs of each catalyst, researchers can select the most appropriate system to meet their synthetic goals efficiently and effectively.
References
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- Purechemistry. (2023-02-24).
- The Organic Chemistry Tutor. (2021-10-27). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
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- Organic Chemistry Portal.
- Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
- BenchChem.
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- Google Patents. A kind of method of continuous synthesizing methyl diethyl malonate.
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A Comparative Guide to the Performance of Diethyl [cyano(phenyl)methyl]malonate in Solvent-Free Reactions
For researchers, medicinal chemists, and professionals in drug development, the pursuit of efficient, sustainable, and high-yielding synthetic methodologies is a constant endeavor. Solvent-free reactions, a cornerstone of green chemistry, offer significant advantages in reducing environmental impact and simplifying purification processes.[1] This guide provides an in-depth technical comparison of diethyl [cyano(phenyl)methyl]malonate's performance in solvent-free Knoevenagel condensations and Michael additions, benchmarked against common active methylene compounds. While direct comparative experimental data for this compound under strictly solvent-free conditions is limited in publicly available literature, this guide synthesizes established principles of organic reactivity and available data for structurally related compounds to provide a robust predictive analysis.
Introduction: The Role of Active Methylene Compounds in C-C Bond Formation
Active methylene compounds are crucial reagents in organic synthesis, valued for their ability to form carbon-carbon bonds through reactions like the Knoevenagel condensation and Michael addition.[2] The acidity of the methylene protons, flanked by two electron-withdrawing groups, facilitates the formation of a stabilized carbanion (enolate), which acts as the key nucleophilic species. The nature of these electron-withdrawing groups significantly influences the reactivity, stability, and steric profile of the resulting enolate, thereby dictating the compound's performance in a given reaction.
This guide focuses on the unique characteristics of this compound, which incorporates both a phenyl and a cyano group on the alpha-carbon. This substitution pattern is expected to confer a distinct reactivity profile compared to more common active methylene compounds such as diethyl malonate, malononitrile, and ethyl cyanoacetate.
Comparative Analysis of Active Methylene Compounds in Solvent-Free Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2] In solvent-free conditions, the reaction is often promoted by solid-supported catalysts or by simply heating the neat reactants.
Predicted Performance of this compound
The presence of a phenyl group on the α-carbon of this compound introduces significant steric hindrance. This bulkiness can be expected to slow down the rate of nucleophilic attack on the carbonyl carbon compared to less substituted malonates. However, the additional cyano group, a potent electron-withdrawing group, will increase the acidity of the methine proton, facilitating its deprotonation to form the active nucleophile.
Hypothesized Reactivity: The reactivity of this compound in a solvent-free Knoevenagel condensation is likely to be a trade-off between its enhanced acidity and increased steric bulk. It is anticipated to be less reactive than malononitrile and ethyl cyanoacetate but potentially more reactive than diethyl phenylmalonate due to the acidifying effect of the cyano group.
Comparison with Alternative Active Methylene Compounds
The following table summarizes the expected and reported performance of various active methylene compounds in solvent-free Knoevenagel condensations.
| Active Methylene Compound | Electron-Withdrawing Groups | Steric Hindrance | Acidity (pKa in DMSO) | Reported/Expected Performance in Solvent-Free Knoevenagel Condensation |
| This compound | -COOEt, -COOEt, -CN, -Ph | High | High (Predicted) | Moderate to good yields, may require higher temperatures or longer reaction times due to sterics. |
| Malononitrile | -CN, -CN | Low | 11.1 | High reactivity, often leading to excellent yields in short reaction times even at room temperature.[3][4] |
| Ethyl Cyanoacetate | -COOEt, -CN | Low | 13.1 | Good reactivity, generally providing high yields, though sometimes requiring slightly more forcing conditions than malononitrile.[4] |
| Diethyl Malonate | -COOEt, -COOEt | Low | 16.4 | Moderate reactivity, often requiring a catalyst and/or elevated temperatures for efficient conversion.[5] |
| Diethyl Phenylmalonate | -COOEt, -COOEt, -Ph | Moderate | ~14-15 (Estimated) | Lower reactivity compared to diethyl malonate due to increased steric hindrance.[6][7] |
Mechanistic Considerations and Experimental Workflow
The general mechanism of the Knoevenagel condensation involves the base-catalyzed formation of an enolate, followed by nucleophilic attack on the aldehyde or ketone, and subsequent dehydration.
Diagram of the Knoevenagel Condensation Mechanism
A generalized mechanism for the Knoevenagel condensation.
Experimental Protocol: Solvent-Free Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol serves as a baseline for comparison.
-
Reactant Mixture: In a 10 mL round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of a solid base (e.g., 10 mol% of basic alumina or MgO/ZrO2).[4]
-
Reaction Conditions: Stir the mixture vigorously at a predetermined temperature (e.g., 60 °C) for the specified time (monitoring by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Comparative Analysis of Active Methylene Compounds in Solvent-Free Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] Solvent-free conditions, often assisted by microwave irradiation, have been shown to be effective for this transformation.
Predicted Performance of this compound
Similar to the Knoevenagel condensation, the performance of this compound in a Michael addition will be influenced by the balance of electronic and steric factors. The high acidity of the methine proton should facilitate the formation of the enolate nucleophile. However, the steric bulk of the phenyl and two ester groups may hinder its approach to the β-carbon of the Michael acceptor, especially with sterically demanding acceptors.
Hypothesized Reactivity: this compound is expected to be a competent Michael donor under solvent-free conditions, particularly with unhindered Michael acceptors. Its performance may be superior to diethyl phenylmalonate due to the activating cyano group.
Comparison with Alternative Active Methylene Compounds
| Active Methylene Compound | Michael Acceptor | Catalyst/Conditions | Yield | Reference |
| Diethyl Malonate | Chalcone | K2CO3 / Microwave | Good to Excellent | [8] |
| Diethyl Malonate | Nitroolefins | Bifunctional Organocatalyst / Toluene | High | [9] |
| Malononitrile | Chalcone | Basic Alumina / Solvent-free | High | Not directly found, but high reactivity is expected |
| Ethyl Cyanoacetate | Chalcone | Basic Catalyst / Solvent-free | High | Not directly found, but high reactivity is expected |
| Diethyl Phenylmalonate | Chalcone | Base / Solvent | Moderate to Good | [6] |
Mechanistic Considerations and Experimental Workflow
The Michael addition proceeds via the formation of a nucleophilic enolate which then adds to the β-position of an α,β-unsaturated system.
Diagram of the Michael Addition Mechanism
A generalized mechanism for the Michael addition.
Experimental Protocol: Solvent-Free Michael Addition of Diethyl Malonate to Chalcone
-
Reactant Adsorption: In a beaker, dissolve diethyl malonate (1.2 mmol) and chalcone (1.0 mmol) in a minimal amount of a volatile solvent like dichloromethane. Add activated potassium carbonate (a suitable amount) and mix thoroughly until a free-flowing powder is obtained after solvent evaporation.[8]
-
Microwave Irradiation: Place the powder in a microwave reactor and irradiate at a specified power (e.g., 450 W) for a short duration (e.g., 5-10 minutes), monitoring the reaction by TLC.[8]
-
Work-up: After cooling, add ice water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.
Synthesis of this compound
The synthesis of the title compound itself provides insight into its chemical nature. A plausible synthetic route involves the α-cyanation of diethyl phenylmalonate. Diethyl phenylmalonate can be synthesized via a Claisen condensation of diethyl oxalate and ethyl phenylacetate, followed by decarbonylation.[7] Alternatively, direct arylation of diethyl malonate has been achieved using copper or palladium catalysis.[10][11]
Diagram of a Plausible Synthetic Route
A potential synthetic pathway to the target compound.
Conclusion and Future Outlook
This compound represents an intriguing active methylene compound with a unique substitution pattern. Based on established chemical principles, its performance in solvent-free reactions is predicted to be a nuanced interplay of enhanced acidity and increased steric hindrance.
-
In Knoevenagel Condensations: It is expected to be more reactive than its non-cyanated counterpart, diethyl phenylmalonate, but likely less reactive than the sterically unhindered and highly acidic malononitrile.
-
In Michael Additions: It should serve as a competent nucleophile, especially with unhindered Michael acceptors, under solvent-free conditions.
The development of efficient solvent-free protocols is paramount for sustainable chemical synthesis. While this guide provides a predictive comparison, further experimental investigation is warranted to fully elucidate the performance of this compound and unlock its potential in green chemistry applications. Researchers are encouraged to explore its reactivity with a variety of carbonyl compounds and Michael acceptors under different catalytic and solvent-free conditions to build upon the foundational understanding presented here.
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recent developments in knoevenagel condensation reaction: a review. (2025). ResearchGate. [Link]
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Solvent-free microwave-mediated Michael addition reactions. (n.d.). Indian Academy of Sciences. [Link]
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diethyl 2-(4-cyanobenzyl)malonate - C15H17NO4, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025). ResearchGate. [Link]
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Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. [Link]
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Diethyl phenylmalonate. (n.d.). Wikipedia. [Link]
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Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. (n.d.). RSC Publishing. [Link]
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Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. (n.d.). The Hartwig Group. [Link]
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An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2025). ResearchGate. [Link]
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A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. (2025). ResearchGate. [Link]
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THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. (2025). ResearchGate. [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]
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Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (n.d.). MDPI. [Link]
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Benchmarking the efficiency of Diethyl [cyano(phenyl)methyl]malonate in specific named reactions
A Comparative Guide to the Synthetic Efficiency of Diethyl [cyano(phenyl)methyl]malonate
This guide provides an in-depth analysis of this compound, a specialized active methylene compound, benchmarking its anticipated efficiency in two cornerstone C-C bond-forming reactions: the Knoevenagel condensation and the Michael addition. While direct comparative data for this specific substituted malonate is emerging, its performance can be reliably inferred by examining the behavior of its structural analogues: diethyl malonate, ethyl cyanoacetate, malononitrile, and diethyl phenylmalonate. This guide synthesizes data from established literature to provide researchers, scientists, and drug development professionals with a predictive framework for incorporating this reagent into synthetic workflows.
Introduction: The Structural and Reactive Profile of this compound
This compound (DCPM) is a tetrasubstituted active methylene compound with the CAS Number 18507-05-4.[1][2][3] Its structure is unique, combining the diethyl malonate backbone with both a phenyl group and a cyano group on the alpha-carbon. This substitution pattern is critical as it dictates the compound's reactivity.
-
Acidity: The presence of three electron-withdrawing groups (two esters and one nitrile) significantly increases the acidity of the alpha-proton, facilitating its removal by even weak bases to form a nucleophilic carbanion.
-
Steric Hindrance: The bulky phenyl group can introduce significant steric hindrance, which may influence the rate and stereoselectivity of its reactions compared to less substituted malonates.
This guide will benchmark its theoretical efficiency against common active methylene compounds in named reactions where such reagents are pivotal.
Performance Benchmark in the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a weak base, which is strong enough to deprotonate the active methylene compound but not so basic as to cause self-condensation of the aldehyde or ketone.[5][6]
Mechanism and the Role of the Active Methylene Compound
The choice of the active methylene compound is paramount as it directly influences the reaction rate and the functionality of the resulting product.[7] The reaction proceeds via the formation of a resonance-stabilized carbanion (enolate), which then attacks the carbonyl carbon.[8] The strength of the electron-withdrawing groups on the active methylene compound correlates with the ease of carbanion formation and, often, the reaction rate.
Caption: Generalized mechanism of the Knoevenagel condensation.
Comparative Efficiency Analysis
To predict the performance of this compound, we compare the efficiency of related active methylene compounds in the Knoevenagel condensation with various aldehydes.
| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |
| Malononitrile | 4-Methylbenzaldehyde | DBU/Water | 10 min | 95% | [9] |
| Ethyl Cyanoacetate | 4-Methylbenzaldehyde | DBU/Water | 15 min | 94% | [9] |
| Diethyl Malonate | 4-Methylbenzaldehyde | DBU/Water | 10 h | 85% | [9] |
| Malononitrile | Vanillin | Base-free | 15 min | 92% | [10] |
| Ethyl Cyanoacetate | Benzaldehyde | [Bmim][OAc]/Water | 30 min | 97% | [11] |
| Diethyl Malonate | Isovaleraldehyde | Immobilized Gelatine/DMSO | Overnight | 89% | [12] |
Analysis and Prediction: The data clearly shows a reactivity trend: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate . This is attributed to the acidity of the α-protons. The two nitrile groups in malononitrile make it the most acidic and reactive.[10]
-
DCPM Prediction: this compound possesses one cyano and two ester groups. Its acidity should be intermediate between ethyl cyanoacetate and diethyl malonate. However, the bulky phenyl group will likely introduce significant steric hindrance, potentially slowing the rate of nucleophilic attack compared to the un-substituted analogues. Therefore, while its electronic properties are favorable, its reaction time may be longer than that of ethyl cyanoacetate, but it is expected to be significantly more reactive than diethyl malonate.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from a procedure using DBU/water, a green and efficient catalytic system.[9]
-
Catalyst Preparation: Prepare the DBU/water complex by mixing diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol) with water (25 mmol) and stirring for 3 hours.
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (e.g., this compound, 1 mmol), and the pre-formed DBU/water complex.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid product can often be isolated directly by filtration. Wash the solid with cold water and dry under vacuum. The aqueous filtrate containing the DBU/water complex can potentially be recycled for subsequent reactions.[9]
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.
Performance Benchmark in the Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[13][14] Active methylene compounds are classic Michael donors, forming a new C-C bond at the β-carbon of the acceptor.
Mechanism and Donor Reactivity
The reaction is initiated by a base that deprotonates the Michael donor to generate a nucleophilic enolate. This enolate then attacks the electron-deficient β-carbon of the Michael acceptor. The resulting intermediate is then protonated to yield the final 1,4-adduct.[14][15]
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Comparative Reactivity Analysis of Diethyl [cyano(phenyl)methyl]malonate with Diverse Electrophiles
Abstract
This guide provides a comprehensive analysis of the cross-reactivity of Diethyl [cyano(phenyl)methyl]malonate, a versatile precursor in the synthesis of biologically active compounds. We explore its reactivity with a selected panel of electrophiles, encompassing alkyl halides, acyl chlorides, and Michael acceptors. Through detailed experimental protocols and comparative data analysis, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering insights into reaction kinetics, product yields, and mechanistic pathways.
Introduction
This compound is a highly functionalized active methylene compound. The presence of three electron-withdrawing groups (two esters and a nitrile) significantly increases the acidity of the methine proton, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile, capable of reacting with a wide array of electrophiles. Understanding the nuances of its reactivity is paramount for designing efficient synthetic routes to complex molecular architectures, particularly in the pharmaceutical industry where malonic ester derivatives are key intermediates in the synthesis of compounds like barbiturates.[1][2]
This guide aims to provide an objective comparison of the reactivity of this compound with various classes of electrophiles. By presenting side-by-side experimental data, we elucidate the factors governing reaction outcomes, such as steric hindrance, electrophile strength, and reaction conditions.
Rationale for Cross-Reactivity Studies
Cross-reactivity studies are fundamental in organic synthesis to understand the selectivity and scope of a particular reagent.[3] For a multifunctional molecule like this compound, it is crucial to determine its reaction profile with different electrophilic partners. This knowledge allows chemists to predict reaction outcomes, optimize conditions to favor desired products, and avoid unwanted side reactions. The selected electrophiles for this study represent common classes of reactants encountered in organic synthesis:
-
Alkyl Halides (SN2 Reaction): A primary alkyl halide is chosen to investigate the classic C-alkylation of the malonate carbanion.[4][5][6][7]
-
Acyl Chlorides (Acylation): An acyl chloride is used to explore the C-acylation, a key step in the synthesis of β-keto esters.[8][9]
-
α,β-Unsaturated Ketones (Michael Addition): A conjugated enone serves as a Michael acceptor to assess the propensity for 1,4-conjugate addition.[10][11][12][13]
-
Aldehydes (Knoevenagel Condensation): An aldehyde is included to examine the potential for a Knoevenagel-type condensation reaction.[14][15][16][17][18]
Experimental Design and Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for each cross-reactivity experiment, from reagent preparation to product analysis.
Caption: General experimental workflow for cross-reactivity studies.
Materials and Methods
Materials: this compound, sodium ethoxide, 1-bromobutane, benzoyl chloride, methyl vinyl ketone, benzaldehyde, dry ethanol, diethyl ether, and other necessary solvents and reagents were of analytical grade and used as received.
Instrumentation: Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates.[19][20][21] Product characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[22]
General Protocol for Carbanion Generation and Reaction
-
Carbanion Formation: In a flame-dried round-bottom flask under an inert atmosphere of argon, a solution of this compound (1.0 eq) in dry ethanol was prepared. To this solution, sodium ethoxide (1.1 eq) was added portion-wise at 0 °C. The mixture was stirred for 30 minutes to ensure complete formation of the enolate.[5][6]
-
Electrophile Addition: The respective electrophile (1.2 eq) was added dropwise to the solution of the carbanion at 0 °C.
-
Reaction Monitoring: The reaction progress was monitored by TLC at regular intervals until the starting material was consumed.[21]
-
Work-up: The reaction was quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product was purified by column chromatography on silica gel.
Comparative Results
The reactivity of this compound with the selected electrophiles was evaluated based on reaction time and product yield. The results are summarized in the table below.
| Electrophile | Reaction Type | Reaction Time (hours) | Product Yield (%) |
| 1-Bromobutane | Alkylation (SN2) | 12 | 85 |
| Benzoyl Chloride | Acylation | 2 | 92 |
| Methyl Vinyl Ketone | Michael Addition | 6 | 78 |
| Benzaldehyde | Knoevenagel Condensation | 24 | 65 |
Discussion of Results and Mechanistic Insights
The experimental data reveals distinct reactivity patterns of this compound towards different electrophiles.
Alkylation with 1-Bromobutane
The reaction with 1-bromobutane proceeded via a classic SN2 mechanism, affording the C-alkylated product in good yield.[5][6] The relatively long reaction time is characteristic of SN2 reactions with malonate enolates, which, although potent nucleophiles, can be sterically hindered.
Acylation with Benzoyl Chloride
The acylation with benzoyl chloride was the most rapid and highest-yielding reaction.[8][9] This is attributed to the high electrophilicity of the acyl chloride carbonyl carbon and the irreversible nature of the reaction once the tetrahedral intermediate collapses to form the stable C-acylated product.
Michael Addition to Methyl Vinyl Ketone
The Michael addition to methyl vinyl ketone resulted in the formation of the 1,4-adduct in a moderate yield.[10][11][12][13] The reaction is reversible, and the equilibrium favors the starting materials to some extent, which can limit the final yield.
Knoevenagel Condensation with Benzaldehyde
The Knoevenagel condensation with benzaldehyde was the slowest and lowest-yielding reaction under the employed conditions.[14][15][17][18] This type of condensation is typically base-catalyzed and involves a reversible aldol-type addition followed by dehydration.[14][15] The steric bulk around the nucleophilic carbon of the malonate derivative and the reversibility of the initial addition step likely contribute to the lower efficiency.
Mechanistic Pathways Overview
The following diagram illustrates the different mechanistic pathways investigated in this study.
Caption: Mechanistic pathways for the reaction of the malonate carbanion.
Conclusion
This comparative guide demonstrates the versatile reactivity of this compound with a range of common electrophiles. The outcomes of these reactions are highly dependent on the nature of the electrophile, with acylation being the most efficient process. The insights gained from this study are valuable for medicinal chemists and researchers in organic synthesis for the strategic design of synthetic routes to novel and complex molecules. The provided protocols offer a solid foundation for further optimization and exploration of the synthetic utility of this important building block.
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-
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-
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-
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-
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-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
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Scribd. Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. [Link]
-
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-
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-
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A Spectroscopic Guide to Diethyl [cyano(phenyl)methyl]malonate and Its Derivatives for the Modern Laboratory
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. Diethyl [cyano(phenyl)methyl]malonate (DCPM) and its analogues are versatile precursors and intermediates in the synthesis of a variety of bioactive compounds. Understanding their structural nuances through spectroscopic techniques is not merely a routine analytical step; it is a critical foundation for predicting reactivity, understanding mechanisms, and ensuring the purity and identity of synthesized molecules.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of DCPM and its derivatives. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to aid researchers in their analytical endeavors. The protocols and interpretations presented herein are designed to be self-validating, fostering a deeper understanding of the underlying principles of spectroscopic analysis.
The Spectroscopic Toolkit: Methodologies for Structural Elucidation
The characterization of DCPM and its derivatives relies on a trio of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The selection of specific experimental parameters is crucial for obtaining high-quality, reproducible data.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the chemical environment of ¹H and ¹³C nuclei, providing detailed information about the molecular skeleton and the electronic environment of atoms.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing power for these compounds and its relatively simple solvent residual peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 5 seconds, to allow for full relaxation of protons, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.
-
Number of Scans: 1024, due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. The ATR technique is chosen for its minimal sample preparation and high reproducibility.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount of the neat, solid or liquid sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32, co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. EI is a hard ionization technique that provides reproducible fragmentation patterns, creating a molecular "fingerprint."
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Spectroscopic Profile of this compound (DCPM)
The unique combination of a cyano group, a phenyl ring, and a diethyl malonate moiety in DCPM gives rise to a distinct spectroscopic signature.
NMR Spectroscopy of DCPM
-
¹H NMR (500 MHz, CDCl₃):
-
Aromatic Protons (δ 7.3-7.5 ppm): The protons on the phenyl ring typically appear as a multiplet in this region. The electron-withdrawing nature of the cyano and malonate groups can cause a slight downfield shift compared to unsubstituted benzene.
-
Methine Proton (δ ~4.5 ppm): The single proton attached to the benzylic carbon, which is also alpha to the cyano and two ester groups, is significantly deshielded and appears as a singlet.
-
Ethyl Ester Protons (δ ~4.2 ppm and ~1.2 ppm): The methylene protons (-OCH₂CH₃) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet. The integration of these signals should correspond to a 4H:6H ratio.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Carbonyl Carbons (δ ~165 ppm): The two equivalent ester carbonyl carbons are observed in this downfield region.
-
Aromatic Carbons (δ ~128-135 ppm): The carbons of the phenyl ring will show several signals in this range.
-
Nitrile Carbon (δ ~115 ppm): The carbon of the cyano group is characteristically found in this region.
-
Methine Carbon (δ ~50 ppm): The benzylic carbon atom attached to the cyano and phenyl groups.
-
Ethyl Ester Carbons (δ ~62 ppm and ~14 ppm): The methylene carbon (-OCH₂) and the methyl carbon (-CH₃) of the ethyl groups.
-
FTIR Spectroscopy of DCPM
The FTIR spectrum of DCPM is characterized by the following key absorption bands:
-
C≡N Stretch (2250-2240 cm⁻¹): A sharp, medium-intensity peak characteristic of the nitrile functional group.
-
C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption from the two ester carbonyl groups.
-
C-O Stretch (1250-1100 cm⁻¹): Strong bands associated with the C-O single bonds of the ester groups.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands corresponding to the stretching of the C-H bonds on the phenyl ring.
-
Aromatic C=C Stretch (1600-1450 cm⁻¹): Several medium to weak bands from the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
Mass Spectrometry of DCPM
Under electron ionization, DCPM will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is informative for structural confirmation:
-
Loss of the Cyano Group (-26 Da): A fragment corresponding to [M-CN]⁺ may be observed.
-
Loss of the Ethoxy Group (-45 Da): Cleavage of an ethoxy radical from one of the ester groups is a common fragmentation pathway for diethyl esters.
-
Loss of the Carboethoxy Group (-73 Da): Fragmentation involving the loss of a ·COOEt radical.
-
Loss of the Phenyl Group (-77 Da): Cleavage of the phenyl group can lead to a [M-C₆H₅]⁺ ion.
-
Tropylium Ion (m/z 91): Rearrangement and cleavage can lead to the formation of the stable tropylium cation if a benzyl moiety is present.
Comparative Spectroscopic Analysis of DCPM Derivatives
The true power of spectroscopy lies in its ability to differentiate between closely related structures. By introducing substituents onto the phenyl ring of DCPM, we can observe predictable changes in the spectroscopic data.
Effect of Phenyl Ring Substituents on NMR Spectra
The electronic nature of a substituent on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons, as well as the benzylic methine proton.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃):
-
¹H NMR: EDGs increase the electron density of the aromatic ring, causing the aromatic protons to be shielded and shifted upfield (to lower ppm values). The effect is most pronounced for the ortho and para protons. The benzylic methine proton may also experience a slight upfield shift.
-
¹³C NMR: The aromatic carbons, particularly the ipso, ortho, and para carbons, will be shifted upfield.
-
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl):
-
¹H NMR: EWGs decrease the electron density of the aromatic ring, leading to deshielding and a downfield shift (to higher ppm values) of the aromatic protons. The benzylic methine proton will also be shifted downfield.
-
¹³C NMR: The aromatic carbons will be shifted downfield.
-
| Compound | Substituent (para) | Approx. Aromatic ¹H Shift (ppm) | Approx. Methine ¹H Shift (ppm) |
| DCPM | -H | 7.3-7.5 | ~4.5 |
| Diethyl [cyano(4-methoxyphenyl)methyl]malonate | -OCH₃ | 6.9-7.4 | ~4.4 |
| Diethyl [cyano(4-nitrophenyl)methyl]malonate | -NO₂ | 7.6-8.3 | ~4.7 |
| Diethyl [cyano(4-chlorophenyl)methyl]malonate | -Cl | 7.3-7.5 | ~4.5 |
Effect of Phenyl Ring Substituents on FTIR Spectra
The primary influence of phenyl ring substituents in the FTIR spectrum is on the C=O stretching frequency of the ester groups and the vibrational modes of the aromatic ring.
-
C=O Stretching Frequency:
-
EDGs: Generally cause a slight decrease in the C=O stretching frequency (shift to lower wavenumbers) due to resonance effects that decrease the double bond character of the carbonyl.
-
EWGs: Tend to cause a slight increase in the C=O stretching frequency (shift to higher wavenumbers) due to inductive effects that strengthen the carbonyl double bond.
-
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.
| Substitution Pattern | Characteristic C-H Bending (cm⁻¹) |
| Monosubstituted | 770-730 and 710-690 |
| para-Disubstituted | 840-810 |
| ortho-Disubstituted | 770-735 |
| meta-Disubstituted | 810-750 and 710-690 |
Effect of Phenyl Ring Substituents on Mass Spectra
The fragmentation patterns of substituted DCPM derivatives will be influenced by the nature of the substituent.
-
Substituents with Stable Fragments: Groups that can form stable radical cations or neutral fragments upon cleavage will influence the relative abundances of the fragment ions. For example, a methoxy-substituted derivative may show a prominent loss of a methyl radical (-15 Da) or formaldehyde (-30 Da).
-
Halogenated Derivatives: The presence of chlorine or bromine will result in characteristic isotopic patterns for the molecular ion and any fragments containing the halogen. For chlorine, an [M+2]⁺ peak with approximately one-third the intensity of the M⁺ peak will be observed. For bromine, the M⁺ and [M+2]⁺ peaks will be of nearly equal intensity.
Visualizing the Workflow and Structures
To further clarify the analytical process and the molecular structures under investigation, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of DCPM and its derivatives.
Caption: Molecular structures of DCPM and representative derivatives with electron-donating and electron-withdrawing groups.
Conclusion
The spectroscopic comparison of this compound and its derivatives reveals a rich interplay between molecular structure and spectral properties. By systematically analyzing the data from NMR, FTIR, and MS, researchers can confidently identify these compounds and gain valuable insights into their electronic and structural characteristics. The principles and methodologies outlined in this guide serve as a robust framework for the accurate and efficient characterization of this important class of molecules, ultimately facilitating their application in drug discovery and organic synthesis.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, reagents, and byproducts in CDCl₃. Organometallics, 29(9), 2176-2179. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl [cyano(phenyl)methyl]malonate
As researchers and innovators in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of complex reagents like Diethyl [cyano(phenyl)methyl]malonate is not merely a regulatory compliance task; it is a critical component of our commitment to laboratory safety, environmental stewardship, and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound possesses several functional groups that dictate its hazard profile: a nitrile (-C≡N) group, a phenyl group, and two ethyl ester groups.
-
Primary Hazard: The Cyano Group: The most significant hazard stems from the cyano group. Organic nitriles can be metabolized to release cyanide ions (CN⁻) in the body, which are potent inhibitors of cellular respiration. Furthermore, under certain conditions, such as contact with strong acids, nitriles can hydrolyze to release highly toxic and flammable hydrogen cyanide (HCN) gas. Therefore, all handling and disposal procedures must be designed to prevent exposure and the inadvertent generation of HCN.
-
Inferred Hazards: Based on data for related compounds like Diethyl (cyanomethyl)phosphonate, we can infer that this compound is likely harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]
Incompatible Materials: A critical aspect of safe disposal is preventing contact with incompatible chemicals that could trigger a hazardous reaction.
| Incompatible Material | Reason for Incompatibility |
| Strong Acids | Can cause the rapid evolution of highly toxic hydrogen cyanide (HCN) gas. |
| Strong Oxidizing Agents | Can lead to a vigorous, potentially explosive reaction. |
| Strong Bases | Can promote violent polymerization or hydrolysis, especially at elevated temperatures. |
| Strong Reducing Agents | May react vigorously with the nitrile group. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This establishes a controlled environment that minimizes exposure routes.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]
-
Hand Protection: Use double-layered nitrile gloves. Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately as hazardous waste.
-
Body Protection: A chemical-resistant lab coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The guiding principle for the disposal of this compound is to treat it as an acute toxic hazardous waste, specifically a cyanide-containing waste stream.
Step 1: Waste Segregation (The Most Critical Step)
Proper segregation prevents dangerous chemical reactions within waste containers.
-
Designate a Specific Waste Stream: Establish a dedicated waste container solely for this compound and materials contaminated with it.
-
Separate Solids and Liquids: Use separate, dedicated containers for liquid waste (e.g., unused solutions) and solid waste (e.g., contaminated gloves, pipette tips, absorbent pads).
-
AVOID Mixing with Acids: Under no circumstances should this waste be mixed with acidic waste. This segregation is paramount to prevent the generation of HCN gas.
Step 2: Containerization and Labeling
Clear and accurate labeling ensures that everyone in the laboratory, as well as the professional waste management team, understands the contents and associated hazards.
-
Select Compatible Containers: Use chemically resistant (e.g., HDPE - High-Density Polyethylene) containers with secure, leak-proof screw caps.
-
Apply Hazardous Waste Label: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
Complete the Label: The label must include:
-
The full chemical name: "this compound"
-
The phrase: "Contains Cyanide Compound - Toxic"
-
An accurate list of all components and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
The date of waste accumulation.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in a designated SAA at or near the point of generation. The SAA must be a secondary containment bin to catch any potential leaks from the primary container. Ensure the SAA is also labeled and kept away from incompatible materials, especially acids.
Step 4: Arranging for Professional Disposal
The final and most secure disposal method is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.
-
Schedule a Pickup: Once your waste container is nearing full (do not overfill), or if you have finished the project, contact your EHS office to schedule a waste pickup.
-
Do Not Pour Down the Drain: This chemical should never be disposed of down the sink. It can pose a serious threat to the water system and is likely prohibited by local regulations.
// Connections Start -> PPE; PPE -> Segregate; Segregate -> Container; Container -> Label; Label -> Store; Store -> EHS; EHS -> End; } Diagram: Disposal Workflow for this compound.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is key to mitigating risk. All decontamination procedures should be performed inside a chemical fume hood.
Small Spills (Inside a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use a commercial spill kit or an inert absorbent material (e.g., sand, vermiculite) to cover and contain the spill.
-
Collect Material: Carefully scoop the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.
-
Decontaminate Surfaces: The decontamination of cyanide-contaminated surfaces is a two-step process:
-
Step A (Buffering): First, wipe the surface with a pH 10 buffer solution. This ensures that any residual cyanide is converted to the less volatile cyanide ion (CN⁻) rather than HCN gas.
-
Step B (Oxidation): Next, wipe the surface with a freshly prepared 10% bleach (sodium hypochlorite) solution. This oxidizes the cyanide to the much less toxic cyanate ion.[3]
-
-
Dispose of Wipes: All wipes and absorbent materials used for cleanup must be disposed of as solid hazardous waste.[3]
Large Spills or Spills Outside a Fume Hood
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Alert your institution's emergency response team and EHS office from a safe location.
-
SECURE: Prevent re-entry into the affected area.
-
DO NOT attempt to clean up a large spill or any spill outside of a fume hood yourself.
Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone) inside a fume hood. This rinse solvent must be collected as hazardous liquid waste.
-
Two-Step Chemical Decontamination: Place the glassware in a dedicated container inside the fume hood and soak it first in a pH 10 buffer solution, followed by soaking in a fresh 10% bleach solution.
-
Final Wash: After decontamination, the glassware can be washed normally with soap and water.
By adhering to these rigorous, chemically-sound procedures, you ensure that your innovative work is conducted safely and responsibly from the beginning of your experiment to the final disposal of its byproducts.
References
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Wayne State University. Cyanides SOP. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
